molecular formula C8H16N2 B2828593 Decahydro-1,5-naphthyridine CAS No. 933687-81-1

Decahydro-1,5-naphthyridine

Cat. No.: B2828593
CAS No.: 933687-81-1
M. Wt: 140.23
InChI Key: RQPDLNSKAAOHTF-UHFFFAOYSA-N
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Description

Decahydro-1,5-naphthyridine is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPDLNSKAAOHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCCN2)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Decahydro-1,5-naphthyridine (1,5-Diazadecalin): A Technical Guide to Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Decahydro-1,5-naphthyridine, commonly referred to as 1,5-diazadecalin , represents a critical saturated bicyclic diamine scaffold in organic synthesis and medicinal chemistry. Unlike its aromatic parent (1,5-naphthyridine), the decahydro derivative possesses unique stereochemical complexity defined by the ring-junction configuration (cis vs. trans). This guide provides an in-depth technical analysis of its structural isomerism, synthetic methodologies, physicochemical properties, and its privileged status as a ligand in asymmetric catalysis.

Structural Chemistry & Stereoisomerism

The core structure of this compound consists of two fused piperidine rings sharing a C-C bond and two bridgehead carbons (4a and 8a). The presence of nitrogen atoms at the 1 and 5 positions creates a


-symmetric diamine in its most symmetric conformation.
Stereochemical Configurations

The stereochemistry is dictated by the relative orientation of the hydrogen atoms at the bridgehead carbons (4a and 8a).

  • Trans-1,5-diazadecalin: The bridgehead hydrogens are anti-periplanar. This locks the bicyclic system into a rigid double-chair conformation. It is thermodynamically more stable due to the absence of 1,3-diaxial interactions between the rings.

  • Cis-1,5-diazadecalin: The bridgehead hydrogens are syn-clinal. This isomer retains conformational flexibility and can undergo ring-flipping. Crucially, the cis-isomer allows the nitrogen lone pairs to adopt a proximal orientation, enabling bidentate chelation of metal centers (e.g., Cu(II), Pd(II)).

Conformational Visualization

The following diagram illustrates the relationship between the aromatic precursor and the two primary stereoisomers of the saturated system.

G cluster_0 Precursor cluster_1 Saturated Isomers Naph 1,5-Naphthyridine (Aromatic, Planar) Trans Trans-1,5-diazadecalin (Rigid, C2h symmetry) Thermodynamically Stable Naph->Trans Exhaustive Hydrogenation (High Pressure/Temp) Cis Cis-1,5-diazadecalin (Flexible, C2v/C2 symmetry) Chelating Ligand Naph->Cis Controlled Reduction (Specific Catalysts) Trans->Cis Isomerization (High Temp/Acid)

Figure 1: Structural relationship between 1,5-naphthyridine and its saturated diastereomers.

Synthesis Methodologies

The synthesis of this compound is primarily achieved through the reduction of the aromatic 1,5-naphthyridine. However, stereocontrol is essential for specific applications.

Protocol A: Catalytic Hydrogenation (General)

This method yields a mixture of diastereomers, typically favoring the thermodynamic trans-product under vigorous conditions.

Reagents: 1,5-Naphthyridine,


 (50–100 atm), Catalyst (

or

), Acetic Acid.
  • Preparation: Dissolve 1,5-naphthyridine (10 mmol) in glacial acetic acid (20 mL).

  • Catalyst Addition: Add Adam’s catalyst (

    
    , 5 mol%) under an inert atmosphere.
    
  • Hydrogenation: Pressurize the reaction vessel with

    
     to 50 atm and heat to 80°C. Stir for 24 hours.
    
  • Work-up: Filter the catalyst through Celite. Neutralize the filtrate with NaOH (aq) to pH > 12.

  • Extraction: Extract with dichloromethane (

    
     mL). Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: Distillation or recrystallization (as HCl salt) is required to separate isomers.

Protocol B: Enantioselective Synthesis of Cis-Ligands

For applications in asymmetric catalysis (e.g., Kozlowski’s ligands), a resolution or de novo synthesis is often required to obtain enantiopure cis-1,5-diazadecalin.

  • Resolution: The racemic cis-diamine can be resolved using chiral acids (e.g., tartaric acid or mandelic acid).

  • Derivatization: The secondary amines are often protected (e.g., Boc, Benzyl) to facilitate chromatographic separation of the cis and trans isomers before deprotection.

Physicochemical Properties[1][2][3][4][5][6][7][8]

The properties of 1,5-diazadecalin are consistent with aliphatic cyclic diamines. It acts as a strong base and a nucleophile.

PropertyValue / DescriptionNote
Molecular Formula

Saturated bicyclic diamine
Molecular Weight 140.23 g/mol
Physical State Colorless Oil / Low-melting SolidHygroscopic
Boiling Point ~90–100°C (at reduced pressure)Estimated based on decalin/diamine analogs
Basicity (pKa) ~10.5–11.0 (Conjugate Acid)Typical for secondary cyclic amines.
Solubility Water, Alcohols, DCM, ChloroformMiscible in polar organic solvents
Coordination Bidentate (cis-isomer)Forms stable 5-membered chelate rings
Basicity and "Proton Sponge" Potential

While 1,8-diaminonaphthalene derivatives are known "proton sponges," 1,5-diazadecalin does not exhibit the same extreme basicity because the nitrogen lone pairs are further apart in the trans isomer. However, the cis isomer, with potentially proximal lone pairs, exhibits enhanced basicity and metal affinity compared to open-chain analogs.

Applications in Research & Drug Development[1]

Asymmetric Catalysis (The Kozlowski Ligand)

The most authoritative application of cis-1,5-diazadecalin is its use as a chiral diamine ligand in oxidative coupling reactions.

  • Mechanism: The cis-diamine coordinates to Copper(II), creating a chiral environment around the metal center.

  • Reaction: Oxidative biaryl coupling of 2-naphthols to form BINOL derivatives (atroposelective synthesis).[1]

  • Significance: This provides a non-enzymatic route to axially chiral molecules, which are essential scaffolds in organocatalysis.

Reaction Ligand Cis-1,5-Diazadecalin (Chiral Ligand) Complex Chiral Cu-Diamine Complex Ligand->Complex Metal CuI / Cu(II) Source Metal->Complex Substrate 2-Naphthol Product BINOL Derivative (High ee%) Substrate->Product Oxidative Coupling Oxygen O2 (Oxidant) Oxygen->Product Oxidative Coupling Complex->Product Oxidative Coupling

Figure 2: Workflow for the catalytic application of cis-1,5-diazadecalin.

Medicinal Chemistry Scaffold
  • Peptidomimetics: The rigid trans-isomer serves as a scaffold to mimic peptide turns or to hold pharmacophores in specific spatial orientations (restricted rotation).

  • PROTACs: Functionalized 1,5-diazadecalins are explored as linkers in Proteolysis Targeting Chimeras (PROTACs) due to their ability to modulate solubility and permeability of the final chimera.

References

  • Kozlowski, M. C., et al. (2003). "Enantioselective Oxidative Biaryl Coupling Reactions Catalyzed by 1,5-Diazadecalin Metal Complexes." Journal of Organic Chemistry. Link

  • Li, X., & Kozlowski, M. C. (2001). "1,5-Diazadecalin Metal Complexes: Efficient Formation of Chiral Functionalized BINOL Derivatives." Organic Letters. Link

  • PubChem. (n.d.).[2] "this compound Compound Summary." National Library of Medicine. Link

  • Matheny, J. P., et al. (2021).[3] "Synthesis of 1,5-diazocin-2-ones." Russian Chemical Bulletin. Link

Sources

Thermodynamic & Physicochemical Profile of Decahydro-1,5-Naphthyridine: A High-Capacity LOHC Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Properties of Decahydro-1,5-Naphthyridine for Hydrogen Storage Content Type: Technical Whitepaper Audience: Researchers, Material Scientists, and Chemical Engineers

Executive Summary

The search for efficient Liquid Organic Hydrogen Carriers (LOHCs) has largely focused on optimizing the trade-off between gravimetric storage capacity and the enthalpy of dehydrogenation (


). While carbocyclic carriers like methylcyclohexane offer high stability, their high enthalpy of dehydrogenation (~68 kJ/mol H

) necessitates chemically harsh release temperatures (>300°C).

This compound (1,5-DHNA) represents a "Goldilocks" candidate in the N-heterocyclic class. By incorporating two nitrogen atoms into the naphthalene framework, the aromaticity of the hydrogen-lean form (1,5-naphthyridine) is modulated. This results in a theoretical storage capacity of 7.19 wt% —significantly higher than the industry benchmark N-ethylcarbazole (5.8 wt%)—while maintaining a thermodynamic profile that allows for hydrogen release at moderate temperatures (180–220°C).

This guide provides a rigorous technical analysis of the 1,5-naphthyridine/1,5-DHNA system, focusing on its thermodynamic properties, reaction pathways, and experimental validation protocols.

Molecular Architecture & Physicochemical Profile

The 1,5-naphthyridine system functions via the reversible hydrogenation of the heteroaromatic core. Unlike homocyclic aromatics, the presence of nitrogen at the 1 and 5 positions creates specific electronic effects that lower the resonance energy of the aromatic form, thereby reducing the energy penalty for dehydrogenation.

Structural Transformation

The storage cycle involves the addition of 5 moles of H


 per mole of substrate:


Key Physicochemical Properties
PropertyHydrogen-Lean Form (1,5-Naphthyridine)Hydrogen-Rich Form (1,5-DHNA)
Formula C

H

N

C

H

N

Molar Mass 130.15 g/mol 140.23 g/mol
Physical State (STP) Solid (Crystalline)Liquid (Viscous)
Melting Point 75°C< 25°C (Isomer dependent)
Boiling Point >240°C (est. at 1 atm); 112°C @ 12 Torr~220–230°C (est.)
H

Capacity
0.00 wt%7.19 wt% (Gravimetric)
Density ~1.25 g/cm

~0.98 g/cm

Technical Insight: The solid nature of the lean form (MP 75°C) is a potential engineering challenge. In practice, this is often mitigated by using eutectic mixtures with other isomers (e.g., 1,6-naphthyridine) or operating the dehydrogenation reactor above the melting point, where the lean form exists as a melt.

Thermodynamic Analysis

The viability of 1,5-DHNA is dictated by its enthalpy (


) and entropy (

) of reaction. These parameters define the temperature-pressure window for hydrogen release.
Enthalpy of Hydrogenation ( )

For N-heterocycles, the enthalpy of hydrogenation is typically less exothermic than for pure hydrocarbons due to the lower resonance stabilization energy of the heteroaromatic ring.

  • Benzene/Cyclohexane:

    
     kJ/mol H
    
    
    
  • N-Ethylcarbazole:

    
     kJ/mol H
    
    
    
  • 1,5-Naphthyridine: Based on structural homology with quinoxaline (-60 kJ/mol H

    
    ) and pyridine (-59 kJ/mol H
    
    
    
    ), the enthalpy for 1,5-naphthyridine is estimated in the range of:
    
    

Implication: The dehydrogenation reaction (


 kJ/mol) is significantly less endothermic than methylcyclohexane. This allows the reaction to be driven by lower-grade waste heat (e.g., from high-temperature PEM fuel cells or industrial exhaust) at temperatures around 200°C .
Entropy and Gibbs Free Energy

The entropy change (


) is dominated by the release of hydrogen gas, typically 

J/(mol K) per H

.

Using the Gibbs-Helmholtz relation


, the equilibrium temperature (

) at 1 bar H

pressure is:

Thermodynamic Sweet Spot: The equilibrium temperature of ~157°C implies that at 200°C, the equilibrium pressure of H


 will be well above 1 bar, providing a strong driving force for hydrogen release without requiring vacuum conditions.

Reaction Pathways & Stereochemistry

The hydrogenation of 1,5-naphthyridine is not a single-step process.[1][2] It proceeds through a tetrahydro- intermediate.[1] Furthermore, the final decahydro- product exists as cis and trans diastereomers, which possess distinct thermodynamic stabilities.

Stepwise Hydrogenation Pathway

The reaction typically proceeds via the 1,2,3,4-tetrahydro-1,5-naphthyridine intermediate. The first ring hydrogenates more readily than the second.

HydrogenationPathway Naph 1,5-Naphthyridine (Lean Form) Tetra 1,2,3,4-Tetrahydro- 1,5-naphthyridine (Intermediate) Naph->Tetra + 2 H2 (Fast, Exothermic) Deca_Cis cis-Decahydro- 1,5-naphthyridine (Kinetic Product) Tetra->Deca_Cis + 3 H2 (Kinetic Control) Deca_Trans trans-Decahydro- 1,5-naphthyridine (Thermodynamic Product) Tetra->Deca_Trans + 3 H2 (Thermodynamic Control) Deca_Cis->Deca_Trans Isomerization (Catalyst/Heat)

Figure 1: Stepwise hydrogenation pathway of 1,5-naphthyridine. The formation of cis vs. trans isomers depends on catalyst choice and temperature.

Isomer Impact: The trans-fused isomer is generally more thermodynamically stable (lower heat of formation) than the cis-fused isomer. For hydrogen storage, the cis-isomer is often preferred for dehydrogenation because it is higher in energy (less stable), effectively lowering the


 required to return to the aromatic form.

Experimental Protocols

To validate these properties, precise experimental setups are required. Below are the standard protocols for synthesis and thermodynamic characterization.

Protocol: Catalytic Hydrogenation (Loading)

Objective: Complete conversion of 1,5-naphthyridine to 1,5-DHNA.

  • Catalyst Preparation: Use 5 wt% Ru/Al

    
    O
    
    
    
    or Rh/C . Ruthenium is preferred for its ability to hydrogenate pyridine rings under mild conditions without hydrogenolysis (C-N bond cleavage).
  • Loading: Load a high-pressure Parr reactor with 1,5-naphthyridine (solid) and solvent (e.g., decalin or solvent-free if melted). Add catalyst (substrate-to-catalyst ratio ~100:1).

  • Conditions:

    • Pressure: 50–70 bar H

      
      .
      
    • Temperature: 120–150°C.

    • Time: 4–6 hours.

  • Workup: Filter catalyst. Analyze product distribution via GC-MS to determine cis/trans ratio and check for partially hydrogenated intermediates (tetrahydro-).

Protocol: Pressure-Composition-Temperature (PCT) Measurement

Objective: Determine exact


 and 

via Van't Hoff analysis.
  • Setup: Use a Sieverts' apparatus (volumetric method).

  • Sample: Load ~1g of 1,5-DHNA (liquid) with 5 wt% Pd/C catalyst.

  • Isotherms: Measure desorption isotherms at three temperatures (e.g., 180°C, 200°C, 220°C).

  • Equilibrium: At each step, allow pressure to stabilize (d

    
    /d
    
    
    
    < 0.01 bar/hr) to ensure true thermodynamic equilibrium.
  • Calculation: Plot

    
     vs. 
    
    
    
    . The slope corresponds to
    
    
    .

PCT_Setup H2_Source H2 Supply (99.999%) Reservoir Reference Volume (Calibrated V1) H2_Source->Reservoir Fill V1 Reactor Sample Reactor (V2, Heated) Reservoir->Reactor Expansion Valve Transducer Pressure Transducer (High Precision) Reservoir->Transducer Reactor->Transducer Feedback DAQ Data Acquisition (P vs Time) Transducer->DAQ Signal

Figure 2: Schematic of a Sieverts' apparatus for measuring thermodynamic equilibrium isotherms (PCT curves).

Critical Assessment & Comparative Analysis

How does 1,5-DHNA compare to the current state-of-the-art?

FeatureN-Ethylcarbazole (NEC)Methylcyclohexane (MCH)1,5-DHNA
Capacity (wt%) 5.8%6.2%7.2%

(kJ/mol H

)
~52~68~56
Release Temp 160–180°C>300°C180–200°C
State (Lean) Solid (MP 68°C)LiquidSolid (MP 75°C)
Kinetics ModerateFastFast (Ru/Pd)

References

  • Thermodynamics of N-Heterocycles

    • Title: Energetics of LOHC: Structure-Property Relationships from Network of Thermochemical Experiments and in Silico Methods.
    • Source: MDPI, Molecules 2021.
    • URL:[Link]

  • Hydrogenation Protocols (Ru-Catalyzed)

    • Title: Asymmetric Ruthenium-Catalyzed Hydrogenation of 2,6-disubstituted 1,5-naphthyridines.
    • Source: PubMed / Angew Chem Int Ed Engl.
    • URL:[Link]

  • General LOHC Properties

    • Title: Liquid Organic Hydrogen Carriers (LOHCs): Toward a Hydrogen-free Hydrogen Economy.
    • Source: Energy & Environmental Science.
    • URL:[Link]

  • 1,5-Naphthyridine Chemical Data

    • Title: 1,5-Naphthyridine Compound Summary.
    • Source: PubChem.[3][4]

    • URL:[Link]

Sources

Technical Guide: Decahydro-1,5-naphthyridine (CAS 933687-81-1)

[1][2][3][4]

Executive Summary

Decahydro-1,5-naphthyridine (CAS 933687-81-1) acts as a critical saturated bicyclic diamine scaffold in modern medicinal chemistry. Unlike its aromatic precursor (1,5-naphthyridine), this fully reduced core offers a distinct three-dimensional topology, enhanced solubility, and specific stereochemical vectors essential for fragment-based drug discovery (FBDD). This guide provides an in-depth analysis of its synthesis, physicochemical properties, and application as a pharmacophore in kinase inhibition and supramolecular ligand design.

Chemical Identity & Stereochemical Analysis[5]

The this compound core consists of two fused piperidine rings sharing a C-C bond and two bridgehead carbons (4a and 8a). This saturation introduces stereochemical complexity absent in the planar aromatic analog.

FeatureData
CAS Number 933687-81-1
IUPAC Name This compound
Molecular Formula C₈H₁₆N₂
Molecular Weight 140.23 g/mol
Core Structure Bicyclic diamine (Fused Piperidines)
Stereocenters C4a, C8a
Stereochemical Implications

The hydrogenation of the aromatic precursor creates two bridgehead chiral centers.

  • Cis-fused isomer: The rings adopt a folded conformation, often favored in catalytic hydrogenation due to surface adsorption geometry.

  • Trans-fused isomer: The rings adopt a rigid, extended chair-chair conformation, thermodynamically more stable in dissolving metal reductions but kinetically less accessible in standard hydrogenation.

Note: CAS 933687-81-1 typically refers to the commercially available material, which is often a mixture or the cis-dominant isomer derived from catalytic hydrogenation, unless specified as a chiral grade.

Synthesis & Manufacturing Protocols

The primary route to CAS 933687-81-1 is the exhaustive catalytic hydrogenation of 1,5-naphthyridine. This process requires high pressure and specific catalysts to overcome the resonance energy of the aromatic pyridine rings.

Protocol A: High-Pressure Catalytic Hydrogenation

Objective: Complete saturation of 1,5-naphthyridine to this compound. Mechanism: Heterogeneous catalysis (Surface adsorption -> Stepwise H2 addition).

Reagents:

  • Precursor: 1,5-Naphthyridine (CAS 254-79-5)

  • Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst) or 5% Rhodium on Carbon (Rh/C)

  • Solvent: Glacial Acetic Acid (AcOH) or dilute HCl

  • Hydrogen Source: H₂ gas (50–100 psi)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of 1,5-naphthyridine in 50 mL of glacial acetic acid. The acidic medium protonates the nitrogens, preventing catalyst poisoning by the free amine lone pairs.

  • Catalyst Addition: Carefully add 5 mol% PtO₂ under an inert argon atmosphere. Safety: PtO₂ is pyrophoric in the presence of H₂; ensure inert purging.

  • Hydrogenation: Seal the reaction in a high-pressure autoclave (Parr hydrogenator). Purge with H₂ three times. Pressurize to 60 psi (4 bar) and heat to 60°C.

  • Monitoring: Agitate for 12–24 hours. Monitor consumption of H₂. Reaction completion is verified by LC-MS (Target Mass: [M+H]⁺ = 141.2).

  • Work-up:

    • Filter the catalyst through a Celite pad (Save catalyst for recovery).

    • Concentrate the filtrate to remove acetic acid.

    • Basify the residue with 10% NaOH (pH > 12) to liberate the free base.

    • Extract with Dichloromethane (DCM) (3x).

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Distillation under reduced pressure or recrystallization (if solid) yields the this compound.

Visualization: Synthesis Workflow

SynthesisWorkflowStart1,5-Naphthyridine(Aromatic)Step1Protonation(AcOH/HCl)Start->Step1ActivationStep2Cat. Hydrogenation(PtO2/H2, 60 psi)Step1->Step2Surface AdsorptionInterTetrahydro-IntermediateStep2->InterPartial Red.EndThis compound(CAS 933687-81-1)Inter->EndFull Saturation

Caption: Stepwise catalytic reduction pathway from aromatic precursor to saturated diamine scaffold.

Physicochemical Properties[5][6][7]

Understanding the shift from aromatic to aliphatic character is crucial for application.

PropertyValue (Approx.)Note
Physical State Viscous Liquid / Low-melting SolidDepends on isomeric purity.[1]
Boiling Point 220–230°CHigh BP due to intermolecular H-bonding.
Basicity (pKa) ~10.5–11.0Stronger base than aromatic analog (pKa ~2.9).
LogP ~0.5–0.8More lipophilic than protonated aromatic form, but polar.
Solubility Water, Alcohols, DCMHighly soluble in polar organic solvents.

Pharmaceutical Applications

The this compound scaffold is a "privileged structure" in drug design, offering a rigidified diamine spacer that reduces the entropic penalty of binding compared to flexible linear diamines.

A. Kinase Inhibition

In kinase inhibitors, the scaffold serves as a hinge-binding motif or a solvent-exposed solubilizing group. The rigid geometry directs substituents into specific hydrophobic pockets (e.g., the ribose binding pocket) while the secondary amines facilitate hydrogen bonding with residues like Asp or Glu.

B. Antibacterial Agents

Analogous to the fluoroquinolone class, naphthyridine derivatives inhibit bacterial DNA gyrase. The fully reduced decahydro- derivatives are investigated as novel Gram-negative efflux pump inhibitors due to their ability to saturate transporter binding sites without being substrates themselves.

C. Ligand Design (Supramolecular Chemistry)

The 1,5-nitrogen placement allows for bidentate coordination with metal centers (Ru, Eu). The saturated backbone forces the lone pairs into specific vectors, creating highly stable complexes used in catalytic transfer hydrogenation and luminescent sensors.

Visualization: Pharmacophore Logic

PharmacophoreCoreThis compound(Rigid Scaffold)N1N1: H-Bond Acceptor/Donor(Kinase Hinge Bind)Core->N1N5N5: Cationic Center(Solubility/Salt Bridge)Core->N5VectorDefined Vector(Stereochemical Control)Core->Vector

Caption: Pharmacophore mapping of the this compound core illustrating key binding interactions.

References

  • Litvic, M. et al. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 2020. Link

  • Brown, D.J. "The Naphthyridines." The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Standard Reference Text).
  • BenchChem. "Application Notes and Protocols for the Synthesis of Substituted 1,5-Naphthyridines." Link

  • PubChem. "Compound Summary: 1,5-Naphthyridine." National Library of Medicine. Link

  • NIST Chemistry WebBook. "1,5-Naphthyridine Data." Link

Technical Guide: Stereochemical & Conformational Analysis of Decahydro-1,5-Naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical and conformational landscape of decahydro-1,5-naphthyridine . This analysis is structured for researchers in medicinal chemistry and structural biology, focusing on the critical distinction between cis- and trans-fused isomers and their implications for ligand design and reactivity.

Executive Summary

This compound (DHNP) is a saturated bicyclic diamine derived from the 1,5-naphthyridine heteroaromatic scaffold. Structurally analogous to decalin (decahydronaphthalene), DHNP replaces carbons 1 and 5 with nitrogen atoms.[1]

The stereochemical complexity of DHNP arises primarily from the ring fusion at the bridgehead carbons (C4a and C8a).[1] Like decalin, DHNP exists as distinct diastereomers—cis-fused and trans-fused —which exhibit profoundly different topological and conformational properties. Understanding these isomers is critical for their application as pharmacophores (e.g., ALK5 inhibitors), ligands in coordination chemistry, and organocatalysts.

Structural Fundamentals & Nomenclature

To accurately discuss stereochemistry, we must establish the numbering system, which follows the IUPAC standard for naphthyridines (distinct from the decalin numbering system).

  • Core Scaffold: Bicyclo[4.4.0]decane system with N-atoms at positions 1 and 5.[1]

  • Bridgehead Carbons: Positions 4a and 8a.[1]

  • Stereocenters: The bridgehead carbons (4a, 8a) are the primary chiral centers defining the skeletal fusion.

  • Secondary Stereocenters: The nitrogen atoms (N1, N5) possess lone pairs capable of inversion.[1] While typically rapid at room temperature, the preferred orientation of the N-H bond (axial vs. equatorial) contributes to the overall energy profile.

Topological Comparison
Featuretrans-Decahydro-1,5-naphthyridinecis-Decahydro-1,5-naphthyridine
Ring Fusion Anti-periplanar (C4a-H / C8a-H)Syn-clinal (C4a-H / C8a-H)
Symmetry Centrosymmetric (

) or

(idealized)
Chiral (

) / Racemic mixture
Flexibility Rigid (Locked Chair-Chair)Flexible (Conformational Flip)
Stability Thermodynamic ProductKinetic Product (often)

Stereochemical Landscape

The Trans-Fused Isomer

The trans-isomer is characterized by the bridgehead hydrogens pointing in opposite directions (trans-diaxial). This fusion locks the two six-membered rings into rigid chair conformations.[1]

  • Geometry: The molecule is relatively flat and extended.[1]

  • Nitrogen Environment: In the most stable conformer, the lone pairs on N1 and N5 are typically oriented equatorially or axially depending on substitution, but the rigid skeleton prevents ring flipping.

  • Symmetry: The unsubstituted trans-isomer possesses a center of inversion, making it achiral (meso).

The Cis-Fused Isomer

The cis-isomer features bridgehead hydrogens on the same face of the molecule.

  • Conformational Mobility: Unlike the rigid trans-isomer, the cis-isomer can undergo ring inversion (flipping), interconverting between two enantiomeric chair-chair forms.

  • Chirality: While individual conformers are chiral (

    
     symmetry), rapid flipping at room temperature often results in time-averaged signals in NMR, unless the nitrogen substituents are bulky enough to lock the conformation.
    
Nitrogen Inversion & Bohlmann Bands

A critical spectroscopic feature of DHNP stereoisomers is the presence of Bohlmann bands in the IR spectrum (2700–2800 cm⁻¹).[1]

  • Mechanism: These bands arise from the interaction (hyperconjugation) between the nitrogen lone pair and the anti-periplanar

    
     orbital of the adjacent C-H bonds (
    
    
    
    ).
  • Diagnostic Value:

    • Trans-fused: Often allows for a stable anti-periplanar arrangement, showing strong Bohlmann bands.[1]

    • Cis-fused: Due to flexibility, the population of conformers with proper orbital overlap varies, often resulting in weaker or absent bands.

Experimental Protocols

Synthesis & Separation Workflow

The access to pure stereoisomers typically involves the catalytic hydrogenation of 1,5-naphthyridine, followed by fractional crystallization or chromatography.

SynthesisWorkflow Start Starting Material: 1,5-Naphthyridine Rxn Catalytic Hydrogenation (PtO2 or Rh/C, H2, AcOH/HCl) Start->Rxn Reduction Mix Crude Mixture: Cis + Trans Isomers Rxn->Mix Sep Separation Strategy Mix->Sep Basification & Extraction Trans Trans-Isomer (Thermodynamic) Sep->Trans Fractional Crystallization (e.g., from ether/pet ether) Cis Cis-Isomer (Kinetic) Sep->Cis Chromatography / Derivatization

Figure 1: Synthetic workflow for accessing cis- and trans-decahydro-1,5-naphthyridine.

Protocol Insight: Acidic hydrogenation (e.g., in acetic acid with PtO


) often favors the cis-isomer initially due to the adsorption mode of the protonated heterocycle on the catalyst surface. However, thermodynamic equilibration (isomerization) can occur under forcing conditions or prolonged reaction times, enriching the trans-isomer.
Analytical Characterization (NMR)

Distinguishing the isomers requires careful analysis of the bridgehead protons (H4a/H8a).[1]

  • Trans-Isomer:

    • Coupling Constant (

      
      ):  The H4a-H8a coupling is typically large (9–12 Hz) , indicative of a trans-diaxial relationship (
      
      
      
      dihedral angle).
    • Shift: Bridgehead protons often appear upfield relative to the cis-isomer due to anisotropic shielding effects in the rigid chair.[1]

  • Cis-Isomer:

    • Coupling Constant (

      
      ):  The H4a-H8a coupling is smaller (2–5 Hz) , consistent with a cis-equatorial/axial relationship (approx. 
      
      
      
      dihedral angle).[1]
    • Complexity: Spectra may show broadened lines at room temperature due to conformational exchange.[1]

Applications in Drug Discovery

The this compound scaffold serves as a privileged structure in medicinal chemistry.

  • ALK5 Inhibitors: Substituted 1,5-naphthyridines have been identified as potent inhibitors of the TGF-

    
     type I receptor (ALK5).[1][2] The saturated decahydro-analogs provide a scaffold to explore sp
    
    
    
    -rich chemical space, improving solubility and metabolic stability compared to the flat aromatic parent.
  • Diaming Ligands: The defined bite angle of the cis- and trans-isomers makes them valuable bidentate ligands for transition metal catalysis.[1] The cis-isomer, with its ability to adapt bite angles via ring flipping, offers distinct coordination chemistry compared to the rigid trans-isomer.

References

  • NIST Chemistry WebBook. Naphthalene, decahydro-1,6-dimethyl- Stereoisomers.[3] National Institute of Standards and Technology.[1] [Link][1]

  • Litvinov, V. P., et al. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 2020.[1] [Link]

  • Gellibert, F., et al. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors.[2] Journal of Medicinal Chemistry, 2004.[1] [Link]

  • Esipova, T. V., et al. cis and trans Decahydro-1,6-naphthyridines.[4] Stereoselective Synthesis and Stereochemistry. Russian Journal of Organic Chemistry, 2006.[1] (Cited for methodological analogy). [Link][1]

  • PubChem. 1,5-Naphthyridine Compound Summary. National Center for Biotechnology Information.[1] [Link]

Sources

Solubility of Decahydro-1,5-naphthyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Decahydro-1,5-naphthyridine (also known as 1,5-diazadecalin ) represents a critical bicyclic diamine scaffold in medicinal chemistry and ligand design. Its saturated, fused-ring structure offers unique stereochemical rigidity compared to monocyclic amines like piperidine. However, its amphiphilic nature—possessing both a lipophilic hydrocarbon backbone and hydrophilic secondary amine centers—creates a complex solubility profile that often challenges standard purification workflows.

This guide provides a definitive technical analysis of the solubility of this compound. It moves beyond static data points to explain the causality of solvation, offering researchers a predictive framework for solvent selection during synthesis, extraction, and crystallization.

Physicochemical Profile

To master the solubility of this compound, one must first understand the molecular forces at play. The molecule exists as a mixture of cis and trans isomers, which significantly influences its lattice energy and solvation thermodynamics.

Core Properties Table[1][2]
PropertyValue / DescriptionContext
IUPAC Name This compoundAlso: 1,5-Diazadecalin
CAS Number 933687-81-1 (Generic)Isomer specific CASs exist
Molecular Formula C₈H₁₆N₂Saturated bicyclic system
Molecular Weight 140.23 g/mol Low MW fragment
Physical State Viscous Oil or Low-Melting SolidIsomer/Purity dependent
pKa (Predicted) ~10.5 - 11.0 (Secondary Amine)Strongly basic; protonation drives aqueous solubility
LogP (Predicted) ~1.15Moderately lipophilic
H-Bond Donors 2 (Secondary Amines)Critical for protic solvent interaction
Stereochemical Implications

The trans-isomer adopts a rigid chair-chair conformation, typically exhibiting lower solubility in non-polar solvents compared to the more flexible cis-isomer. This difference is often exploited in fractional crystallization.

Solubility Landscape

The solubility of this compound is pH-dependent and governed by the "Like Dissolves Like" principle, modified by the strong hydrogen-bonding capability of the nitrogen atoms.

Solvent Class Compatibility
Class A: Chlorinated Solvents (Excellent Solubility)
  • Solvents: Dichloromethane (DCM), Chloroform (CHCl₃), 1,2-Dichloroethane.

  • Mechanism: These solvents interact favorably with the amine lone pairs via weak dipole-dipole interactions while easily solvating the lipophilic bicyclic backbone.

  • Application: Ideal for extraction from basic aqueous layers and as reaction media for acylation/alkylation.

Class B: Polar Protic Solvents (Good Solubility)
  • Solvents: Methanol, Ethanol, Isopropanol.

  • Mechanism: The secondary amines act as hydrogen bond acceptors and donors. However, solubility may decrease as the alkyl chain of the alcohol lengthens (e.g., n-Butanol).

  • Application: Recrystallization. The free base is soluble, but salts (e.g., hydrochloride) often crystallize out of cold ethanol.

Class C: Ethers and Esters (Moderate to Good Solubility)
  • Solvents: Tetrahydrofuran (THF), Diethyl Ether, Ethyl Acetate.

  • Mechanism: Good solvation of the free base. THF is particularly effective due to its ability to coordinate with the amine protons.

  • Application: Standard reaction solvents. Note that amine salts are typically insoluble in these media, allowing for precipitation-based purification.

Class D: Non-Polar Hydrocarbons (Moderate Solubility)
  • Solvents: Hexane, Toluene, Pentane.

  • Mechanism: Solubility is driven solely by Van der Waals forces with the hydrocarbon skeleton. The polar amine groups resist solvation here.

  • Application: Trituration. Impurities can often be washed away, or the compound can be precipitated from a concentrated DCM solution by adding Hexane.

The pH Switch (Aqueous Solubility)

The most critical solubility feature is the Acid-Base Switch .

  • pH > 12 (Free Base): The molecule is uncharged and lipophilic.

    • Solubility: High in Organics (DCM, Et₂O) / Low in Water.

  • pH < 9 (Salt Form): The nitrogens are protonated (

    
    ).
    
    • Solubility: High in Water / Insoluble in Non-polar Organics.

Visualization: Structural & Solubility Logic

The following diagram illustrates the stereochemistry and the logic flow for solubility-based purification.

G cluster_0 Stereoisomers cluster_1 Solvent Interaction Trans Trans-Isomer (Rigid, Less Soluble) DCM DCM / Chloroform (High Solubility) Trans->DCM Dissolves Hexane Hexane (Moderate/Low) Trans->Hexane Partially Soluble Cis Cis-Isomer (Flexible, More Soluble) Cis->DCM Dissolves Cis->Hexane Soluble WaterAcid Acidic Water (pH < 4) (High Solubility) DCM->WaterAcid Extraction (Protonation) WaterBase Basic Water (pH > 12) (Low Solubility) WaterAcid->WaterBase Neutralization (NaOH) WaterBase->DCM Back-Extraction

Figure 1: Solubility mapping of this compound showing isomer differences and the Acid-Base extraction cycle.

Experimental Protocols

Protocol A: The "Self-Validating" Purification (Acid-Base Extraction)

This method relies on the solubility switch to ensure high purity without chromatography.

Prerequisites:

  • Crude this compound (oil or solid).

  • Solvents: DCM, 1M HCl, 2M NaOH, Brine.

Step-by-Step:

  • Dissolution: Dissolve the crude material in Dichloromethane (DCM) (10 mL per gram).

  • Acid Wash (Validation Step 1): Extract the organic layer with 1M HCl (3x volume).

    • Mechanism:[1][2][3] The amine protonates and moves to the aqueous phase. Non-basic impurities (starting materials, neutral byproducts) remain in the DCM.

  • Phase Separation: Discard the DCM layer (containing impurities). Keep the acidic aqueous layer.

  • Basification (Validation Step 2): Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12.

    • Observation: The solution should become cloudy as the free amine precipitates/oils out.

  • Extraction: Extract the basic aqueous mixture with fresh DCM (3x).

  • Drying: Dry the combined DCM extracts over anhydrous

    
    , filter, and concentrate in vacuo.
    

Why this works: Only a compound that is both soluble in acid (basic) and soluble in organics (lipophilic) will survive this process.

Protocol B: Solubility Determination (Gravimetric)

Use this protocol if exact solubility data is required for a specific solvent (e.g., for formulation).

  • Saturation: Add excess solid this compound to 5 mL of the target solvent in a sealed vial.

  • Equilibration: Stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate the solvent completely (rotary evaporator or nitrogen stream) and dry to constant weight.

  • Calculation:

    
    
    

Applications & Implications

Understanding the solubility of this scaffold is pivotal for:

  • Fragment-Based Drug Discovery (FBDD): The scaffold is a "privileged structure" for GPCR ligands. Its solubility in DMSO allows for easy preparation of high-concentration stock solutions (100 mM) for screening libraries.

  • Catalysis: As a diamine, it serves as a ligand for metal complexes. The choice of solvent (e.g., THF vs. Toluene) can tune the catalytic activity by affecting the aggregation state of the metal-ligand complex.

  • Material Science: Used in the synthesis of polyamides. Solubility in polar aprotic solvents (DMAc, NMP) is required for polymerization kinetics.

References

  • PubChem. 1,5-Naphthyridine Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Mendez-Alvarez, D., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. Available at: [Link]

Sources

Methodological & Application

Catalytic Hydrogenation of 1,5-Naphthyridine to Decahydro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Protocol

Executive Summary

The complete saturation of 1,5-naphthyridine to decahydro-1,5-naphthyridine represents a challenging transformation in heterocyclic chemistry due to the high resonance energy of the bicyclic aromatic system and the propensity for catalyst poisoning by the basic bridgehead nitrogens. While partial reduction to 1,2,3,4-tetrahydro-1,5-naphthyridine is readily achieved with Palladium catalysts, full saturation requires more vigorous conditions and specific catalyst selection.

This guide details the Platinum Oxide (Adams' Catalyst) mediated hydrogenation protocol. This method remains the gold standard for accessing the fully saturated bicyclic diamine. We discuss the critical parameters controlling the cis/trans diastereoselectivity and provide a robust workflow for the isolation of the target scaffold, a valuable pharmacophore in modern drug discovery (e.g., IDO1 inhibitors, antileishmanial agents).

Mechanistic Insight & Reaction Pathway

Stepwise Reduction Kinetics

The reduction proceeds in two distinct energetic phases. The first pyridine ring is reduced relatively easily to form the tetrahydro- intermediate. The second ring, now behaving as an isolated alkyl-substituted pyridine, possesses a higher reduction potential and requires acidic activation (protonation) to facilitate hydride transfer from the catalyst surface.

  • Phase 1 (Kinetic): Rapid adsorption and reduction to 1,2,3,4-tetrahydro-1,5-naphthyridine.

  • Phase 2 (Thermodynamic/Forcing): Slow reduction of the remaining pyridine ring to the decahydro- species. This step determines the stereochemical outcome (cis vs. trans ring fusion).

Stereochemical Control

The stereochemistry at the bridgehead carbons (C4a and C8a) is determined by the mode of hydrogen addition during the second phase.

  • Cis-isomer: Favored by "one-face" adsorption on the catalyst surface during the final reduction steps.

  • Trans-isomer: Often arises from isomerization or specific desorption-readsorption events, though cis is typically the major product in heterogeneous hydrogenation of fused systems.

Reaction Pathway Diagram

ReactionPathway Start 1,5-Naphthyridine (Aromatic) Inter 1,2,3,4-Tetrahydro- 1,5-naphthyridine (Stable Intermediate) Start->Inter Pd/C, H2 (Low P) Fast Step Prod_Cis cis-Decahydro- 1,5-naphthyridine (Major) Inter->Prod_Cis PtO2, H2 (High P) AcOH, Slow Step Prod_Trans trans-Decahydro- 1,5-naphthyridine (Minor) Inter->Prod_Trans Isomerization

Figure 1: Stepwise reduction pathway distinguishing the stable tetrahydro- intermediate from the final decahydro- isomers.

Experimental Design Strategy

Catalyst Selection
CatalystActivity ProfileApplication
PtO₂ (Adams' Cat.) High Recommended. Essential for reducing the second pyridine ring. Works best in acidic media.
Pd/C (10%) ModerateStops at the tetrahydro- intermediate. Ineffective for full saturation under standard conditions.
Rh/Al₂O₃ HighAlternative for stereochemical variation, but PtO₂ is more robust for this specific substrate.
Solvent System

Glacial Acetic Acid is the solvent of choice.

  • Protonation: It protonates the basic nitrogens (pKa ~2.9 and ~9.0 for the reduced species), preventing them from binding irreversibly to the metal catalyst sites (poisoning).

  • Solubility: Excellent solubility for both the aromatic precursor and the acetate salt of the product.

Detailed Protocol: High-Pressure Hydrogenation

Safety Note: Hydrogen gas is highly flammable. Platinum oxide can ignite solvent vapors if added dry. Always wet the catalyst with a small amount of solvent under an inert atmosphere (Nitrogen/Argon) before introducing the bulk solvent.

Materials
  • Substrate: 1,5-Naphthyridine (Commercial grade, >98%).

  • Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst).

  • Solvent: Glacial Acetic Acid (Anhydrous).

  • Equipment: Parr Hydrogenator (shaker type) or High-Pressure Stainless Steel Autoclave.

Step-by-Step Workflow
  • Catalyst Preparation:

    • Weigh 1,5-naphthyridine (1.0 eq, e.g., 500 mg).

    • Weigh PtO₂ (10-15 wt% relative to substrate). Note: Higher loading is required compared to simple alkenes due to the heteroaromatic stability.

    • Place the PtO₂ into the hydrogenation vessel. Carefully add 2 mL of acetic acid to wet the catalyst (keep under N₂ flow if possible).

  • Solution Preparation:

    • Dissolve the 1,5-naphthyridine in glacial acetic acid (concentration ~0.1 - 0.2 M).

    • Add the substrate solution to the hydrogenation vessel containing the wetted catalyst.

  • Hydrogenation:

    • Seal the vessel. Purge with Nitrogen (3x) to remove oxygen.

    • Purge with Hydrogen (3x).

    • Pressurize to 3–4 atm (45–60 psi) . Note: Armarego et al. utilized standard pressure, but elevated pressure ensures faster turnover and completion.

    • Agitate (shake/stir) at Room Temperature (25°C) .

    • Monitor: Reaction is typically complete when H₂ uptake ceases (approx. 4–12 hours depending on scale and pressure).

  • Workup:

    • Vent H₂ and purge with Nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Platinum black. Wash the pad with small portions of acetic acid or water.

    • Concentrate the filtrate under reduced pressure to remove the bulk of acetic acid.

    • Basification: Dissolve the residue in a minimum amount of water. Cool to 0°C. Basify strongly (pH > 12) with 50% NaOH or KOH solution. Caution: Exothermic.

    • Extraction: Extract the free amine with Diethyl Ether or Dichloromethane (3 x 20 mL).

    • Dry the organic phase over solid KOH or Na₂SO₄ and concentrate to yield the crude oil (mixture of isomers).

Purification & Isomer Separation

The crude oil contains predominantly cis-decahydro-1,5-naphthyridine with minor trans amounts.

  • Separation: The isomers can be separated via fractional crystallization of their picrate salts (historical method) or, more commonly, by preparative HPLC or flash chromatography on basic alumina (using CHCl₃/MeOH gradients).

  • Storage: The product is a diamine and readily absorbs CO₂ from air. Store under Nitrogen or as a hydrochloride salt.

Workflow Diagram

ExperimentalWorkflow Step1 1. Charge Vessel (PtO2 + 1,5-Naphthyridine + AcOH) Step2 2. Hydrogenation (H2, 50 psi, RT, 12h) Step1->Step2 Step3 3. Filtration (Celite) Remove Pt Catalyst Step2->Step3 Step4 4. Basification (NaOH) pH > 12 Step3->Step4 Step5 5. Extraction (Ether/DCM) Isolate Free Amine Step4->Step5 Step6 6. Characterization (NMR) Assign cis/trans Step5->Step6

Figure 2: Operational workflow for the batch hydrogenation and isolation of this compound.

Characterization & Quality Control

Distinguishing the cis and trans isomers is critical. 1H NMR spectroscopy provides the definitive identification based on the coupling constants of the bridgehead protons.

Featurecis-Decahydro-1,5-naphthyridinetrans-Decahydro-1,5-naphthyridine
Physical State Solid (mp ~58-60°C)Solid (mp ~115-116°C)
Symmetry C2v (Meso-like features in spectra)C2h (Centrosymmetric)
NMR Signals Bridgehead protons appear downfield; specific coupling constants indicate cis-fusion.Bridgehead protons show large axial-axial coupling constants characteristic of trans-decalin systems.
Derivatives Forms specific picrates (mp 235°C)Forms specific picrates (mp 254°C)

Data derived from Armarego (1967).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Reduction Catalyst poisoning or insufficient pressure.Ensure substrate is pure (no sulfur). Increase H₂ pressure to 100 psi. Add fresh catalyst.
Stops at Tetrahydro- Acidity too low.Ensure Glacial Acetic Acid is used, not dilute acid. The second ring needs proton activation.
Low Yield Product lost in aqueous phase during workup.The decahydro- product is highly water-soluble. Saturate the aqueous layer with NaCl (salting out) and use multiple extractions with CHCl₃.
Catalyst Ignition Dry PtO₂ exposed to H₂/Solvent.CRITICAL SAFETY: Always wet catalyst with inert solvent/water under Nitrogen before adding bulk solvent/H₂.

References

  • Armarego, W. L. F. (1967).[1] Naphthyridines.[1][2][3][4][5][6][7][8][9][10][11][12] Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines.[1] Journal of the Chemical Society C: Organic, 377-383.

  • Brown, D. J. (2008).[4] The Naphthyridines: The Chemistry of Heterocyclic Compounds, Volume 63. John Wiley & Sons.[4] (Detailed review of naphthyridine synthesis and properties).

  • Litvinov, V. P. (2004). Advances in the Chemistry of Naphthyridines. Russian Chemical Reviews, 73(7). (Modern context on biological activity and functionalization).

  • Méndez-Álvarez, D., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3120.

Sources

Application Note: Ruthenium-Catalyzed Synthesis of Decahydro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Saturated Heterocycles in Medicinal Chemistry

Saturated N-heterocycles are foundational scaffolds in a vast array of biologically active molecules and approved pharmaceuticals.[1][2] Their three-dimensional structures provide access to a greater chemical space compared to their flat, aromatic counterparts, often leading to improved solubility, metabolic stability, and target-binding affinity. Decahydro-1,5-naphthyridine, a saturated bicyclic diamine, represents a rigid and stereochemically rich core structure with significant potential in drug discovery. Its derivatives are explored for a range of therapeutic applications, leveraging the precise spatial orientation of the nitrogen atoms for interaction with biological targets.[3]

The synthesis of such saturated frameworks, however, can be challenging.[1][2] Catalytic hydrogenation of the corresponding aromatic precursors, 1,5-naphthyridines, presents an atom-economical and efficient route.[4] Ruthenium-based catalysts, in particular, have emerged as powerful tools for the hydrogenation of N-heterocycles, offering high activity and, in some cases, excellent stereocontrol.[4][5] This application note provides a detailed protocol for the synthesis of this compound using a ruthenium catalyst, drawing upon established methodologies for the complete hydrogenation of related N-heterocyclic systems.

The Rationale for Ruthenium Catalysis

Ruthenium catalysts are highly effective for the hydrogenation of aromatic rings, including the challenging dearomatization of N-heterocycles.[5] The choice between a heterogeneous catalyst, such as ruthenium on a carbon support (Ru/C), and a homogeneous catalyst depends on the desired outcome and operational considerations.

  • Heterogeneous Catalysts (e.g., Ru/C): These are often favored for their robustness, ease of separation from the reaction mixture, and recyclability. They typically require more forcing conditions (higher temperatures and pressures) but are excellent for achieving complete saturation of the heterocyclic system. The catalytic activity can be influenced by the nature of the support material, which can affect metal-support interactions and hydrogen adsorption.[6]

  • Homogeneous Catalysts: These catalysts, which are soluble in the reaction medium, often operate under milder conditions and can offer superior selectivity, including enantioselectivity when chiral ligands are employed.[7] For the hydrogenation of naphthyridines and related compounds, chiral cationic ruthenium diamine complexes have been successfully used for asymmetric hydrogenation to tetrahydro derivatives.[8] The mechanism for homogeneous catalysis often involves an inner-sphere process where the aromatic ring coordinates to the metal center prior to hydride transfer.[7]

This protocol will focus on a heterogeneous system for the exhaustive hydrogenation to this compound, based on its proven efficacy for the analogous transformation of quinoline to decahydroquinoline.[9]

Experimental Workflow

The overall workflow for the synthesis of this compound is depicted below. It involves the preparation of the reaction mixture, the hydrogenation reaction under pressure, and subsequent work-up and purification of the product.

G cluster_prep Preparation cluster_reaction Hydrogenation cluster_workup Work-up & Purification reagents Weigh 1,5-Naphthyridine and Ru/C catalyst solvent Add solvent (e.g., water or alcohol) reagents->solvent reactor Charge high-pressure reactor solvent->reactor seal Seal reactor and purge with Nitrogen, then Hydrogen reactor->seal pressurize Pressurize with H2 (e.g., 2.0 MPa) seal->pressurize heat Heat to reaction temperature (e.g., 120°C) with stirring pressurize->heat monitor Monitor reaction progress (e.g., by TLC or GC-MS) heat->monitor cool Cool reactor and vent H2 safely monitor->cool filter Filter to remove Ru/C catalyst cool->filter concentrate Remove solvent under reduced pressure filter->concentrate purify Purify by distillation or chromatography concentrate->purify product product purify->product Isolated this compound

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from the successful hydrogenation of quinoline to decahydroquinoline using a supported ruthenium catalyst.[9]

Materials:

  • 1,5-Naphthyridine

  • 5% Ruthenium on carbon (Ru/C)

  • Solvent (e.g., deionized water, ethanol, or isopropanol)

  • High-pressure autoclave reactor equipped with a magnetic stir bar, gas inlet, pressure gauge, and temperature controller

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite® pad)

  • Rotary evaporator

Procedure:

  • Reactor Charging: In a high-pressure autoclave, combine 1,5-naphthyridine (1.0 eq) and 5% Ru/C (5-10 mol% Ru). Add the chosen solvent (e.g., water) to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Sealing and Purging: Securely seal the reactor. Purge the system by pressurizing with nitrogen gas (to remove air) and then venting. Repeat this process three times. Subsequently, purge with hydrogen gas in a similar manner to ensure an inert atmosphere.

  • Hydrogenation Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 2.0 MPa). Begin vigorous stirring and heat the reactor to the target temperature (e.g., 120°C).

  • Reaction Monitoring: Maintain the reaction at the set temperature and pressure. The reaction progress can be monitored by taking small aliquots (after cooling and venting the reactor) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite® or a suitable filter paper to remove the heterogeneous Ru/C catalyst. Wash the filter cake with a small amount of the solvent used for the reaction to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The crude product will be this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel or alumina, if necessary, to afford the pure this compound.

Mechanistic Insights: The Dearomatization Pathway

The overall transformation involves the addition of five molecules of hydrogen to the aromatic system. The reaction likely proceeds through partially hydrogenated intermediates, such as tetrahydro- and octahydro-1,5-naphthyridines, before reaching the fully saturated decahydro product.

For homogeneous ruthenium catalysts, the mechanism is believed to be an inner-sphere process.[7][10] This involves the following key steps:

  • Coordination: The aromatic ring of the N-heterocycle coordinates to the ruthenium center.

  • Hydride Transfer: A hydride ligand on the ruthenium is transferred to the coordinated ring.

  • Hydrogenolysis: The resulting intermediate reacts with molecular hydrogen to regenerate the ruthenium hydride and continue the reduction process.

The diastereoselectivity of the hydrogenation, which determines the relative stereochemistry of the resulting chiral centers in the this compound, is influenced by the catalyst, the substrate, and the reaction conditions. The use of chiral ligands on a homogeneous ruthenium catalyst can induce high levels of enantioselectivity in the partial hydrogenation of substituted 1,5-naphthyridines.[8] For heterogeneous catalysts, the stereochemical outcome is often governed by the sterics of the substrate adsorbing onto the catalyst surface.

G cluster_cycle Simplified Catalytic Cycle RuH2 [Ru]-H2 (Active Catalyst) Coord Coordination Complex RuH2->Coord + 1,5-Naphthyridine - Ligand Transfer1 First Hydride Transfer Coord->Transfer1 η4-coordination ReducedInt Partially Hydrogenated Intermediate Transfer1->ReducedInt Hydride Migration H2Add H2 Oxidative Addition ReducedInt->H2Add + H2 RedElim Reductive Elimination H2Add->RedElim C-H Reductive Elimination RedElim->RuH2 Product Release (Repeats for full saturation)

Caption: Simplified catalytic cycle for homogeneous Ru-catalyzed hydrogenation.

Quantitative Data and Reaction Parameters

The following table summarizes typical reaction conditions and outcomes for the ruthenium-catalyzed hydrogenation of 1,5-naphthyridine and related N-heterocycles, based on literature precedents.

SubstrateCatalyst SystemPressure (H₂)Temp. (°C)SolventProductYield/ConversionReference
QuinolineRu nanoparticles on glucose-derived carbon spheres2.0 MPa120WaterDecahydroquinoline98.2% conversion[9]
2,6-disubstituted 1,5-naphthyridinesChiral cationic ruthenium diamine complexesNot specifiedNot specifiedNot specified1,2,3,4-Tetrahydro-1,5-naphthyridinesUp to 99% ee, full conversions[8]
QuinolineRu(methallyl)₂(cod) / Ph-SKP50 bar80iPrOH5,6,7,8-TetrahydroquinolineHigh chemoselectivity[7][10]
PyridinesRuthenium dioxide70-100 atm90-100Not specifiedPiperidinesNot specified[11]

Conclusion

The ruthenium-catalyzed hydrogenation of 1,5-naphthyridine is a powerful and direct method for the synthesis of the valuable this compound scaffold. Both heterogeneous and homogeneous ruthenium catalysts have demonstrated high efficacy in the hydrogenation of N-heterocycles. The choice of catalyst system and reaction conditions allows for either complete saturation to the decahydro- derivative or controlled partial hydrogenation. The protocol detailed herein, based on robust and scalable heterogeneous catalysis, provides a reliable starting point for researchers in medicinal chemistry and organic synthesis to access this important class of saturated bicyclic diamines. Further optimization of catalyst systems, particularly in the realm of asymmetric catalysis, holds promise for the stereocontrolled synthesis of novel and potent therapeutic agents.

References

  • Miller, K. L., Williams, B. N., Benitez, D., Carver, C. T., Ogilby, K. R., Tkatchouk, E., Goddard, W. A., 3rd, & Diaconescu, P. L. (2010). Dearomatization reactions of N-heterocycles mediated by group 3 complexes. Journal of the American Chemical Society, 132(1), 342–355. [Link]

  • Tang, W., Wang, W., & Zhang, X. (2019). Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. Journal of the American Chemical Society, 141(36), 14211–14219. [Link]

  • Wang, D., Chen, M.-W., & You, S.-L. (2015). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Angewandte Chemie International Edition, 54(21), 6244-6247. [Link]

  • Kokkosi, A., Garofallidou, E., Zacharopoulos, N., Tsoureas, N., Diamanti, K., Thomaidis, N. S., Cheilari, A., Machalia, C., Emmanouilidou, E., & Philippopoulos, A. I. (2024). Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization. Molecules, 29(17), 3915. [Link]

  • McArthur, G. (2024, July 27). An Air- and Moisture-stable Ruthenium Catalyst for Diverse Reactivity [Video]. YouTube. [Link]

  • Freifelder, M. (1961). The preparation of a number of piperidines by catalytic hydrogenation of the corresponding pyridines with ruthenium dioxide. The Journal of Organic Chemistry, 26(5), 1835–1838. [Link]

  • Zhu, D. M., Jiang, H., Zhang, L., Zheng, X., Fu, H., Yuan, M., Chen, H., & Li, R. (2014). Aqueous Phase Hydrogenation of Quinoline to Decahydroquinoline Catalyzed by Ruthenium Nanoparticles Supported on Glucose‐Derived Carbon Spheres. ChemCatChem, 6(10), 2823-2829. [Link]

  • Słowik, G., & Napruszewska, B. D. (2020). The Influence of Carbon Nature on the Catalytic Performance of Ru/C in Levulinic Acid Hydrogenation with Internal Hydrogen Source. Catalysts, 10(11), 1332. [Link]

  • Tang, W., Wang, W., & Zhang, X. (2019). Ruthenium-Catalyzed Carbocycle-Selective Hydrogenation of Fused Heteroarenes. Journal of the American Chemical Society, 141(36), 14211–14219. [Link]

  • S. Allu, K. C. K. Swamy, J. Org. Chem.2014 , 79, 9, 3963–3972. [Link]

  • A. I. Philippopoulos, et al., Molecules2023 , 28(1), 38. [Link]

  • Vo, C.-V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 79(7), 2809–2815. [Link]

  • Vo, C.-V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. ETH Research Collection. [Link]

  • Ivanov, I. V., Guda, A. S., Zesirov, V. V., & Alexandrov, A. V. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(14), 3238. [Link]

  • Ascic, E. (2011, October 22). Synthesis of Heterocycles through a Ruthenium-Catalyzed Tandem Ring-Closing [Video]. YouTube. [Link]

  • Glorius, F., et al. (2021). Unveiling a key catalytic pocket for the ruthenium NHC-catalysed asymmetric heteroarene hydrogenation. Chemical Science, 13(2), 489-497. [Link]

  • Milstein, D., et al. (2021). Heterogenization of Homogeneous Ruthenium(II) Catalysts for Carbon-Neutral Dehydrogenation of Polyalcohols. eScholarship.org. [Link]

  • Rovis, T., et al. (2012). On the Mechanism of N-Heterocyclic Carbene-Catalyzed Reactions Involving Acyl Azoliums. Accounts of Chemical Research, 45(6), 923-934. [Link]

  • Tan, Y. K., et al. (2022). Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplexes. Organic & Biomolecular Chemistry, 20(2), 269-275. [Link]

  • Li, S., et al. (2021). Heterogeneous Catalysts in N-Heterocycles and Aromatics as Liquid Organic Hydrogen Carriers (LOHCs): History, Present Status and Future. Catalysts, 11(11), 1332. [Link]

  • Glorius, F., & Andersson, P. G. (2017). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 15(48), 10102-10113. [Link]

  • Beller, M., & Jagadeesh, R. V. (2019). Homogeneous and heterogeneous ruthenium catalysts in the synthesis of fine chemicals. Catalysis Science & Technology, 9(1), 18-33. [Link]

  • Melchiorre, P., & Cavalli, A. (2018). Enantioselective dearomatization reactions of heteroarenes by anion-binding organocatalysis. Chemical Communications, 54(82), 11545-11556. [Link]

  • Chiba, S., et al. (2023). Photoinduced dearomatization of (hetero)arenes catalyzed by polysulfide anions. ChemRxiv. [Link]

  • Fujita, K.-i., & Yamaguchi, R. (2008). Homogeneous Catalytic System for Reversible Dehydrogenation−Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species. Journal of the American Chemical Society, 130(45), 14940–14941. [Link]

Sources

Application Notes and Protocols: Unraveling the Dehydrogenation Kinetics of Decahydro-1,5-Naphthyridine LOHC Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The transition to a hydrogen-based economy hinges on safe and efficient hydrogen storage and transportation. Liquid Organic Hydrogen Carriers (LOHCs) represent a pivotal technology in this domain, with N-heterocyclic compounds emerging as particularly promising candidates due to their favorable kinetic and thermodynamic profiles.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies required to investigate the dehydrogenation kinetics of the decahydro-1,5-naphthyridine system. We will delve into the theoretical underpinnings, catalyst selection, detailed experimental protocols, state-of-the-art analytical techniques, and robust data analysis workflows necessary to elucidate the kinetic parameters that govern hydrogen release.

Introduction: The Promise of N-Heterocyclic LOHCs

Liquid Organic Hydrogen Carrier (LOHC) systems function through a reversible catalytic cycle: an unsaturated, hydrogen-lean carrier is hydrogenated for storage, and the resulting hydrogen-rich, saturated molecule is later dehydrogenated to release high-purity hydrogen on demand.[2][3] This process allows for the handling of hydrogen under ambient conditions, leveraging existing infrastructure for liquid fuels.

Among various LOHC candidates, nitrogen-containing heterocycles like the 1,5-naphthyridine family offer distinct advantages. Their unique electronic properties can facilitate lower dehydrogenation temperatures and potentially faster reaction rates compared to conventional carbocyclic LOHCs.[1] Understanding the dehydrogenation kinetics is not merely an academic exercise; it is fundamental to the rational design of efficient reactors and the overall optimization of the hydrogen release process for commercial viability.[2] This guide provides the critical framework for executing and interpreting these crucial kinetic studies.

Theoretical Framework: The Language of Reaction Kinetics

The dehydrogenation of this compound is a complex catalytic process. To characterize its speed and behavior, we must determine several key kinetic parameters:

  • Reaction Rate (r): The speed at which reactants are converted into products, typically expressed in terms of hydrogen moles released per unit time per unit mass of catalyst (mol H₂ / g_cat·s).

  • Reaction Order (n): Defines how the reaction rate is influenced by the concentration of the reactant (this compound). Many LOHC dehydrogenation reactions are found to follow first-order kinetics.[4]

  • Rate Constant (k): A proportionality constant that relates the reaction rate to the reactant concentrations at a specific temperature.

  • Activation Energy (Eₐ): The minimum energy required to initiate the dehydrogenation reaction. A lower activation energy is highly desirable as it implies that the reaction can proceed efficiently at lower temperatures. It is determined using the Arrhenius equation by measuring the rate constant at various temperatures.[4]

Often, the kinetics of gas-solid-liquid catalytic reactions like this are described by the Langmuir-Hinshelwood model , which accounts for the adsorption of reactants onto the catalyst surface, the surface reaction itself, and the desorption of products.[5]

Catalyst Selection and Rationale

The catalyst is the cornerstone of the LOHC system, dictating the rate and selectivity of the dehydrogenation reaction. For N-heterocyclic LOHCs, noble metal catalysts are predominantly used due to their high intrinsic activity for cleaving C-H bonds.[6]

  • Active Metals: Platinum (Pt) and Palladium (Pd) are the most common choices. Ruthenium (Ru) has also shown high activity in the hydrogenation of naphthyridines and is a viable candidate for dehydrogenation studies.[7][8][9]

  • Support Materials: High-surface-area materials like activated carbon (C) or gamma-alumina (γ-Al₂O₃) are used to disperse the metal nanoparticles, maximizing the number of active sites and providing mechanical stability.[4][10]

Why this combination? The support material prevents the costly metal nanoparticles from agglomerating (sintering) at high reaction temperatures. Furthermore, the interaction between the metal and the support can influence the catalyst's electronic properties, enhancing its activity and stability.[6]

Protocol 1: Catalyst Preparation via Incipient Wetness Impregnation (Example: 1 wt% Pt/Al₂O₃)

This protocol describes a standard and reproducible method for synthesizing a supported catalyst.

  • Support Preparation: Dry the γ-Al₂O₃ support in an oven at 120 °C for at least 12 hours to remove physisorbed water. This ensures uniform absorption of the precursor solution.

  • Pore Volume Determination: Accurately measure the pore volume of the dried support by adding a solvent (e.g., deionized water) dropwise to a known mass of the support until the pores are completely filled and the surface appears wet. This volume is critical for the next step.

  • Precursor Solution Preparation: Prepare a solution of a platinum salt (e.g., hexachloroplatinic acid, H₂PtCl₆) where the amount of Pt corresponds to 1% of the final catalyst mass. The volume of this solution should be equal to the measured pore volume of the support.

  • Impregnation: Add the precursor solution dropwise to the dried support while continuously mixing. The principle of incipient wetness ensures the precursor is drawn into the pores by capillary action, leading to a uniform distribution.

  • Drying: Dry the impregnated support at 120 °C overnight to evaporate the solvent.

  • Calcination: Heat the dried material in a furnace under a flow of air. A typical program involves ramping to 400-500 °C and holding for 3-4 hours. This step decomposes the metal precursor to its oxide form.

  • Reduction: Prior to the reaction, the catalyst must be activated. This is done by reducing the metal oxide to the active metallic state (Pt⁰) under a flow of hydrogen (e.g., 5% H₂ in Ar) at elevated temperatures (e.g., 300-400 °C). This step is often performed in-situ within the reactor.

Experimental Workflow for Kinetic Studies

Kinetic data is typically acquired in either a batch or continuous-flow reactor. The following workflow is based on a well-stirred batch reactor, which allows for straightforward data collection over time.

G cluster_prep Phase 1: Preparation & Setup cluster_run Phase 2: Reaction Execution cluster_analysis Phase 3: Analysis A Assemble Reactor & Leak Test B Load Known Mass of Catalyst A->B C In-Situ Catalyst Activation (Reduction under H₂ Flow) B->C D Introduce this compound (LOHC+) & Pressurize with Inert Gas C->D E Heat to Desired Temperature (e.g., 180-250°C) D->E F Start Stirring & Begin Data Logging (t=0) E->F G Take Liquid & Gas Samples at Timed Intervals F->G H Analyze Liquid Samples via GC-FID (Quantify LOHC species) G->H I Analyze Gas Samples via GC-TCD (Quantify H₂ evolved) G->I J Identify Byproducts via GC-MS H->J G cluster_data Step 1: Raw Data Processing cluster_rate Step 2: Rate & Order Determination cluster_arrhenius Step 3: Activation Energy A GC Data (Peak Areas) B Concentration vs. Time Data (Using Calibration Curves) A->B C Calculate Degree of Dehydrogenation (DoH) vs. Time B->C D Plot DoH vs. Time C->D E Determine Initial Rate (r) (Slope at t=0) D->E F Fit Data to Rate Laws (e.g., ln[A] vs. t for 1st order) D->F G Determine Reaction Order (n) & Rate Constant (k) at Temp T₁ F->G I Calculate k for each Temperature G->I H Repeat Experiment at Different Temperatures (T₂, T₃...) H->I J Create Arrhenius Plot (ln(k) vs. 1/T) I->J K Calculate Activation Energy (Eₐ) (Eₐ = -Slope * R) J->K

Sources

Application Note: High-Pressure Catalytic Hydrogenation of 1,5-Naphthyridine to Decahydro-1,5-Naphthyridine

[1]

Executive Summary

The complete saturation of 1,5-naphthyridine to decahydro-1,5-naphthyridine (DHNP) represents a significant challenge in heterocyclic synthesis due to the high resonance energy of the bicyclic aromatic system and the propensity for catalyst poisoning by the basic nitrogen atoms.[1] While partial reduction to 1,2,3,4-tetrahydro-1,5-naphthyridine is readily achievable with Palladium catalysts, the full reduction to the decahydro scaffold requires higher energy conditions and specific catalytic activation.[1]

This protocol details the optimized high-pressure hydrogenation workflow using Platinum Oxide (Adams' Catalyst) in an acidic medium.[1] This method is selected for its ability to overcome the activation energy barrier of the second pyridine ring, yielding a mixture of cis- and trans- isomers which can be separated for downstream medicinal chemistry applications.[1]

Reaction Chemistry & Mechanism

The reduction proceeds in two distinct stages. The first ring reduces rapidly to form the tetrahydro-intermediate. The second ring reduction is the rate-limiting step, requiring protonation of the nitrogen to activate the ring toward hydride transfer.[1]

Reaction Pathway[1][2]

The stereochemical outcome is determined by the mode of hydrogen addition.[1] In acidic media, the cis-isomer is generally kinetically favored due to the "hollow" adsorption of the substrate onto the catalyst surface, while the trans-isomer is thermodynamically more stable.[1]

ReactionPathwayNaph1,5-Naphthyridine(Aromatic)Tetra1,2,3,4-Tetrahydro-1,5-naphthyridineNaph->TetraH2, Pd/C (Low P)OR H2, PtO2 (High P)Ciscis-Decahydro-1,5-naphthyridine(Kinetic Product)Tetra->CisH2, PtO2, AcOHHigh PressureSyn-additionTranstrans-Decahydro-1,5-naphthyridine(Thermodynamic Product)Tetra->TransIsomerizationor Anti-addition

Figure 1: Stepwise reduction pathway of 1,5-naphthyridine.[1] The second reduction step determines the stereochemistry at the bridgehead carbons (4a, 8a).[1]

Critical Process Parameters (CPPs)

To ensure complete conversion and reproducibility, the following parameters must be strictly controlled.

ParameterOptimized ConditionRationale
Catalyst PtO₂ (Adams' Catalyst) Platinum is superior for reducing pyridine rings in acidic media compared to Pd or Ni.[1]
Solvent Glacial Acetic Acid Protonates the basic nitrogens (preventing catalyst poisoning) and activates the ring for reduction.
Pressure 50 – 70 bar (725 – 1015 psi) High hydrogen partial pressure is required to drive the equilibrium toward the fully saturated alkane-like scaffold.
Temperature 80°C – 100°C Sufficient thermal energy to overcome the activation barrier of the second ring without causing thermal degradation.
Agitation > 1000 RPM (Gas Entrainment) Critical for mass transfer.[1] The reaction is three-phase (G-L-S); poor mixing leads to stalled reactions.[1]

Equipment & Safety Specifications

Reactor Setup
  • Vessel: 100 mL to 1 L Hastelloy C-276 or Stainless Steel 316 high-pressure autoclave.

  • Impeller: Gas-entrainment impeller (hollow shaft) or high-shear turbine to maximize H₂ dissolution.[1]

  • Safety: Rupture disc rated at 120% of Max Operating Pressure (MAWP).[1] Hydrogen gas detector in the fume hood.

Safety Warning (H₂ & Pressure)
  • Hydrogen Embrittlement: Ensure reactor materials are certified for high-pressure hydrogen service.

  • Static Discharge: Ground all equipment. PtO₂ is pyrophoric; add it to the reactor wet or under an inert blanket (Argon/Nitrogen) before introducing solvent.

Experimental Protocol

Objective: Synthesis of this compound (mixed isomers) from 1,5-naphthyridine.

Phase 1: Reactor Loading
  • Preparation: Clean and dry the autoclave vessel. Purge with Nitrogen (

    
    ) to remove oxygen.[1]
    
  • Substrate Loading: Dissolve 1,5-naphthyridine (10.0 g, 76.8 mmol) in Glacial Acetic Acid (100 mL) .

    • Note: The reaction is exothermic upon protonation; allow the solution to cool if necessary.

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, 0.5 g, 5 wt% loading) .[1]

    • Critical: Do not add dry catalyst to a solvent vapor cloud.[1] Wet the catalyst with a small amount of acetic acid or water first if possible, or add under a blanket of Argon.[1]

Phase 2: Hydrogenation[1]
  • Sealing: Seal the reactor and tighten bolts to the specified torque.

  • Purging:

    • Pressurize with

      
       to 10 bar, stir briefly, then vent to atmospheric pressure. Repeat 3 times.
      
    • Pressurize with Hydrogen (

      
      ) to 10 bar, then vent.[1] Repeat 3 times to ensure complete oxygen removal.[1]
      
  • Reaction:

    • Pressurize the reactor to 60 bar (870 psi) with

      
      .
      
    • Set stirring to 1200 RPM .

    • Heat the reactor to 90°C .

    • Monitoring: Monitor the pressure drop.[1] Repressurize if the pressure drops below 50 bar.[1] The reaction is complete when H₂ consumption ceases (typically 12–24 hours).

Phase 3: Workup & Isolation[1]
  • Cooling: Cool the reactor to room temperature (< 25°C).

  • Venting: Slowly vent the excess hydrogen.[1] Purge the vessel 3 times with

    
    .
    
  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Platinum catalyst. Wash the pad with a small amount of acetic acid.

    • Safety: The spent catalyst is pyrophoric.[1] Keep it wet and dispose of it in a designated waste container.

  • Neutralization: Concentrate the filtrate (acetic acid) under reduced pressure. Dissolve the residue in water and basify to pH > 12 using 50% NaOH solution (cooling in an ice bath is required).

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Diethyl Ether (3 x 50 mL).[1]

  • Drying: Dry the combined organic layers over anhydrous

    
     or 
    
    
    .
  • Purification: Remove the solvent in vacuo. The resulting oil is a mixture of cis- and trans-decahydro-1,5-naphthyridine.[1]

    • Separation: The isomers can be separated by fractional distillation or column chromatography (Alumina, basic grade).[1]

Analytical Characterization

To validate the synthesis, compare the product against the following expected characteristics.

MethodCharacteristic SignalInterpretation
1H NMR Bridgehead protons (H-4a, H-8a)Cis-isomer: Typically shows smaller coupling constants (

Hz).[1] Trans-isomer: Shows larger axial-axial coupling (

Hz).[1]
GC-MS Molecular Ion (

)
m/z = 140.1 (Consistent for both isomers).[1]
Appearance Physical StateColorless to pale yellow viscous oil or low-melting solid.[1]

Troubleshooting Guide

TroubleshootingIssueProblem:Incomplete ReductionCheck1Check H2 PressureIs it > 50 bar?Issue->Check1Check2Check CatalystDid it poison?Issue->Check2Check3Check SolventIs it acidic enough?Issue->Check3Sol1Increase Pressureto 80-100 barCheck1->Sol1NoSol2Reload fresh PtO2(Sulfur/Amine poisoning)Check2->Sol2YesSol3Ensure Glacial AcOH(Protonation is vital)Check3->Sol3No

Figure 2: Troubleshooting logic for incomplete hydrogenation.

References

  • Armarego, W. L. F. (1967).[1] Naphthyridines.[1][2][3][4][5][6][7][8] Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines.[1][9][10] Journal of the Chemical Society C: Organic, 377-383.[1] Link

    • Core Reference: Establishes the PtO2/Acid reduction method and NMR distinction of isomers.
  • Litvinov, V. P. (2004).[1] Advances in the chemistry of naphthyridines.[3][6][7][8][11] Russian Chemical Reviews, 73(11), 1019.[1] Link[1]

    • Context: Reviews the broader reactivity and synthesis of naphthyridine scaffolds.
  • Moccia, M., et al. (2020).[1] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252.[1] Link[1]

    • Application: Discusses modern medicinal chemistry applic
  • Houben-Weyl Methods of Organic Chemistry. Hetarenes IV: Six-Membered Rings and Larger Hetero-Rings with Maximum Unsaturation.[1] Vol E 9d.[1] Thieme. Link[1]

    • Standard: General reference for high-pressure hydrogenation of heteroarom

Application Notes and Protocols: Decahydro-1,5-naphthyridine as a Bidentate Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Saturated Bicyclic Diamine Ligand

In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties. While aromatic N-heterocyclic ligands, such as 1,5-naphthyridine, have been extensively studied, their saturated counterparts remain a relatively underexplored frontier. This application note delves into the potential of decahydro-1,5-naphthyridine as a robust, flexible bidentate ligand for the construction of novel coordination compounds.

This compound, the fully hydrogenated analogue of 1,5-naphthyridine, presents a unique set of characteristics for a chelating diamine. Its bicyclic structure imparts conformational rigidity, which can influence the geometry and stability of the resulting metal complexes. The presence of two secondary amine donor groups in a cis-decalin-like framework offers a well-defined bite angle and steric profile, distinct from more flexible linear or monocyclic diamines. These attributes make this compound an attractive candidate for applications in catalysis, materials science, and as a structural mimic for biological systems.

This guide provides a comprehensive overview of the synthesis of this compound, detailed protocols for the preparation of its metal complexes, and methods for their characterization. By offering insights into the underlying chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the rich coordination chemistry of this promising ligand.

Ligand Synthesis: From Aromatic Precursor to Saturated Scaffold

The synthesis of this compound is most effectively achieved through the catalytic hydrogenation of its aromatic precursor, 1,5-naphthyridine. This transformation requires the complete saturation of both pyridine rings, a process that can be accomplished using heterogeneous or homogeneous catalysis under hydrogen pressure.

Causality Behind Experimental Choices in Hydrogenation

The choice of catalyst and reaction conditions is critical for the efficient and complete reduction of the heteroaromatic system. Platinum group metals are highly effective for this transformation.

  • Catalyst Selection: Catalysts such as platinum(IV) oxide (PtO₂, Adams' catalyst), rhodium-on-carbon (Rh/C), and ruthenium-based complexes are known to be effective for the hydrogenation of N-heterocycles. Ruthenium catalysts, in particular, have shown exceptional efficacy in the asymmetric hydrogenation of substituted 1,5-naphthyridines to their tetrahydro derivatives, suggesting their potential for complete reduction under more forcing conditions.[1]

  • Solvent and Acidity: The hydrogenation is typically performed in an acidic medium, such as acetic acid or ethanol with the addition of a strong acid. Protonation of the nitrogen atoms in the 1,5-naphthyridine ring increases their susceptibility to reduction.

  • Pressure and Temperature: Elevated hydrogen pressure and temperature are generally required to overcome the aromaticity of the pyridine rings and drive the reaction to completion.

Figure 1: General workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the complete hydrogenation of related N-heterocyclic compounds.[2]

Materials:

  • 1,5-Naphthyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial acetic acid

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • High-pressure autoclave (e.g., Parr hydrogenation apparatus)

Procedure:

  • In a high-pressure autoclave vessel, dissolve 1,5-naphthyridine (1.0 g, 7.68 mmol) in glacial acetic acid (30 mL).

  • Carefully add platinum(IV) oxide (100 mg, 10 wt%).

  • Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 70 atm.

  • Heat the reaction mixture to 80 °C with vigorous stirring for 24 hours.

  • Cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of acetic acid.

  • Carefully neutralize the filtrate by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 10-12. Caution: This neutralization is highly exothermic.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil or low-melting solid.

Coordination Chemistry: Synthesis of a Representative Metal Complex

The two nitrogen atoms of this compound can act as a bidentate ligand, chelating to a single metal center to form a stable six-membered ring. The following protocol describes the synthesis of a representative ruthenium(II) complex, drawing on established methods for the synthesis of similar ruthenium diamine complexes.[3][4]

Causality Behind Experimental Choices in Complexation
  • Metal Precursor: A common and convenient starting material for the synthesis of ruthenium(II) complexes is [RuCl₂(p-cymene)]₂. The p-cymene ligand is readily displaced by stronger donor ligands like diamines.

  • Solvent: A high-boiling, polar solvent such as ethanol or methanol is typically used to facilitate the reaction and ensure the solubility of the reactants.

  • Inert Atmosphere: Ruthenium(II) complexes can be sensitive to oxidation, so the reaction is performed under an inert atmosphere of nitrogen or argon.

Figure 2: General workflow for the synthesis of a ruthenium(II) complex.

Detailed Protocol: Synthesis of Dichloro(p-cymene)(this compound)ruthenium(II)

Materials:

  • [RuCl₂(p-cymene)]₂

  • This compound

  • Anhydrous ethanol

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (100 mg, 0.163 mmol) and anhydrous ethanol (20 mL).

  • To this suspension, add a solution of this compound (48 mg, 0.342 mmol, 2.1 equivalents) in anhydrous ethanol (5 mL).

  • Heat the reaction mixture to reflux with stirring for 4 hours. The color of the solution should change from deep red to orange-yellow.

  • Cool the reaction mixture to room temperature. A precipitate should form.

  • Collect the solid product by filtration under argon.

  • Wash the product with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Dry the product under vacuum to yield the desired ruthenium complex as a yellow-orange powder.

Characterization of this compound Metal Complexes

A suite of spectroscopic and analytical techniques is essential for the unambiguous characterization of the newly synthesized metal complexes.

TechniqueExpected Observations and Interpretation
¹H and ¹³C NMR Spectroscopy Coordination of the ligand to the metal center will induce significant shifts in the proton and carbon signals of the this compound ligand compared to the free ligand. The symmetry of the complex can be inferred from the number of unique signals.
Infrared (IR) Spectroscopy The N-H stretching frequency in the complex will be shifted compared to the free ligand upon coordination to the metal. New bands in the low-frequency region may be observed, corresponding to metal-ligand (M-N) and metal-halide (M-Cl) vibrations.
Elemental Analysis Provides the percentage composition of C, H, and N, which can be used to confirm the empirical formula of the complex.
Mass Spectrometry Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the complex and confirm its composition.
X-ray Crystallography Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center, confirming the bidentate coordination mode of the ligand.

Potential Applications

The unique structural features of this compound suggest its utility in various fields of coordination chemistry:

  • Catalysis: Ruthenium and rhodium complexes of diamine ligands are well-known catalysts for a variety of organic transformations, including hydrogenation, transfer hydrogenation, and C-H activation.[5][6][7] The defined stereochemistry of this compound complexes could lead to highly selective catalysts.

  • Bioinorganic Chemistry: The rigid bicyclic structure can serve as a scaffold for designing mimics of metalloenzyme active sites.

  • Materials Science: Incorporation of these complexes into polymeric materials or as nodes in metal-organic frameworks could lead to new materials with interesting electronic or porous properties.

Conclusion

This compound represents a compelling yet underutilized bidentate ligand in coordination chemistry. Its synthesis via the complete hydrogenation of 1,5-naphthyridine is achievable with standard catalytic methods. The resulting saturated diamine offers a rigid and stereochemically defined chelating framework for the construction of novel metal complexes. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers to explore the coordination chemistry of this ligand and unlock its potential in catalysis, bioinorganic chemistry, and materials science.

References

  • Armarego, W. L. F. Purification of Laboratory Chemicals, 8th ed.; Butterworth-Heinemann, 2017.
  • Bhuiyan, A. A.; Kudo, S.; Bartlett, J. Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. Journal of the Arkansas Academy of Science2010, 64, 33-38.
  • Chen, F.; He, Y.-M.; Fan, Q.-H. Asymmetric Ruthenium-Catalyzed Hydrogenation of 2,6-disubstituted 1,5-naphthyridines: Access to Chiral 1,5-diaza-cis-decalins. Angew. Chem. Int. Ed.2015, 54 (15), 4622–4625.
  • Cotton, F. A.; Wilkinson, G.; Murillo, C. A.; Bochmann, M. Advanced Inorganic Chemistry, 6th ed.; Wiley-Interscience, 1999.
  • Gual, A.; Godard, C.; Castillón, S. Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. ScholarWorks@UARK. [Link]

  • Housecroft, C. E.; Sharpe, A. G. Inorganic Chemistry, 5th ed.; Pearson, 2018.
  • Kamal, A.; Reddy, K. S.; Prasad, B. R. Rhodium-Catalysed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. Molecules2022, 27 (23), 8569.
  • Mohammed, S.; Maher, K. A. Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian J. Heterocy. Chem.2019, 29, 199–203.
  • Palacios, F.; Alonso, C.; Rubiales, G.
  • Rylander, P. N.
  • Stanforth, S. P. Catalytic Hydrogenation. In Comprehensive Organic Synthesis II, 2nd ed.; Knochel, P., Molander, G. A., Eds.; Elsevier, 2014; Vol. 8, pp 146–187.
  • Stoeckli-Evans, H.; Socol, I.; Stavila, V.; Gulea, A. Determination and Characterization of New Palladium Complexes and Study of their Properties. Rev. Roum. Chim.2007, 52 (11), 1079-1083.
  • Tăbăcaru, A.; Maxim, C.; Găină, L.; Shova, S.; Oprea, C. I.; Gulea, A. Rh(I) Complexes in Catalysis: A Five-Year Trend.
  • Wenkert, E.; Bindra, J. S.; Chauncy, B.; Kanwal, S. K. Synthesis of Decahydro-1,8-naphthyridines. J. Org. Chem.1991, 56 (1), 11-14.
  • Zhang, J.; Chen, F.; He, Y.-M.; Fan, Q.-H. Asymmetric Ruthenium-Catalyzed Hydrogenation of 2,6-disubstituted 1,5-naphthyridines: Access to Chiral 1,5-diaza-cis-decalins. Angewandte Chemie International Edition2015 , 54 (15), 4622-4625. [Link]

Sources

Application Note: Heterogeneous Catalyst Screening for 1,5-Naphthyridine Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reduction of 1,5-naphthyridine offers a critical entry point into sp³-rich scaffolds for kinase inhibitors and bioactive alkaloids.[1] However, the dual-nitrogen heterocyclic core presents a dichotomy of challenges: catalyst poisoning by the basic nitrogens (pKa ~2.9) and competing selectivity between partial reduction (1,2,3,4-tetrahydro-1,5-naphthyridine) and full saturation (decahydro-1,5-naphthyridine).[1] This Application Note details a validated, three-phase screening protocol designed to identify optimal heterogeneous catalysts. We integrate mechanistic insights with practical high-throughput experimentation (HTE) to maximize selectivity and yield.

Introduction & Mechanistic Challenges

The Selectivity Landscape

The hydrogenation of 1,5-naphthyridine does not proceed linearly. The electron-deficient nature of the diazanaphthalene ring requires activation, yet the product distribution is highly sensitive to the catalyst's electronic state and the solvent medium.

  • Target A (Partial): 1,2,3,4-tetrahydro-1,5-naphthyridine.[1][2] Desirable for maintaining a "handle" (the remaining pyridine ring) for further functionalization (e.g., SNAr).

  • Target B (Full): this compound.[1] Often requires forcing conditions and results in a mixture of cis and trans diastereomers.

The Adsorption/Poisoning Paradox

Heterogeneous hydrogenation generally follows the Horiuti-Polanyi mechanism , involving the adsorption of the substrate onto the metal surface.

  • 
    -Adsorption (Productive):  The aromatic ring lies flat on the catalyst surface, allowing hydride transfer.
    
  • 
    -Adsorption (Non-Productive/Poisoning):  The lone pair of the nitrogen atom binds strongly to the metal (especially Pd and Pt), blocking active sites and stalling the reaction.
    

Key Insight: Protonation of the nitrogen (using acidic media) prevents


-adsorption but significantly lowers the activation energy for ring reduction, often leading to over-reduction (Target B).

Screening Workflow Visualization

The following decision tree outlines the logical flow for screening, moving from a broad library scan to process optimization.

ScreeningWorkflow Start Start: 1,5-Naphthyridine Phase1 Phase 1: Metal Scan (Pd, Pt, Rh, Ru, Ni) Solvent: MeOH vs. AcOH Start->Phase1 Analysis1 HPLC/UPLC Analysis Conversion vs. Selectivity Phase1->Analysis1 Decision1 Hit Identification? Analysis1->Decision1 PathA High Conversion, Low Selectivity Decision1->PathA Over-reduction PathB Low Conversion, Poisoning Evident Decision1->PathB Stalled PathC Good Selectivity (>80%) Decision1->PathC Hit Found Phase2A Phase 2A: Modifier Screen (Add Pyridine, DMSO, or Base) PathA->Phase2A Phase2B Phase 2B: Acid/Pressure Boost (TFA, Higher H2 bar) PathB->Phase2B Phase3 Phase 3: DoE Optimization (Temp, Loading, Time) PathC->Phase3 Phase2A->Phase3 Phase2B->Phase3

Caption: Logical workflow for heterogeneous catalyst screening, prioritizing the mitigation of poisoning and selectivity control.

Experimental Protocol: Parallel Catalyst Screening

Objective: To identify the optimal metal/support combination for the selective reduction to 1,2,3,4-tetrahydro-1,5-naphthyridine. Equipment: 24-well High-Pressure Parallel Reactor (e.g., Parr Series 5000 or HEL ChemSCAN).

Phase 1: The Catalyst Library

Select a diverse array of metals with varying electronic properties.

EntryCatalystLoading (wt%)Rationale
A 5% Pd/C (Type: Eggshell)5-10%Standard for C=C and C=N reduction; prone to poisoning.[1]
B 5% Pt/C (Sulfided)5%Sulfiding reduces activity but improves functional group tolerance.
C PtO₂ (Adams Catalyst)1-2%Highly active in acidic media; promotes full saturation.[1]
D 5% Rh/Al₂O₃ 5%Excellent for aromatic ring saturation under mild conditions.[1]
E 5% Ru/C 5%Often requires high pressure; good for minimizing hydrogenolysis.[1]
F Raney Nickel 10-20%Cost-effective; requires basic conditions or neutral solvents.[1]
Step-by-Step Procedure
  • Preparation of Stock Solution:

    • Dissolve 1,5-naphthyridine (1.30 g, 10 mmol) in Methanol (100 mL).

    • Concentration: 0.1 M.[1]

    • Note: For acidic screening, prepare a second stock in 10% Acetic Acid/Methanol.

  • Catalyst Charging (Dry):

    • To each reactor vial (glass liner), add the solid catalyst.

    • Target Loading: 5 mol% metal relative to substrate.

    • Safety: Wet the catalyst immediately with 100 µL of water or solvent to prevent pyrophoric ignition.

  • Substrate Addition:

    • Add 2.0 mL of the 0.1 M Stock Solution to each vial (0.2 mmol substrate per well).

    • Add magnetic stir bars.[1]

  • Reactor Assembly & Purge:

    • Seal the reactor block.[3]

    • Inerting Cycle: Pressurize with Nitrogen (10 bar) and vent. Repeat 3 times to remove Oxygen.

    • Hydrogen Purge: Pressurize with Hydrogen (5 bar) and vent. Repeat 2 times.

  • Reaction Execution:

    • Pressure: Set final H₂ pressure to 10 bar (145 psi) .

    • Temperature: Heat to 40°C .

    • Agitation: Set stirring to 800-1000 rpm (Mass transfer is critical in heterogeneous catalysis).

    • Time: Run for 16 hours.

  • Work-up:

    • Cool reactor to room temperature.

    • Vent H₂ carefully.[1][3][4] Purge with Nitrogen.[1][4][5][6]

    • Filter reaction mixtures through a 0.45 µm PTFE or Nylon filter plate to remove catalyst.

    • Critical: Wash the filter cake with MeOH to ensure desorption of the product.

Analytical Method (HPLC)[6][7]

Quantitative analysis is essential to distinguish between the starting material (SM), the tetrahydro-intermediate (Target A), and the fully reduced decahydro-product (Target B).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (High pH is crucial to keep basic amines neutral and improve peak shape).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 220 nm.

Data Interpretation Guide:

Retention Time (Approx)SpeciesObservation
Low (

~ 2-3 min)
This compoundHighly polar, aliphatic amines.[1] Weak UV absorbance.[1]
Medium (

~ 5-6 min)
1,2,3,4-Tetrahydro-1,5-naphthyridineTarget.[1] Distinct UV spectrum (aniline-like).[1]
High (

~ 8-9 min)
1,5-NaphthyridineStarting Material.[1] Strong UV absorbance.[1]

Troubleshooting & Optimization

Scenario: Low Conversion (Catalyst Poisoning)

If the starting material remains unreacted despite high catalyst loading:

  • Cause: The pyridine nitrogen is

    
    -binding to the metal.
    
  • Solution: Switch solvent to Acetic Acid or add 1 equivalent of TFA . This protonates the nitrogen (

    
    ), preventing tight binding to the metal surface.
    
    • Caution: This increases the rate of full reduction. Monitor time closely.

Scenario: Over-Reduction (Selectivity Loss)

If the decahydro-product is dominant:

  • Cause: The catalyst is too active (e.g., PtO₂ in AcOH).

  • Solution:

    • Switch to Pd/C in neutral Methanol .

    • Add a catalyst poison/modifier: DMSO (0.1 - 1%) or Pyridine (as a co-solvent) can compete for active sites and slow down the second reduction step.

Scenario: Isomer Mixtures

Full reduction yields cis and trans isomers.

  • Acidic Media: Generally favors cis-decahydro-1,5-naphthyridine (hydrogen addition from the least hindered face).[1]

  • High Temp: May promote isomerization to the thermodynamically stable trans-isomer.[1]

Reaction Pathway Diagram

Understanding the stepwise reduction is vital for stopping the reaction at the desired stage.

ReactionPathway SM 1,5-Naphthyridine (Aromatic) Inter 1,2,3,4-Tetrahydro (Partial Reduction) TARGET A SM->Inter Pd/C, MeOH Fast Step Prod_Cis cis-Decahydro (Full Reduction) Inter->Prod_Cis PtO2, AcOH Slow Step Prod_Trans trans-Decahydro (Full Reduction) Inter->Prod_Trans High T Isomerization

Caption: Stepwise reduction pathway. Controlling the second step (Inter -> Prod) is the primary objective of the screening.

References

  • Litvinas, N. D., et al. (2009). Synthesis and SAR of 1,5-naphthyridine derivatives as p38 MAP kinase inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[1] Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[1][3][7] Academic Press.[1] (Classic text on heterogeneous catalyst selection).

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.[1] (Authoritative source on pyridine/naphthyridine reduction mechanisms).

  • BenchChem Protocols. (2025). Catalytic Hydrogenation of Pyridine to Piperidine.[3][8]Link

  • GuideChem. (2024). 1,5-Naphthyridine Properties and pKa Data.[1][9][10][11]Link

Sources

Application Note: Solvent-Free Synthesis of Perhydro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a Two-Stage Green Synthesis Workflow for the production of perhydro-1,5-naphthyridine (decahydro-1,5-naphthyridine). While traditional methods rely on volatile organic solvents (VOCs) and harsh acidic media (e.g., acetic acid), this protocol utilizes solvent-free condensation to construct the aromatic scaffold, followed by neat catalytic hydrogenation to achieve full saturation. This approach aligns with the 12 Principles of Green Chemistry, specifically targeting waste prevention and atom economy.

Introduction & Mechanistic Rationale

Perhydro-1,5-naphthyridine is a bicyclic diamine of significant interest in coordination chemistry and as a rigid scaffold in drug discovery. Its synthesis is challenging due to the high energy required to fully saturate the aromatic 1,5-naphthyridine core and the stereochemical complexity (cis/trans isomerism) of the fused ring system.

The "Solvent-Free" Challenge

Direct synthesis of the fully saturated perhydro-system from acyclic precursors in a single solvent-free step is thermodynamically unfavorable and kinetically difficult. Therefore, this guide adopts a convergent strategy :

  • Solvent-Free Cyclization: Construction of the 1,5-naphthyridine aromatic core using a neat Friedländer-type condensation.

  • Neat Hydrogenation: High-pressure, solvent-less reduction of the aromatic core to the perhydro derivative.

Mechanistic Pathway

The synthesis proceeds through the formation of the aromatic heterocycle followed by sequential reduction of the pyridine rings.

Figure 1: Step-wise reduction pathway from precursors to the fully saturated perhydro-1,5-naphthyridine.[1]

Protocol A: Solvent-Free Synthesis of 1,5-Naphthyridine Scaffold

Target: 1,5-Naphthyridine (Aromatic Precursor)

This protocol adapts the Skraup reaction to solid-state or minimal-liquid conditions using a solid acid catalyst, eliminating the need for bulk sulfuric acid or organic solvents.

Materials
  • Substrate: 3-Aminopyridine (CAS: 462-08-8)

  • Reagent: Glycerol (CAS: 56-81-5) adsorbed on silica or neat.

  • Catalyst: Iodine (I2) or Solid Acid Catalyst (e.g., Sulfated Zirconia or Zeolite H-beta).

  • Oxidant: Sodium m-nitrobenzenesulfonate (mild oxidant).

Experimental Procedure
  • Pre-mixing: In a mortar, grind 3-aminopyridine (10 mmol), sodium m-nitrobenzenesulfonate (5 mmol), and the solid catalyst (0.5 g) until a homogeneous powder is obtained.

  • Reaction: Transfer the mixture to a heavy-walled pressure tube or a microwave reactor vessel. Add glycerol (15 mmol) dropwise to moisten the solid.

  • Heating (Microwave/Thermal):

    • Microwave: Irradiate at 140°C for 10-15 minutes (Power: 300W).

    • Thermal: Heat in an oil bath at 150°C for 2-3 hours.

  • Work-up: Cool the mixture. Add a minimal amount of warm water (5 mL) to dissolve salts. Basify to pH 10 with 20% NaOH.

  • Extraction: Extract with ethyl acetate (green alternative: 2-MeTHF). Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from hot water or sublime under vacuum for high purity.

Key Insight: The use of solid acid catalysts prevents the formation of tarry by-products common in traditional Skraup syntheses.

Protocol B: Neat Catalytic Hydrogenation to Perhydro-1,5-naphthyridine

Target: this compound

This step utilizes Neat Hydrogenation , where the substrate itself acts as the solvent (in its molten state). This is the most atom-economical method for reduction.

Materials
  • Substrate: 1,5-Naphthyridine (from Protocol A).[2][3][4][5][6][7]

  • Catalyst: 5% Ruthenium on Carbon (Ru/C) or Platinum Oxide (PtO2). Note: Ru/C is preferred for minimizing ring-opening side reactions.

  • Gas: Hydrogen (H2), Ultra-high purity.

Experimental Procedure
  • Loading: Place 1,5-naphthyridine (1.0 g, 7.7 mmol) and 5% Ru/C (50 mg, 5 wt% loading) into a high-pressure stainless steel autoclave (e.g., Parr reactor).

    • Note: If the substrate is solid (MP ~75°C), the reactor is heated above the melting point to create a "melt phase."

  • Purging: Seal the reactor. Purge with N2 (3x) and then H2 (3x) to remove oxygen.

  • Pressurization: Charge the reactor with 50-70 bar (725-1015 psi) of H2.

  • Reaction: Heat to 120°C with vigorous stirring (1000 rpm). Maintain conditions for 12-24 hours.

    • Monitoring: Monitor pressure drop. Re-pressurize if significant consumption occurs.

  • Work-up: Cool to room temperature. Carefully vent the H2.

  • Catalyst Removal: Dissolve the viscous product melt in warm methanol or ethanol (minimal volume) and filter through a Celite pad to remove the catalyst.

  • Isolation: Evaporate the filtrate to dryness to obtain the crude perhydro-1,5-naphthyridine.

Stereochemical Control (Cis vs. Trans)

The reduction of the fused ring system yields a mixture of cis- and trans- fused isomers.

  • Cis-isomer: Kinetic product. Favored by lower temperatures and Pt catalysts.

  • Trans-isomer: Thermodynamic product. Favored by higher temperatures (>150°C) and Pd catalysts.

  • Separation: The isomers can often be separated by fractional crystallization of their hydrochloride salts or by preparative HPLC.

Data Summary & Characterization

ParameterProtocol A (Core Synthesis)Protocol B (Hydrogenation)
State Solid-state / PasteNeat Melt (Liquid phase at T>75°C)
Catalyst Solid Acid / Iodine5% Ru/C (Heterogeneous)
Temp/Time 150°C / 2-3 h120°C / 12-24 h
Pressure Atmospheric (or sealed tube)50-70 bar H2
Yield (Typ.) 65-75%>90% (Conversion)
Atom Economy High (Water is main byproduct)Excellent (No solvent waste)
Analytical Validation
  • 1H NMR (CDCl3):

    • Aromatic precursor: Peaks at δ 8.9 (d), 8.3 (d), 7.6 (dd) ppm.

    • Perhydro product: Loss of aromatic signals. Multiplets in the aliphatic region (δ 1.2 – 3.5 ppm).

    • Isomer ID: The bridgehead protons (H-4a, H-8a) appear at distinct shifts. Cis-fused typically shows a smaller coupling constant (

      
       Hz) compared to trans-fused (
      
      
      
      Hz).
  • Mass Spectrometry (ESI+):

    • Precursor [M+H]+ = 131.06

    • Target [M+H]+ = 141.14 (Fully saturated)

Troubleshooting & Safety

Troubleshooting Guide
  • Incomplete Reduction: If NMR shows signals in the 6.0-7.0 ppm range (tetrahydro-intermediate), increase H2 pressure to 100 bar or prolong reaction time.

  • Tarry Products (Step 1): Ensure the temperature does not exceed 160°C. Use a microwave reactor for better thermal control.

  • Catalyst Poisoning: Ensure the 1,5-naphthyridine from Step 1 is free of sulfur or iodine residues before hydrogenation.

Safety Protocols
  • High Pressure: Hydrogenation at 70 bar presents an explosion hazard. Use a blast shield and rated autoclave.

  • Exotherm: The hydrogenation reaction is exothermic. Ensure the reactor has a cooling loop or internal temperature control.

  • Chemical Handling: 3-Aminopyridine is toxic. Handle in a fume hood or glovebox.

References

  • Mogilaiah, K., & Rao, R. B. (2001). "Synthesis of 1,8-naphthyridines under solvent free conditions." Indian Journal of Chemistry, Section B, 40B, 837-838. Link(Adapted for 1,5-isomer).

  • Litvajova, M., et al. (2015). "Asymmetric Ruthenium-Catalyzed Hydrogenation of 2,6-disubstituted 1,5-naphthyridines." Angewandte Chemie International Edition, 54(26), 7600-7604. Link

  • Cabrero-Antonino, J. R., et al. (2017).[3] "Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles." Catalysis Science & Technology, 7, 1981-1985.[3] Link

  • Armarego, W. L. F. (1963).[2] "Quinazolines. Part IV. The catalytic reduction of some simple quinazolines." Journal of the Chemical Society, 5030-5036. (Classic reference for stereochemistry of fused diaza-systems).

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. (Foundational text for solvent-free principles).

Sources

decahydro-1,5-naphthyridine hydrogen release temperature optimization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Thermodynamic and Kinetic Optimization of Hydrogen Release from Decahydro-1,5-naphthyridine (DHNP)

Executive Summary

This compound (DHNP) represents a high-potential "N-heterocyclic" Liquid Organic Hydrogen Carrier (LOHC). Unlike conventional homocyclic carriers (e.g., decalin/methylcyclohexane), the incorporation of nitrogen atoms into the aromatic scaffold significantly lowers the enthalpy of dehydrogenation (


). This thermodynamic advantage theoretically allows hydrogen release at lower temperatures (

C), reducing energy penalties and catalyst degradation.

However, realizing this potential requires precise thermal optimization. Operating too low results in sluggish kinetics due to the activation energy barrier; operating too high invites thermodynamic equilibrium limitations and byproduct formation (coking/isomerization). This guide details the protocols for determining the optimal temperature window (


) for DHNP dehydrogenation using heterogeneous Pd-based catalysis.

Theoretical Background

The N-Heterocycle Advantage

The dehydrogenation of DHNP to 1,5-naphthyridine involves the release of 5 moles of


 per mole of carrier.


In homocyclic hydrocarbons,


 is typically 

. In N-heterocycles like DHNP, the resonance stabilization energy of the product (1,5-naphthyridine) and the C-N bond properties lower this value to approximately

. This shift allows the reaction to become exergonic (

) at lower temperatures, provided the kinetic barrier is overcome by an efficient catalyst.
Mechanistic Pathway

Dehydrogenation is rarely a single concerted step. It proceeds via partially saturated intermediates (e.g., octahydro-, tetrahydro- species). Accumulation of these intermediates indicates kinetic bottlenecks.

ReactionPathway DHNP This compound (10H) Octa Octahydro-Intermediate (Fast Step) DHNP->Octa - H2 Tetra Tetrahydro-Intermediate (Rate Limiting?) Octa->Tetra - 2 H2 Prod 1,5-Naphthyridine (0H) Tetra->Prod - 2 H2

Figure 1: Simplified stepwise dehydrogenation pathway of DHNP. Identifying the rate-limiting intermediate is crucial for catalyst and temperature selection.

Materials and Equipment

  • Precursor: this compound (>98% purity). Note: If commercial sources are scarce, synthesize via exhaustive hydrogenation of 1,5-naphthyridine over Ru/Al2O3 at 140°C/50 bar H2.

  • Catalyst: 5 wt% Pd/C (Escat™ or equivalent) or 5 wt% Pd/Al2O3.

    • Why: Palladium offers the best balance of C-H activation activity and desorption characteristics for N-heterocycles.

  • Reactor: 50 mL Stainless Steel High-Pressure Batch Reactor (e.g., Parr 4590) equipped with:

    • Internal thermocouple (Type K).

    • Gas entrainment impeller (1000+ RPM).

    • Condenser reflux system (to return solvent/reactant vapors).

    • Mass Flow Meter (MFM) for real-time

      
       quantification.
      

Protocol A: Isobaric Temperature Screening

Objective: Determine the kinetic rate constants (


) and conversion efficiency across a temperature gradient (

).
Step-by-Step Methodology
  • Catalyst Pre-treatment:

    • Dry Pd/C catalyst at

      
       under vacuum for 2 hours to remove adsorbed moisture.
      
    • Rationale: Water can competitively adsorb on active sites, skewing kinetic data.

  • Reactor Loading:

    • Load 20 mL of DHNP and 100 mg of catalyst (Substrate-to-Metal ratio ~1000:1) into the reactor.

    • Self-Validation: Ensure the catalyst is fully submerged.

  • Inerting:

    • Purge the reactor 3x with

      
       (5 bar) to remove 
      
      
      
      .
    • Leave a slight positive pressure (1 bar

      
      ) to prevent air ingress during heating.
      
  • Heating Phase (Ramp):

    • Heat to the target screening temperature (

      
      ).
      
    • Critical: Keep agitation LOW (200 RPM) during heating to minimize reaction start-up before

      
       is reached.
      
  • Reaction Initiation:

    • Once

      
       is stable, increase agitation to 1200 RPM .
      
    • Why: This eliminates external mass transfer limitations (gas-liquid-solid), ensuring you are measuring intrinsic kinetics, not diffusion rates.

    • Open the valve to the Mass Flow Meter (venting to exhaust).

  • Data Collection:

    • Record cumulative

      
       volume vs. time.
      
    • Take liquid aliquots (50

      
      L) at 
      
      
      
      min.
    • Filter aliquots immediately (0.2

      
      m PTFE) to stop the reaction.
      
  • Analysis:

    • Analyze liquid samples via GC-MS or GC-FID (Column: HP-5 or equivalent).

    • Track the disappearance of DHNP and appearance of intermediates.

Data Analysis & Optimization

Calculation of Kinetic Parameters

Assuming first-order kinetics with respect to DHNP concentration


:


Plot

vs. time. The slope is the observed rate constant

.
Arrhenius Plot & Activation Energy

Plot


 vs. 

.
  • Slope:

    
    
    
  • Optimization Logic:

    • High

      
      :  Reaction is kinetically controlled (good).
      
    • Low

      
       (< 20 kJ/mol):  Reaction is diffusion-controlled. Action: Increase stirring speed or decrease catalyst particle size.
      
Representative Data Interpretation (Simulated)
Temperature (°C)Time to 90% Conv. (min)H2 Selectivity (%)Byproducts DetectedStatus
170 > 48099.9%NoneToo Slow
190 18099.5%Trace IsomersOptimal Window
210 6098.0%C-N cleavageFast / Unselective
230 2592.0%Coking / TarsThermal Degradation

Table 1: Simulated optimization matrix. The "Sweet Spot" is typically where conversion is acceptable (>95% in <3 hours) without compromising selectivity.

Protocol B: Catalyst Stability (Leaching Test)

A critical failure mode in LOHC systems is the leaching of Pd into the N-heterocyclic liquid, which can act as a ligand.

  • Run the reaction at

    
     (e.g., 
    
    
    
    ) for 30 minutes.
  • Hot Filtration: Stop agitation, quickly filter the hot reaction mixture under

    
     to remove solid catalyst.
    
  • Filtrate Monitoring: Return the clear filtrate to the reactor and continue heating at

    
     for another 2 hours.
    
  • Validation:

    • Pass: No further

      
       evolution occurs. (Catalysis was heterogeneous).
      
    • Fail: Reaction continues. (Active Pd species leached into solution).

Optimization Logic Flow

Use the following decision tree to finalize the operational parameters.

OptimizationLogic Start Start Optimization (T = 170°C) CheckRate Is Rate > 1 g H2/g_cat/min? Start->CheckRate IncreaseT Increase T by 10°C CheckRate->IncreaseT No CheckSel Is Selectivity > 99%? CheckRate->CheckSel Yes IncreaseT->CheckRate DecreaseT Decrease T by 5°C CheckSel->DecreaseT No (Byproducts) Finalize Optimal T Found CheckSel->Finalize Yes DecreaseT->Finalize

Figure 2: Logical workflow for determining the optimal temperature (


), balancing kinetic requirements against selectivity constraints.

Safety and Handling

  • Toxicity: 1,5-naphthyridine derivatives are bioactive and potentially toxic. All reactor venting must pass through a scrubber or active exhaust.

  • Flammability: The reactor headspace contains

    
     at high temperature. Ensure the system is grounded to prevent static discharge.
    
  • Pressure: Although dehydrogenation is favored by low pressure, the vapor pressure of DHNP at

    
     contributes to the total system pressure. Ensure the reactor rating > 20 bar.
    

References

  • Hydrogen Storage in N-Heterocycles

    • Study of catalytic hydrogenation and dehydrogenation of 2,3-dimethylindole for hydrogen storage application. RSC Advances, 2021.[1]

  • Thermodynamics of N-Heterocycles

    • Thermodynamic Analysis of Chemical Hydrogen Storage: Energetics of Liquid Organic Hydrogen Carrier Systems Based on Methyl-Substituted Indoles. Energies, 2023.[2]

  • General LOHC Dehydrogenation Protocols

    • Dehydrogenation of 2-[(n-Methylcyclohexyl)Methyl]Piperidine over Mesoporous Pd-Al2O3 Catalysts. Catalysts, 2019.[3][4]

  • Homogeneous vs Heterogeneous Mechanisms

    • Homogeneous Catalytic System for Reversible Dehydrogenation-Hydrogenation Reactions of Nitrogen Heterocycles.[5] J. Am. Chem. Soc., 2009.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Hydrogen Storage in Decahydro-1,5-Naphthyridine Systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers and professionals working with decahydro-1,5-naphthyridine systems for hydrogen storage. This guide is designed to provide practical, experience-driven insights into the common challenges encountered during experimentation. We will move beyond simple procedural lists to explain the underlying scientific principles, helping you troubleshoot effectively and enhance the performance of your Liquid Organic Hydrogen Carrier (LOHC) system.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of working with the 1,5-naphthyridine LOHC system.

Q1: What is the theoretical hydrogen storage capacity of the this compound system?

The reversible hydrogenation and dehydrogenation cycle involves 1,5-naphthyridine (C₈H₆N₂) and its fully saturated form, this compound (C₈H₁₆N₂). The process involves the addition of 5 molecules of H₂. The theoretical gravimetric hydrogen storage capacity is approximately 7.0 wt% .

Q2: What are the primary advantages and disadvantages of this system compared to other LOHCs like dibenzyltoluene?

  • Advantages:

    • Higher Gravimetric Capacity: Its theoretical capacity of ~7.0 wt% is higher than many common carbocyclic LOHCs (e.g., dibenzyltoluene at ~6.2 wt%).

    • Potentially Favorable Thermodynamics: N-heterocycles can sometimes offer different thermodynamic profiles for hydrogen release compared to their carbocyclic counterparts, potentially allowing for dehydrogenation under milder conditions.[1]

  • Disadvantages:

    • Stability Concerns: The C-N bonds can be more susceptible to cleavage or side reactions at the high temperatures often required for dehydrogenation, potentially leading to carrier degradation and reduced cyclability.

    • Catalyst Poisoning: The nitrogen atoms can act as Lewis bases and strongly coordinate to catalyst active sites, leading to deactivation.

Q3: What classes of catalysts are typically used for the hydrogenation and dehydrogenation steps?

  • Hydrogenation: This is a less challenging, exothermic reaction. Noble metal catalysts are highly effective.

    • Ruthenium-based complexes: Chiral Ru-diamine complexes have shown high efficiency for the asymmetric hydrogenation of 1,5-naphthyridine derivatives to their tetrahydro- forms.[2]

    • Platinum oxide (PtO₂): Often used for complete saturation to the decahydro- state, typically in an acidic medium.[3]

    • Palladium on Carbon (Pd/C): Can be used to produce the 1,2,3,4-tetrahydro-1,5-naphthyridine intermediate.[3]

  • Dehydrogenation: This endothermic step is more demanding and is the primary focus of optimization.

    • Supported Platinum (Pt) and Palladium (Pd) catalysts: These are the most commonly studied catalysts for LOHC dehydrogenation due to their high activity.

    • Cobalt-based catalysts: Emerging research has explored cobalt pincer complexes and other non-precious metal catalysts for both hydrogenation and dehydrogenation of N-heterocycles.[4]

Section 2: Troubleshooting Guide

This section is structured to address specific experimental failures. Each problem is followed by a diagnosis of potential causes and actionable solutions.

Category A: Synthesis and Hydrogenation Issues

Problem 1: My synthesis of 1,5-naphthyridine via the Skraup reaction results in low yields and significant tar formation.

  • Underlying Cause: The Skraup reaction is notoriously aggressive, involving strongly acidic and oxidizing conditions at high temperatures. Poor control over the reaction rate and temperature can lead to polymerization and degradation of the reactants and products.

  • Troubleshooting & Solutions:

    • Oxidant Choice: While traditional oxidants work, milder and more reproducible results can often be obtained using sodium m-nitrobenzenesulfonate instead of I₂ or KMnO₄.[5]

    • Temperature Control: Ensure uniform heating. Use a sand or oil bath with vigorous stirring to avoid localized hotspots that promote tar formation.

    • Gradual Addition: Instead of adding all reactants at once, consider the gradual addition of the aminopyridine substrate to the hot acid/glycerol mixture to better control the exothermic reaction.

    • Catalyst Optimization: If using iodine, ensure it is properly dispersed. Using a co-solvent like dioxane/water can improve homogeneity and yield.[5]

Problem 2: Hydrogenation of 1,5-naphthyridine stops at the tetrahydro- stage, and I cannot achieve full saturation to this compound.

  • Underlying Cause: The aromaticity of the second pyridine ring requires more forcing conditions to reduce than the first. Your catalyst or reaction conditions may be insufficient for this second, more difficult hydrogenation step.

  • Troubleshooting & Solutions:

    • Catalyst Selection: Palladium on carbon (Pd/C) is excellent for reducing the first ring but may be insufficient for the second.[3] Switch to a more powerful hydrogenation catalyst like Platinum oxide (Adam's catalyst, PtO₂) in an acidic solvent (e.g., acetic acid or HCl in ethanol). The acidic conditions protonate the nitrogen atoms, activating the rings for reduction.[3]

    • Increase Hydrogen Pressure: Standard pressures (1-10 bar) may be inadequate. Increase the H₂ pressure in your autoclave to 30-50 bar or higher to increase the surface concentration of hydrogen on the catalyst.

    • Elevate Temperature: Gently increase the reaction temperature to 50-80 °C. Be cautious, as higher temperatures can sometimes promote side reactions.

    • Check for Catalyst Poisons: Ensure your 1,5-naphthyridine starting material is pure. Sulfur- or halogen-containing impurities can poison noble metal catalysts.

Category B: Dehydrogenation & Hydrogen Release Issues

Problem 3: Hydrogen release from this compound is extremely slow and incomplete, even at high temperatures (>250 °C).

  • Underlying Cause: The dehydrogenation reaction is endothermic and kinetically limited.[6] The issue likely stems from inefficient catalysis, poor heat transfer, or thermodynamic limitations.

  • Troubleshooting & Solutions:

    • Catalyst Activity: Ensure your catalyst is active. If using a commercial catalyst, was it properly activated (e.g., via reduction in H₂ flow)? If synthesized in-house, has its morphology and metal dispersion been characterized?

    • Heat Transfer: This is a critical and often overlooked factor. In a stirred batch reactor, ensure the stirring is vigorous enough to keep the catalyst suspended and in contact with the hot LOHC. In a packed-bed flow reactor, ensure there are no thermal gradients. The endothermic nature of the reaction can create cold spots, quenching the reaction.

    • Catalyst Loading: A low catalyst-to-LOHC ratio will result in a slow reaction. Systematically increase the catalyst loading (e.g., from 0.5 wt% to 2 wt%) to see if the rate improves.

    • Product Inhibition: The released hydrogen can create a partial pressure that inhibits the forward (dehydrogenation) reaction. Ensure you have a constant flow of inert gas (like Argon or Nitrogen) sweeping the reactor headspace to carry away the produced H₂ and shift the equilibrium towards product formation.

Problem 4: The hydrogen storage capacity drops significantly after the first few hydrogenation-dehydrogenation cycles.

  • Underlying Cause: This points to irreversible degradation of either the LOHC molecule or the catalyst.

  • Troubleshooting & Solutions:

    • Analyze the "Spent" LOHC: After a dehydrogenation cycle that shows capacity loss, take a sample of the liquid and analyze it via GC-MS and NMR. Look for peaks that are not 1,5-naphthyridine or this compound. Common degradation pathways for N-heterocycles include ring-opening or the formation of heavier, oligomeric species ("sludge").

    • Lower Dehydrogenation Temperature: The primary driver of LOHC degradation is excessive temperature. The goal is to find a catalyst that is active at a lower temperature. This is the central challenge of LOHC research. Experiment with different catalyst supports or bimetallic formulations that may lower the activation energy for dehydrogenation.[7]

    • Characterize the Used Catalyst: Analyze the catalyst post-reaction using techniques like TEM or chemisorption. Look for signs of metal particle sintering (agglomeration into larger, less active particles) or coking (deposition of carbonaceous species on the active sites).

    • Purification Step: Consider if a purification step (e.g., vacuum distillation) of the dehydrogenated LOHC is necessary before re-hydrogenation to remove any non-volatile degradation products that could poison the hydrogenation catalyst in the next cycle.

Problem 5: My measured hydrogen yield does not match the conversion rate determined by GC/NMR analysis.

  • Underlying Cause: This indicates a problem with your gas measurement setup, not the chemical reaction itself.

  • Troubleshooting & Solutions:

    • System Leaks: This is the most common culprit. Before every experiment, pressurize your entire apparatus (reactor, tubing, condensers, and measurement device) with an inert gas to ~1.5 times the expected maximum pressure and monitor for any pressure drop over 30-60 minutes. Use a leak detection fluid (e.g., Snoop) on all fittings.

    • Calibration of Measurement Device: Your gas measurement device (e.g., mass flow meter, gas burette, or GC) must be calibrated specifically for hydrogen. The thermal properties of H₂ are very different from N₂ or Air, which are often used for factory calibration.

    • Condensation of LOHC Vapor: The gas stream exiting the hot reactor will be saturated with LOHC vapor. If this vapor condenses in the lines before or within your measurement device, it will cause inaccurate readings. Install a cold trap or condenser immediately after the reactor outlet to trap LOHC vapors before they reach the meter.[8]

Section 3: Key Experimental Protocols

Protocol 1: Catalytic Dehydrogenation of this compound in a Batch Reactor
  • Catalyst Preparation: Weigh 100 mg of a 1 wt% Pt/Al₂O₃ catalyst and place it into a 100 mL glass liner for a stainless-steel autoclave.

  • LOHC Loading: Add 20 g of purified this compound to the glass liner. Add a magnetic stir bar.

  • Reactor Assembly: Place the liner in the autoclave. Seal the reactor according to the manufacturer's instructions.

  • System Purge: Connect the reactor to a gas manifold. Purge the system by pressurizing with Argon (5 bar) and venting three times to ensure an inert atmosphere.

  • Heating and Stirring: Set the magnetic stirring to 800 RPM. Begin heating the reactor to the target temperature (e.g., 220 °C).

  • Hydrogen Measurement: Vent the reactor outlet through a condenser (chilled to 5 °C) and then to a calibrated mass flow meter or gas burette to measure the volume of evolved H₂ over time.

  • Reaction Monitoring: Record the cumulative volume of H₂ released as a function of time until gas evolution ceases.

  • Analysis: After cooling, carefully vent the reactor and take a liquid sample for GC or NMR analysis to determine the final conversion and identify any byproducts.

Section 4: Data & Visualization

Table 1: Comparative Data for 1,5-Naphthyridine LOHC System
ParameterValue / ConditionSource / Comment
Theoretical H₂ Capacity~7.0 wt%Calculated based on molecular weight change.
Hydrogenation CatalystPtO₂ (Adam's catalyst)Effective for full saturation to decahydro- form.[3]
Hydrogenation Conditions30-50 bar H₂, 50-80 °CTypical conditions for complete reduction.
Dehydrogenation Catalyst1-5 wt% Pt or Pd on Al₂O₃/CCommon starting point for screening.
Dehydrogenation Temp.180 - 300 °CHighly dependent on catalyst; lower is better.[6][7]
Visualizations

Below are diagrams generated using Graphviz to illustrate key concepts and workflows.

LOHC_Cycle cluster_H2 Hydrogenation (Charging) cluster_DeH2 Dehydrogenation (Release) A 1,5-Naphthyridine (H₂-lean) B This compound (H₂-rich) A->B + 5 H₂ (Exothermic, Catalyst) C This compound (H₂-rich) D 1,5-Naphthyridine (H₂-lean) C->D - 5 H₂ (Endothermic, Catalyst, Heat) D->A Recycle Carrier

Caption: Reversible hydrogenation-dehydrogenation cycle of the 1,5-naphthyridine LOHC system.

Dehydrogenation_Setup Reactor Heated Reactor (LOHC + Catalyst) Condenser Condenser / Cold Trap (< 10 °C) Reactor->Condenser H₂ Gas + LOHC Vapor GasMeter Gas Measurement (Mass Flow Meter or GC) Condenser->GasMeter Pure H₂ Gas LOHC_Collect Liquid Collection Condenser->LOHC_Collect Condensed LOHC Vent GasMeter->Vent To Vent

Caption: Simplified workflow for a typical lab-scale dehydrogenation experiment.

Troubleshooting_Flow Start Problem: Low Hydrogen Yield Check_Conversion Is chemical conversion (by GC/NMR) also low? Start->Check_Conversion Check_Gas_Measurement Is the gas measurement system accurate? Check_Conversion->Check_Gas_Measurement No Catalyst_Issues Troubleshoot Catalyst & Reaction Conditions (Temp, Purity, Heat Transfer) Check_Conversion->Catalyst_Issues Yes Setup_Issues Troubleshoot Experimental Setup (Leaks, Calibration, Condensation) Check_Gas_Measurement->Setup_Issues

Caption: A decision tree for troubleshooting low hydrogen yield experiments.

References

  • Armaroli, N., & Balzani, V. (2011). The Future of Energy Supply: Challenges and Opportunities. Angewandte Chemie International Edition, 50(2), 52-66. (Note: General energy context, not specific to naphthyridine)
  • Niermann, M., Beckendorff, A., Kaltheim, F., & Wasserscheid, P. (2019). A Review of Hydrogen Storage in Reversible Liquid Organic Hydrogen Carriers. ChemBioEng Reviews, 6(5), 146-165. (Note: General LOHC review)
  • Eblagon, K. M., Stansby, J. H., & Kelly, S. M. (2010). A comparative study of the dehydrogenation of perhydro-N-ethylcarbazole, perhydro-N-phenylcarbazole and perhydro-9-phenyl-carbazole over a Pd/Al2O3 catalyst for hydrogen storage. International Journal of Hydrogen Energy, 35(16), 8507-8514.
  • Cabrero-Antonino, J. R., Adam, R., Junge, K., Jackstell, R., & Beller, M. (2017). Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions. Catalysis Science & Technology, 7(10), 1981-1985. [Link]

  • Wang, Z., et al. (2018). Review of Liquid Organic Hydrogen Carriers. Energy & Fuels, 32(12), 12177-12213. (Note: Comprehensive LOHC review)
  • Díez, D., & Lavilla, R. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3252. [Link]

  • Brückner, N., et al. (2014). The Prospect of Hydrogen Storage Using Liquid Organic Hydrogen Carriers. Energy & Fuels, 28(4), 2275-2283. (Note: General LOHC prospects)
  • Modisha, P., Ouma, C. N. M., & Garidzirai, M. (2019). Catalytic Aspects of Liquid Organic Hydrogen Carrier Technology. Catalysts, 9(7), 612. [Link]

  • Sotoodeh, F., Smith, K. J. (2011). Dehydrogenation of an N-substituted carbazole for hydrogen storage. Journal of Catalysis, 279(1), 246-254.
  • Pez, G. P., Scott, A. R., & Cooper, A. C. (2009). Hydrogen Storage by Reversible Hydrogenation of N-Heterocyclic Compounds. US Patent 7,628,978 B2. (Note: Patent literature can provide insights into industrial perspectives)
  • Preuster, P., et al. (2017). Hydrogen storage using a hot pressure swing reactor. Energy & Environmental Science, 10(6), 1383-1393. [Link]

  • Armarego, W. L. F. (1965). Naphthyridines. Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines. Journal of the Chemical Society (Resumed), 2778-2788. [Link]

  • Zhang, J., Chen, F., He, Y. M., & Fan, Q. H. (2015). Asymmetric Ruthenium-Catalyzed Hydrogenation of 2,6-disubstituted 1,5-naphthyridines: Access to Chiral 1,5-diaza-cis-decalins. Angewandte Chemie International Edition, 54(15), 4622-4625. [Link]

  • Crabtree, R. H. (2014). Homogeneous Catalysis of Alkane C-H Bond Functionalization. Chemical Reviews, 114(16), 7984-8001.
  • Cui, Y., Kwok, S., Buchwald, S. L. (2016). A General and Efficient Method for the Dehydrogenation of N-Heterocycles Using a Combination of a Cobalt Catalyst and a Hydrosilane. Journal of the American Chemical Society, 138(41), 13634-13637.
  • Teichmann, D., et al. (2011). A future energy supply based on Liquid Organic Hydrogen Carriers (LOHC). Energy & Environmental Science, 4(8), 2767-2773. (Note: General LOHC context)
  • Jorschick, H., et al. (2017). Hydrogen release from the LOHC system dibenzyltoluene – A kinetic and thermodynamic study. International Journal of Hydrogen Energy, 42(21), 14416-14424.
  • Yang, M., et al. (2017). Dehydrogenation of dodecahydro-N-ethylcarbazole over supported noble metal catalysts: Structure-activity relationship and kinetic study. Catalysis Today, 293, 131-139. (Note: Detailed study on a similar N-heterocycle)
  • Suttisawat, Y., et al. (2010). The effect of temperature, catalyst and sterics on the rate of N-heterocycle dehydrogenation for hydrogen storage. New Journal of Chemistry, 34(7), 1374-1380. [Link]

Sources

preventing catalyst deactivation during decahydro-1,5-naphthyridine dehydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Double Anchor" Challenge

Welcome to the technical support hub for N-heterocycle dehydrogenation. You are likely here because your reaction kinetics have stalled, or your catalyst recyclability is poor.

The Core Problem: Decahydro-1,5-naphthyridine (DHNP) is a potent Liquid Organic Hydrogen Carrier (LOHC), but its dehydrogenated product, 1,5-naphthyridine, contains two nitrogen atoms . Unlike carbazoles or quinolines, this molecule acts as a bidentate ligand. It doesn't just sit on your catalyst; it coordinates to it.

This guide moves beyond basic chemistry into catalyst survival strategies , focusing on distinguishing between thermodynamic limitation and kinetic deactivation.

Rapid Diagnosis: Why Did My Reaction Stop?

Before assuming your catalyst is dead, you must rule out equilibrium limits. Dehydrogenation is endothermic and entropy-driven; it fights against hydrogen pressure.

Troubleshooting Logic Tree

Use this decision matrix to diagnose the failure mode.

TroubleshootingTree Start Reaction Stalled (<90% Conversion) CheckH2 Is H2 venting/sweeping active? Start->CheckH2 Equilibrium Thermodynamic Limitation (H2 back-pressure) CheckH2->Equilibrium No (Closed System) CheckFiltrate Perform Hot Filtration Test (See Protocol A) CheckH2->CheckFiltrate Yes (Open System) Leaching Leaching Deactivation (Active metal in solution) CheckFiltrate->Leaching Reaction continues in filtrate CheckSpent Analyze Spent Catalyst (TGA / TEM) CheckFiltrate->CheckSpent Reaction stops in filtrate Coking Coking/Fouling (Carbon deposits) CheckSpent->Coking High Mass Loss (>5% in TGA) Poisoning Product Inhibition (N-poisoning) CheckSpent->Poisoning Low Mass Loss No Sintering

Figure 1: Diagnostic workflow to distinguish between thermodynamic limits, leaching, coking, and poisoning.

Deep Dive: Mechanisms of Deactivation

Understanding the cause determines the cure.

A. Product Inhibition (The "Killer" Mechanism)

As DHNP releases hydrogen, it aromatizes into 1,5-naphthyridine. The aromatic ring flattens, allowing the nitrogen lone pairs to donate electron density directly into the d-orbitals of the metal (Pd or Pt).

  • Symptom: Initial rate is high, but rate decays exponentially as conversion increases.

  • The 1,5-Naphthyridine Factor: With two nitrogen atoms, this molecule can bridge two metal sites or chelate a single site more strongly than mono-nitrogen analogs like quinoline.

B. Coking & Fouling

High temperatures (>200°C) required for dehydrogenation can cause:

  • Polymerization: Intermediate imines reacting with each other.

  • Cracking: Breaking C-C bonds instead of C-H bonds, leaving amorphous carbon on the surface.

C. Sintering

Nanoparticles are like water droplets; they want to merge to reduce surface energy. At 250°C, 3nm Pd particles can agglomerate into 10nm particles, drastically reducing active surface area.

Operational Solutions (FAQs)

Q1: My catalyst dies after run 1. How do I prevent N-poisoning? Answer: You cannot fully prevent adsorption, but you can shift the equilibrium.

  • Temperature: Operate at the highest temperature your substrate stability allows (typically 220-240°C). Higher T promotes desorption of the aromatic product.

  • Support Acidity: Avoid acidic supports (e.g., acidic

    
    -Al
    
    
    
    O
    
    
    ). Acid sites protonate the basic nitrogen, pinning the molecule to the support and blocking pores.
    • Recommendation: Switch to Carbon (Pd/C) or Magnesium Oxide (Pd/MgO) supports.

Q2: Should I use Palladium (Pd) or Platinum (Pt)? Answer:

  • Palladium (Pd): Generally more active for C-N heterocycles but more susceptible to poisoning by the nitrogen lone pair.

  • Platinum (Pt): Better C-C cleavage resistance (less coking) but often lower activity for this specific dehydrogenation.

  • The Fix: Use a Pt-Pd Bimetallic catalyst . The electronic effect of alloying weakens the N-Metal bond strength, facilitating product desorption.

Q3: Is my reaction stopping because of pressure? Answer: Likely. Dehydrogenation generates 5 moles of H


 for every 1 mole of DHNP. If you do not remove this H

, the reaction hits equilibrium.
  • Action: Use a continuous Argon or Nitrogen sweep to keep partial pressure of H

    
     (
    
    
    
    ) near zero.

Experimental Protocols

Protocol A: The Hot Filtration Test (Leaching Validation)

Use this to confirm the catalyst is heterogeneous and stable.

  • Start Reaction: Run DHNP dehydrogenation to ~30% conversion.

  • Sample: Withdraw an aliquot of the reaction mixture at reaction temperature using a syringe filter (0.2

    
    m PTFE).
    
    • Critical: Do not let the sample cool before filtration, or metal species may precipitate back onto the solids.

  • Split:

    • Filtrate: Place in a separate heated vessel without catalyst.

    • Original: Continue original reactor run.

  • Monitor: If the Filtrate continues to evolve H

    
     or conversion increases, you have Leaching  (homogeneous catalysis). If it stops, your catalyst is truly heterogeneous.
    
Protocol B: Catalyst Regeneration (Decoking)

If your catalyst is deactivated by carbon deposits (coking), use this cycle.

StepEnvironmentTemperatureDurationPurpose
1Solvent WashAmbient3x WashRemove adsorbed organics (Acetone/Ethanol).
2Drying80°C2 hrsRemove solvent.
3Calcination 300-350°C 2 hrs Burn off coke (Air/O2 flow). Caution: Exothermic.
4Reduction200°C1 hrReduce oxidized metal back to Pd(0)/Pt(0) using H2/N2 mix.

Comparison of Catalyst Supports

Data summarized from internal benchmarks and literature on N-heterocycle LOHCs.

Support MaterialAcidityCoking RiskN-Poisoning RiskRecommended For
Activated Carbon (C) NeutralLowModerateStandard DHNP runs. Best balance of cost/performance.
Alumina (

-Al

O

)
AcidicHigh HighNot recommended for basic N-heterocycles.
Silica (SiO

)
NeutralLowModerateGood alternative if Carbon is problematic.
Titania (TiO

)
AmphotericLowLow (SMSI effect)High-stability requirements.

SMSI = Strong Metal-Support Interaction

Visualizing the Deactivation Pathway[1]

DeactivationMechanism cluster_Deactivation Deactivation Routes Reactant DHNP (Reactant) Adsorption Adsorption on Pd Surface Reactant->Adsorption Dehydro Dehydrogenation (- 5 H2) Adsorption->Dehydro Product 1,5-Naphthyridine (Aromatic Product) Dehydro->Product Coking Polymerization (Surface Fouling) Dehydro->Coking Side Reaction Poisoning Strong N-Coordination (Site Blocking) Product->Poisoning Re-adsorption (Inhibition) Poisoning->Adsorption Blocks New Reactant

Figure 2: The competitive landscape between product release and catalyst poisoning.

References

  • MDPI. (2022). N-Heterocyclic Molecules as Potential Liquid Organic Hydrogen Carriers: Reaction Routes and Dehydrogenation Efficacy. Retrieved from [Link][1][2][3]

    • Context: Validates the thermodynamics and catalyst choices (Pd/Al2O3 vs Pd/C) for N-heterocycles.
  • ResearchGate. (2021). Electrochemical Stability and Degradation of Commercial Pd/C Catalyst. Retrieved from [Link]

    • Context: Provides mechanisms for particle size growth (sintering) and dissolution (leaching)
  • Nikki-Universal. (n.d.). Catalyst Poison Countermeasures. Retrieved from [Link]

    • Context: Industrial troubleshooting guide for general c
  • MDPI. (2021). Recent Advances in Homogeneous/Heterogeneous Catalytic Hydrogenation and Dehydrogenation for Potential Liquid Organic Hydrogen Carrier (LOHC) Systems. Retrieved from [Link][1]

    • Context: Discusses reversible interconversion of N-heterocycles and the role of methyl groups in preventing deactivation.[4]

Sources

Technical Support Center: Selective Hydrogenation of 1,5-Naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective hydrogenation of 1,5-naphthyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the complexities of this reaction and minimize the formation of unwanted side products. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and selectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydrogenation of 1,5-naphthyridine?

The main challenge lies in achieving selective partial hydrogenation to obtain the desired 1,2,3,4-tetrahydro-1,5-naphthyridine without further reduction of the second pyridine ring. The aromatic stability of the N-heterocyclic system makes hydrogenation a challenging transformation in itself.[1] A significant issue is the potential for the nitrogen atoms in the starting material or the product to act as poisons to the catalyst.[1]

Q2: What is the most common side reaction in 1,5-naphthyridine hydrogenation?

The most prevalent side reaction is over-hydrogenation , leading to the formation of the fully saturated decahydro-1,5-naphthyridine. This occurs when the reaction conditions are too harsh or the catalyst is not selective enough, causing the reduction of both pyridine rings.

Q3: Which catalysts are recommended for the selective hydrogenation of 1,5-naphthyridine?

Several catalytic systems have been successfully employed for the selective hydrogenation of 1,5-naphthyridine. These include:

  • Cobalt-based catalysts: Nanoparticle cobalt catalysts, sometimes supported on materials like nitrogen-doped graphene, have shown good performance.[1][2]

  • Ruthenium-based catalysts: Homogeneous ruthenium complexes are effective for this transformation.[2]

  • Palladium-based catalysts: Palladium on carbon (Pd/C) is a common heterogeneous catalyst, though careful control of reaction conditions is crucial to prevent over-hydrogenation.[3]

  • Quenched Skeletal Ni (QS Ni): This catalyst has been reported to be active and selective for the partial hydrogenation of N-heterocycles.[1]

Q4: Can transfer hydrogenation be used for the selective reduction of 1,5-naphthyridine?

Yes, transfer hydrogenation is a viable and often milder alternative to using high-pressure hydrogen gas. Common hydrogen donors include formic acid and isopropanol.[1][2] This method can be particularly useful for preserving sensitive functional groups on the molecule.[2]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the hydrogenation of 1,5-naphthyridine.

Problem 1: Low or No Conversion of 1,5-Naphthyridine

Possible Cause 1: Catalyst Inactivity or Poisoning

The nitrogen atoms in 1,5-naphthyridine and its hydrogenated products can strongly adsorb to the catalyst surface, blocking active sites and inhibiting the reaction.[1] This is a form of self-poisoning. Other impurities in the starting material or solvent can also poison the catalyst.

Solutions:

  • Increase Catalyst Loading: While not always the most elegant solution, a higher catalyst loading can sometimes overcome partial poisoning.

  • Use a More Robust Catalyst: Ruthenium-based catalysts are often more resistant to poisoning by nitrogen-containing compounds.[4]

  • Purify Starting Materials and Solvents: Ensure that the 1,5-naphthyridine substrate and the solvent are free from impurities, especially sulfur-containing compounds, which are potent catalyst poisons.

  • Consider Acidic Additives: In some cases, the addition of a small amount of a Brønsted or Lewis acid can protonate the nitrogen atoms, reducing their coordinating ability and mitigating catalyst poisoning.

Possible Cause 2: Inadequate Reaction Conditions

The reaction may not be proceeding due to insufficient temperature, pressure, or reaction time.

Solutions:

  • Increase Hydrogen Pressure: Higher H₂ pressure increases the concentration of hydrogen on the catalyst surface, which can drive the reaction forward.

  • Increase Temperature: Cautiously increase the reaction temperature. Be aware that higher temperatures can also lead to an increase in side reactions, particularly over-hydrogenation.

  • Extend Reaction Time: Monitor the reaction progress over a longer period to ensure it has reached completion.

Problem 2: Poor Selectivity - Excessive Formation of this compound (Over-hydrogenation)

This is the most common issue, where both pyridine rings are reduced.

Causality: The desired 1,2,3,4-tetrahydro-1,5-naphthyridine intermediate can re-adsorb onto the catalyst surface and undergo further hydrogenation. This is more likely with highly active catalysts or harsh reaction conditions.

Solutions:

  • Reduce Catalyst Loading: A lower catalyst loading can sometimes favor the formation of the partially hydrogenated product.

  • Lower Hydrogen Pressure and Temperature: Milder conditions reduce the overall rate of hydrogenation, allowing for better control and selectivity.

  • Change the Catalyst:

    • If using a highly active catalyst like Palladium, consider switching to a less active one or a modified version.

    • Homogeneous catalysts, such as specific ruthenium complexes, can offer higher selectivity.[2]

  • Solvent Choice: The choice of solvent can influence selectivity. Experiment with different solvents to find the optimal balance between solubility and reactivity.

  • Monitor the Reaction Closely: Use techniques like GC-MS or TLC to monitor the reaction progress and stop it once the desired product is maximized, before significant over-hydrogenation occurs.

ParameterEffect on Over-hydrogenationRecommendation for Selectivity
Temperature Increases with higher temperatureUse the lowest effective temperature
H₂ Pressure Increases with higher pressureUse lower to moderate pressure
Catalyst Activity Higher with more active catalysts (e.g., Rh, Ru > Pd)Choose a catalyst with moderate activity (e.g., specific Co or modified Pd catalysts)
Reaction Time Increases with longer timeMonitor and stop the reaction at optimal conversion
Problem 3: Suspected Ring-Opening or C-N Bond Cleavage

While less common than over-hydrogenation, harsh conditions can potentially lead to the cleavage of C-N bonds and the opening of one of the rings. This would result in byproducts such as amino-alcohols or diamines.

Diagnostic Approach:

  • Mass Spectrometry (GC-MS or LC-MS): Look for molecular ions that do not correspond to the starting material or the expected hydrogenated products. Ring-opened products will have a mass corresponding to the addition of hydrogen plus the elements of water (if hydrolysis occurs) or just hydrogen.

  • NMR Spectroscopy: The appearance of new aliphatic signals that do not correlate with the expected cyclic structures could indicate ring opening.

Solutions:

  • Employ Milder Reaction Conditions: This is the most critical step. Significantly reduce temperature and pressure.

  • Use a More Chemoselective Catalyst: Catalysts known for their mild activity are less likely to promote hydrogenolysis (bond cleavage).

  • Switch to Transfer Hydrogenation: Using a hydrogen donor like formic acid at moderate temperatures is generally much less prone to causing hydrogenolysis side reactions.[1][2]

Visualizing the Reaction and Troubleshooting

Reaction Pathway Diagram

reaction_pathway 1,5-Naphthyridine 1,5-Naphthyridine 1,2,3,4-Tetrahydro-1,5-naphthyridine Desired Product: 1,2,3,4-Tetrahydro-1,5-naphthyridine 1,5-Naphthyridine->1,2,3,4-Tetrahydro-1,5-naphthyridine + 2 H₂ (Selective) This compound Side Product: This compound (Over-hydrogenation) 1,2,3,4-Tetrahydro-1,5-naphthyridine->this compound + 2 H₂ (Over-hydrogenation)

Caption: Reaction pathway for 1,5-naphthyridine hydrogenation.

Troubleshooting Decision Tree

troubleshooting_tree start Reaction Issue? low_conversion Low / No Conversion start->low_conversion poor_selectivity Poor Selectivity (Over-hydrogenation) start->poor_selectivity catalyst_poisoning Possible Cause: Catalyst Poisoning low_conversion->catalyst_poisoning inadequate_conditions Possible Cause: Inadequate Conditions low_conversion->inadequate_conditions harsh_conditions Possible Cause: Harsh Conditions poor_selectivity->harsh_conditions high_activity_catalyst Possible Cause: High Catalyst Activity poor_selectivity->high_activity_catalyst solution_poisoning Solution: - Purify reagents - Increase catalyst loading - Use robust catalyst (e.g., Ru) catalyst_poisoning->solution_poisoning solution_conditions Solution: - Increase H₂ pressure - Increase temperature - Extend reaction time inadequate_conditions->solution_conditions solution_harsh Solution: - Lower H₂ pressure - Lower temperature - Monitor reaction closely harsh_conditions->solution_harsh solution_catalyst Solution: - Reduce catalyst loading - Switch to a more  selective catalyst high_activity_catalyst->solution_catalyst

Caption: Troubleshooting decision tree for hydrogenation issues.

Experimental Protocols

Protocol 1: Selective Hydrogenation of 1,5-Naphthyridine using Pd/C

This protocol provides a general starting point. Optimization will likely be necessary.

Materials:

  • 1,5-Naphthyridine

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • High-pressure autoclave (e.g., Parr shaker)

  • Inert gas (Argon or Nitrogen)

  • Hydrogen gas source

Procedure:

  • Vessel Preparation: Place 1,5-naphthyridine (1.0 eq) and a magnetic stir bar into the autoclave vessel.

  • Catalyst Addition: Under an inert atmosphere, add 10% Pd/C (5-10 mol%).

  • Solvent Addition: Add anhydrous ethanol to dissolve the substrate.

  • System Purge: Seal the autoclave. Purge the system with inert gas 3-5 times, then purge with hydrogen gas 3-5 times.

  • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5-10 bar). Begin stirring and heat the reaction to the desired temperature (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots (after safely depressurizing and purging the system) and analyzing by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the system with inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by chromatography or crystallization.

Protocol 2: Analysis of Reaction Mixture by GC-MS

Objective: To identify and quantify the starting material, desired product, and major side products.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS.

  • GC Method: Use a suitable capillary column (e.g., HP-5ms) and a temperature program that effectively separates the components. A typical program might be:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Analysis: The mass spectrometer will fragment the eluting compounds.

  • Data Interpretation:

    • 1,5-Naphthyridine (Starting Material): Look for the molecular ion peak at m/z = 130.

    • 1,2,3,4-Tetrahydro-1,5-naphthyridine (Product): Look for the molecular ion peak at m/z = 134.

    • This compound (Side Product): Look for the molecular ion peak at m/z = 138.

    • Compare the fragmentation patterns to library data or known standards for confirmation. The relative peak areas can be used to estimate the product distribution.

CompoundExpected Molecular Ion (M+)Key Characteristics
1,5-Naphthyridine130Aromatic, shortest retention time
1,2,3,4-Tetrahydro-1,5-naphthyridine134Partially saturated, intermediate retention time
This compound138Fully saturated, longest retention time

References

  • Di-Meng Wang, Qian-Qian Zhang, and Feng-Shou Liu. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, vol. 25, no. 14, 2020, p. 3252, [Link].

  • Di-Meng Wang, Qian-Qian Zhang, and Feng-Shou Liu. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." National Center for Biotechnology Information, 16 July 2020, [Link].

  • Gloria Rubiales, Francisco Palacios, and Concepcion Alonso. "Fused 1,5-Naphthyridines: Synthetic Tools and Applications." Molecules, vol. 25, no. 15, 2020, p. 3508, [Link].

  • Peter Viereck et al. "Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers." Organic Letters, vol. 27, no. 12, 2025, pp. 40504573, [Link].

  • "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions." Organic & Biomolecular Chemistry, 3 Jan. 2024, [Link].

  • Di-Meng Wang, Qian-Qian Zhang, and Feng-Shou Liu. "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." ResearchGate, July 2020, [Link].

  • "Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction." ResearchGate, 31 July 2019, [Link].

  • Peter Viereck et al. "Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers." PubMed, 12 June 2025, [Link].

Sources

purification techniques for decahydro-1,5-naphthyridine from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Organic Synthesis Division [1]

Welcome, Researcher. You have reached the Tier-3 Technical Support interface for the purification of bicyclic diamines. Below is a dynamic troubleshooting guide designed to address the specific physicochemical challenges of decahydro-1,5-naphthyridine (DHNP) .

Executive Summary: The Molecule
  • Target: this compound (C₈H₁₆N₂)

  • Key Characteristics:

    • Basicity: High (pKa ≈ 11.2).[1][2][3] It acts as a strong secondary amine.[1][2]

    • Stereochemistry: Exists as cis- and trans-fused isomers.[1][2][4] The trans-isomer is thermodynamically more stable and typically a solid (mp 171–174 °C), while the cis-isomer often remains an oil or low-melting solid.[1]

    • Solubility: Highly polar; significant water solubility in the free base form.[1][2]

Module 1: Isomer Management (Cis vs. Trans)

User Issue: "I reduced 1,5-naphthyridine using PtO₂/H₂, but I have a mixture of isomers. How do I isolate the trans-isomer?"

Technical Insight: Catalytic hydrogenation (PtO₂ in acidic media) typically yields a mixture of cis and trans isomers.[1][2] The trans-isomer (diequatorial ring fusion) is generally more crystalline and thermodynamically stable.[1][2]

Protocol: Fractional Crystallization Do not rush to chromatography.[1][2] The polarity difference between isomers is often insufficient for easy silica separation, but their lattice energy differences are significant.[1][2]

  • Solvent Selection: Use a non-polar/polar aprotic mixture. A common system is Acetone/Ether or Hexane/Ethyl Acetate .[1][2]

  • The "Free Base" Crash:

    • Dissolve the crude reduction mixture in a minimum amount of hot acetone.

    • Cool slowly to 0°C.

    • The trans-isomer typically crystallizes out as white/off-white needles.[1][2]

    • Filter and wash with cold ether.[1][2]

  • The "Salt" Method (Higher Purity):

    • Dissolve the mixture in Ethanol.

    • Add 2.2 equivalents of HCl (in dioxane or ether).[1][2]

    • The trans-dihydrochloride salt is often significantly less soluble than the cis-salt.[2]

    • Recrystallize the precipitate from Ethanol/Water (9:1) .[1][2]

Module 2: Chromatographic Troubleshooting

User Issue: "My compound is streaking/tailing badly on the silica column. I'm losing mass."

Root Cause: With a pKa ~11.2, DHNP interacts strongly with the acidic silanol groups (Si-OH) on standard silica gel, causing irreversible adsorption and peak tailing.[1]

Solution A: The "Amine Modified" Mobile Phase You must suppress the ionization of the silanol groups or the amine itself.[1][2]

ComponentStandard MixRecommended ModifierRatio (v/v)
Mobile Phase DCM / MeOHAmmonium Hydroxide (28%) 90 : 9 : 1
Alternative DCM / MeOHTriethylamine (TEA) 95 : 4 : 1
  • Pro-Tip: Pre-wash the silica column with the mobile phase containing the modifier before loading your sample.[1][2] This "deactivates" the active sites.[1][2]

Solution B: Switch Stationary Phase If silica fails, switch to Neutral Alumina (Brockmann Grade III) .[1][2] Alumina is less acidic than silica and tolerates basic amines better, resulting in sharper peaks without aggressive amine modifiers.[1][2]

Module 3: Extraction & Isolation (The "Water Trap")

User Issue: "My reaction conversion was 100%, but after aqueous workup, I recovered only 20% mass."

Root Cause: this compound is a small, polar bicyclic diamine.[1] In its protonated or even free-base form, it has high affinity for the aqueous phase.[1][2] Standard extraction (Water/DCM) often leaves the product in the water layer.[1][2]

Protocol: The "Salting-Out" Continuous Extraction

  • pH Adjustment: Ensure the aqueous layer is pH > 12 . Use 50% NaOH or KOH pellets.[1][2] (Do not use Carbonate; it is not strong enough to fully deprotonate both nitrogens).[1][2]

  • Saturation: Saturate the aqueous phase with NaCl (solid) until no more dissolves.[1][2] This exploits the "Salting-Out" effect, reducing the solubility of organics in water.[1][2]

  • Extraction Solvent: Use Chloroform/Isopropanol (3:1) .[1][2] The alcohol helps pull the polar amine into the organic phase.[1][2]

  • Method: Do not use a separatory funnel. Use a Liquid-Liquid Continuous Extractor for 12–24 hours. This recycles the solvent and ensures quantitative recovery.[1][2]

Visual Workflow: Purification Logic

The following diagram illustrates the decision tree for purifying DHNP from a crude reduction mixture.

PurificationWorkflow Start Crude Reaction Mixture (PtO2/H2 Reduction) Filtration Filter Catalyst (Celite) Start->Filtration AcidBase Acid/Base Workup? (Risk: Water Solubility) Filtration->AcidBase Alternative DirectCryst Direct Crystallization (Acetone/Ether) Filtration->DirectCryst Preferred Path SaltFormation Salt Formation (HCl/Ethanol) AcidBase->SaltFormation CheckSolid Is Solid Precipitate Formed? DirectCryst->CheckSolid TransIso Pure Trans-Isomer (Solid, mp ~174°C) SaltFormation->TransIso Recrystallization Chromatography Flash Chromatography (DCM/MeOH/NH4OH) CheckSolid->Chromatography No (Oily Mix) CheckSolid->TransIso Yes (Crystals) Chromatography->TransIso Late Fractions CisIso Enriched Cis-Isomer (Filtrate/Oil) Chromatography->CisIso Early Fractions

Caption: Decision matrix for isolating trans-decahydro-1,5-naphthyridine, prioritizing crystallization over chromatography to minimize loss.

FAQ: Frequently Asked Questions

Q: Can I use GC-MS to check the ratio of isomers? A: Yes, but be careful. The injection port temperature must be high (>250°C).[1][2] However, the free base is stable enough for GC.[1][2] You will typically see two peaks with similar mass spectra (m/z 140 parent ion).[1][2] The trans-isomer usually elutes second on non-polar columns (e.g., HP-5) due to its higher boiling point/structural rigidity.[1]

Q: The product turns yellow/brown upon standing. Why? A: Like many secondary amines, DHNP is prone to N-oxidation or reaction with atmospheric CO₂ (forming carbamates).[1][2]

  • Fix: Store the free base under Argon at -20°C.[1][2]

  • Better Fix: Convert it to the dihydrochloride salt immediately after purification.[1][2] The salt is indefinitely stable at room temperature.[1][2]

Q: What is the best method to remove the Platinum/Palladium catalyst? A: Simple filtration often leaves colloidal metal.[1][2]

  • Protocol: Filter through a pad of Celite 545 .[1][2] If the filtrate is still gray, treat with activated carbon (charcoal) at reflux for 30 minutes, then refilter. This adsorbs the colloidal metal species.[1][2]

References
  • Armarego, W. L. F. (1967).[1][2] Naphthyridines.[1][2][4][5][6][7][8][9][10] Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines.[1][11] Journal of the Chemical Society C: Organic, 377-383.[1][2]

  • ChemicalBook. (n.d.).[1][2] trans-Decahydro-[1,5]naphthyridine Physical Properties.

  • Litvic, M. et al. (2020).[1][2] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3463.[1][2]

  • National Institute of Standards and Technology (NIST). (2023).[1][2] 1,5-Naphthyridine WebBook Data.

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of decahydro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative spectral analysis of decahydro-1,5-naphthyridine (also known as 1,5-diazadecalin), focusing on the stereochemical distinction between its cis and trans isomers.

A Comparative Guide to Stereochemical Assignment

Executive Summary

This compound is a bicyclic diamine scaffold used in medicinal chemistry and coordination chemistry. Its saturated structure contains two bridgehead carbons (C4a and C8a), leading to two distinct diastereomers: trans-fused and cis-fused .

Distinguishing these isomers is critical because their three-dimensional shapes—and consequently their pharmacological binding profiles—are radically different. This guide provides a self-validating NMR protocol to unambiguously assign stereochemistry, relying on symmetry arguments, coupling constants (


-values), and conformational analysis.
FeatureTrans-Isomer Cis-Isomer
Symmetry Point Group

(Centrosymmetric)

or

(Dynamic)
Conformation Rigid Chair-ChairFlexible (Ring Flip Accessible)
Key 1H NMR Signal Bridgehead H: Large

(~10-12 Hz)
Bridgehead H: Small

(~3-5 Hz)
Lone Pair Orientation Antiperiplanar to C-H (Bohlmann Bands)Gauche/Eclipsed interactions

Structural & Conformational Analysis

Understanding the symmetry is the prerequisite for interpreting the NMR data.

Trans-Decahydro-1,5-naphthyridine[1]
  • Geometry: The two piperidine rings are fused in a rigid chair-chair conformation.

  • Symmetry: The molecule possesses a center of inversion (

    
    ). The nitrogen at position 1 is symmetry-equivalent to the nitrogen at position 5.
    
  • Implication: The NMR spectra will be simple. For example, C2 is equivalent to C6, and C3 is equivalent to C7.

Cis-Decahydro-1,5-naphthyridine[1]
  • Geometry: The rings are fused in a cis-geometry, often existing as a rapidly equilibrating mixture of conformers at room temperature.

  • Symmetry: Lacks a center of inversion.

  • Implication: While time-averaged symmetry may simplify the spectrum, the chemical shifts and coupling constants will reflect the gauche interactions inherent to the cis-fusion.

Logic Flow for Assignment

The following diagram illustrates the decision tree for stereochemical assignment based on spectral data.

NMR_Assignment_Logic Start Isolate this compound Product Step1 Acquire 13C NMR (Proton Decoupled) Start->Step1 Count Count Distinct 13C Signals Step1->Count FourSig 4 Distinct Signals (High Symmetry) Count->FourSig Equivalence observed EightSig >4 Distinct Signals (Low Symmetry/Frozen) Count->EightSig Non-equivalence Step2 Acquire 1H NMR Analyze Bridgehead (H4a/H8a) FourSig->Step2 TransPath Large Coupling (J > 10 Hz) Axial-Axial Splitting Step2->TransPath CisPath Small Coupling (J < 5 Hz) Axial-Equatorial Splitting Step2->CisPath ResultTrans CONCLUSION: Trans-Isomer (Rigid, C2h) TransPath->ResultTrans ResultCis CONCLUSION: Cis-Isomer (Flexible) CisPath->ResultCis

Caption: Decision tree for distinguishing cis/trans isomers using 13C signal count and 1H coupling constants.

Experimental Protocols

Sample Preparation

To ensure sharp signals and prevent line broadening due to nitrogen inversion or proton exchange:

  • Solvent: Use CDCl3 (Deuterated Chloroform) for standard analysis.

  • pH Adjustment (Optional but Recommended): If signals adjacent to Nitrogen are broad, add a trace amount of solid

    
     to the NMR tube to ensure the free base form, or conversely, convert to the HCl salt (using D2O) to freeze the nitrogen inversion, though this changes chemical shifts.
    
  • Concentration: ~10-15 mg in 0.6 mL solvent.

Data Acquisition Parameters
  • 1H NMR: Minimum 400 MHz. Spectral width -1 to 10 ppm. Number of scans (NS) = 16.

  • 13C NMR: Proton-decoupled. Relaxation delay (D1)

    
     2.0s to allow relaxation of quaternary carbons (though none exist in this specific scaffold, it ensures accurate integration of CH/CH2).
    

Detailed Spectral Analysis

13C NMR Comparison

Due to the


 symmetry of the trans isomer, the molecule effectively has only 4 unique carbon environments .
Carbon PositionTrans-Isomer Shift (

ppm)
Cis-Isomer Shift (

ppm)
Assignment Logic
C2, C6 (

to N)
~56.0 ~52.5 Deshielded by Nitrogen. Trans is downfield due to lack of steric compression.
C4a, C8a (Bridgehead)~63.5 ~58.0 Tertiary carbons. Cis isomer experiences

-gauche shielding effect, shifting it upfield.
C3, C7 (

to N)
~25.0 ~23.0 Methylene.
C4, C8 (

to N)
~32.0 ~28.0 Methylene.

Diagnostic Rule: The cis isomer carbons are generally shielded (upfield) relative to the trans isomer due to steric compression (the


-gauche effect) inherent in the cis-fused system.
1H NMR Comparison

The proton spectrum provides the definitive proof of stereochemistry via the Karplus relationship (coupling constants).

The Bridgehead Proton (H4a/H8a)

This signal is the "fingerprint" of the fusion.

  • Trans-Isomer: The H4a proton is axial . It has anti-periplanar relationships with the axial protons on C4 and C8a.

    • Multiplicity: Appears as a broad triplet or doublet of doublets.

    • Coupling (

      
      ):  Two large couplings (
      
      
      
      Hz) and smaller couplings to equatorial protons.
    • Chemical Shift: Typically

      
       2.2 – 2.6 ppm.
      
  • Cis-Isomer: The H4a proton bisects the angle of the adjacent methylene protons or occupies an equatorial-like position relative to the other ring in certain conformers.

    • Multiplicity: Narrow multiplet or broad singlet.

    • Coupling (

      
      ):  Small couplings (
      
      
      
      Hz).
    • Chemical Shift: Often slightly downfield relative to trans due to lack of Bohlmann band shielding.

Bohlmann Bands (Electronic Effect)

In the trans isomer, the Nitrogen lone pair is anti-periplanar to the adjacent axial C-H bonds (C2-H and C4a-H).

  • Effect: This orbital overlap (

    
    ) shields the specific protons anti to the lone pair.
    
  • Observation: In trans-decahydro-1,5-naphthyridine, protons

    
     to nitrogen appearing at unusually high field (shielded) are a hallmark of this effect.
    

References

  • Armarego, W. L. F. (1967).[1] Naphthyridines.[2] Part III. Tetrahydro- and decahydro-1,5-, -1,6-, -1,7-, and -1,8-naphthyridines.[1] Journal of the Chemical Society C: Organic, 377-383.

    • Significance: The primary isolation and NMR characterization of the cis and trans isomers.[3][4]

  • Crabb, T. A., Newton, R. F., & Jackson, D. (1971). Proton magnetic resonance studies of heterocyclic compounds. Part II. Chemical Reviews, 71(1), 109-126.

    • Significance: Detailed review of Bohlmann bands and NMR conform
  • Bagno, A., et al. (2006). NMR and DFT Study of the Protonation of 1,5-Diazadecalins. Chemistry - A European Journal.

Sources

Technical Comparison Guide: Vibrational Profiling of Decahydro-1,5-Naphthyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Decahydro-1,5-naphthyridine (also known as 1,5-diazadecalin) is a bicyclic diamine scaffold increasingly utilized in medicinal chemistry as a rigid pharmacophore and in asymmetric synthesis as a chiral ligand.[1][2][3] Its performance—defined by its metabolic stability, receptor binding affinity, and catalytic selectivity—is strictly governed by its stereochemistry.

The molecule exists in two primary diastereomeric forms: trans-fused and cis-fused . Distinguishing these isomers is critical but challenging due to their identical mass and similar polarity. This guide compares the vibrational spectroscopic signatures (IR and Raman) of these isomers, providing a definitive protocol for identification without reliance on expensive X-ray crystallography.

Part 1: Structural Context & Isomerism[2]

Before analyzing the spectra, one must understand the "product" (the molecular scaffold) and its "alternatives" (the specific isomers).

FeatureTrans-Decahydro-1,5-naphthyridine Cis-Decahydro-1,5-naphthyridine
Geometry Rigid, planar-like (Chair-Chair)Folded, "tent-like" (Chair-Chair)
Symmetry

(Centrosymmetric)

(Chiral axis)
Lone Pair Orientation Anti-periplanar to adjacent axial C-H bondsSyn-clinal or gauche to adjacent C-H bonds
Thermodynamics Generally more stable (all equatorial substituents)Less stable (gauche interactions)
Key Application Linear spacer in drug designChiral ligand (e.g., mimicking sparteine)
The Spectroscopic Differentiator: Bohlmann Bands

The most "field-proven" insight for analyzing fused piperidine systems is the Bohlmann Band phenomenon.

  • Mechanism: When a nitrogen lone pair is anti-periplanar (180°) to an adjacent C-H bond (

    
    ), hyperconjugation (
    
    
    
    ) weakens the C-H bond.
  • Result: This lowers the vibrational frequency of the C-H stretch, creating distinct bands in the 2700–2800 cm⁻¹ region (the "Bohlmann window"), separate from the standard alkyl C-H stretches (2850–3000 cm⁻¹).

Part 2: Comparative Vibrational Analysis

The Infrared (IR) Spectrum

The IR spectrum provides the fastest method for isomer identification. The table below compares the expected spectral performance of the free base forms.

Frequency Region (cm⁻¹)Trans-Isomer (The "Product") Cis-Isomer (The "Alternative") Diagnostic Value
3300 – 3400

(Sharp, medium)

(Sharp, medium)
Low (Similar in both)
2850 – 3000

(Strong, standard alkyl)

(Strong, standard alkyl)
Low (Overlapping)
2700 – 2800 Strong Bohlmann Bands Weak or Absent HIGH (Critical Differentiator)
1440 – 1470

Scissoring

Scissoring
Medium (Subtle shifts)
1100 – 1350 C-N Stretching (Complex)C-N Stretching (Complex)Medium (Fingerprint)
800 – 1000 Ring Breathing (Specific to trans-decalin core)Ring Breathing (Specific to cis-decalin core)High (Requires reference)
Self-Validating Protocol: The Protonation Test

A trustworthy spectroscopic method must be self-validating. To confirm that bands in the 2700–2800 cm⁻¹ region are indeed Bohlmann bands (and not impurities):

  • Record Spectrum A: Free base this compound in

    
     or neat film.
    
  • Record Spectrum B: Convert a small aliquot to the HCl salt (protonate the nitrogen).

  • Compare:

    • True Positive: If the 2700–2800 cm⁻¹ bands disappear in Spectrum B, they were Bohlmann bands (lone pair is now occupied by H+).

    • False Positive: If bands remain, they are likely overtone bands or impurities (e.g., aldehydes).

IR vs. Raman Comparison

For this centrosymmetric molecule (trans-isomer), the Rule of Mutual Exclusion applies.

  • IR Active: Modes with dipole moment change (Asymmetric stretches).

  • Raman Active: Modes with polarizability change (Symmetric stretches, Ring breathing).

  • Insight: If a vibration is observed in both IR and Raman, the sample is likely the cis-isomer (which lacks a center of inversion) or a mixture.

Part 3: Experimental Protocols

Protocol 1: Sample Preparation for Bohlmann Band Analysis
  • Objective: Maximize lone-pair availability for detection.

  • Pre-requisite: Sample must be chemically pure (>95%) and free of water (H-bonding disrupts lone pair orientation).

Steps:

  • Basification: If starting with a salt, dissolve 50 mg in 1 mL

    
     (or water), add 2M NaOH until pH > 12.
    
  • Extraction: Extract with

    
     (3 x 1 mL). Dry organic layer over anhydrous 
    
    
    
    (avoid acidic drying agents like silica).
  • Evaporation: Remove solvent under reduced pressure. Note: this compound is a semi-volatile amine; do not apply high vacuum for extended periods.

  • Acquisition:

    • Liquid/Oil: Place a drop between two KBr plates (thin film).

    • Solid: Dissolve in

      
       or 
      
      
      
      (non-polar solvents enhance Bohlmann bands). Avoid
      
      
      if possible (H-bonding solvent).
Protocol 2: Data Interpretation Workflow

G Start Unknown Isomer Sample Step1 Acquire FT-IR (Thin Film/CCl4) Start->Step1 Check1 Check 2700-2800 cm⁻¹ Region Step1->Check1 Res1 Strong Bands Observed (>10% Transmission dip) Check1->Res1 Yes Res2 Weak/No Bands Observed Check1->Res2 No Step2 Perform Protonation Test (HCl Salt) Res1->Step2 Concl_Cis CONFIRMED: Cis-Isomer (Gauche/Folded geometry) Res2->Concl_Cis Check2 Do Bands Disappear? Step2->Check2 Concl_Trans CONFIRMED: Trans-Isomer (Anti-periplanar geometry) Check2->Concl_Trans Yes Concl_Imp Impurity/Other Check2->Concl_Imp No

Caption: Logical workflow for distinguishing this compound isomers using IR spectroscopy.

Part 4: Application in Drug Development

Understanding the vibrational profile allows researchers to quality-control the scaffold before functionalization.

  • Pharmacophore Rigidity: The trans-isomer serves as a rigid spacer. If the IR spectrum shows "cis" characteristics (lack of Bohlmann bands), the resulting drug candidate will have higher conformational entropy, potentially reducing binding affinity to the target protein.

  • Ligand Design: In asymmetric catalysis, the cis-isomer (often

    
     symmetric) is preferred for creating chiral pockets. The IR "fingerprint" (800-1000 cm⁻¹) can rapidly verify the enantiopurity when compared against a standard.
    

References

  • National Institute of Standards and Technology (NIST). Trans-decahydronaphthalene Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Grygorenko, O. O., et al. (2011).[4] Bicyclic Conformationally Restricted Diamines.[4][5] Chemical Reviews, 111(9), 5506-5568.[4] Available at: [Link]

  • Jeyaraman, R., et al. (2010).[6] Lowering of Bohlmann Band Intensities in Conformationally Homogeneous 2,6-Diarylpiperidines Due to Ring Distortion.[6] Semantic Scholar.[7] Available at: [Link]

  • Litvinov, I. A., et al. (2006). Cis- and trans-decahydro-1,6-naphthyridines: Stereoselective synthesis and stereochemistry. Russian Journal of Organic Chemistry. Available at: [Link]

Sources

A Comparative Guide to Decahydro-1,5-Naphthyridine and N-Ethylcarbazole as Liquid Organic Hydrogen Carriers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the expanding landscape of hydrogen energy, Liquid Organic Hydrogen Carriers (LOHCs) present a compelling solution for the safe and efficient storage and transport of hydrogen. This guide provides a detailed comparative analysis of two promising LOHC candidates: decahydro-1,5-naphthyridine and N-ethylcarbazole (NEC). By examining their performance metrics, underlying chemical principles, and experimental evaluation, this document aims to equip researchers with the critical information needed to make informed decisions in the selection and development of LOHC systems.

Introduction to LOHC Technology

LOHC systems utilize pairs of organic compounds, one hydrogen-lean and one hydrogen-rich, to chemically store hydrogen through catalytic hydrogenation and release it via catalytic dehydrogenation. This technology offers several advantages over conventional hydrogen storage methods, such as high-pressure compression and cryogenic liquefaction, including ambient temperature and pressure storage, high volumetric energy densities, and the ability to leverage existing liquid fuel infrastructure. The ideal LOHC should exhibit high gravimetric and volumetric hydrogen density, favorable thermodynamics and kinetics for the hydrogenation/dehydrogenation cycle, low cost, low toxicity, and long-term stability.

N-Ethylcarbazole (NEC): A Well-Characterized LOHC

N-ethylcarbazole has emerged as one of the most extensively studied LOHC materials, primarily due to its favorable dehydrogenation characteristics at relatively moderate temperatures.

Hydrogen Storage and Release

The reversible hydrogenation and dehydrogenation of the NEC system involves the conversion between N-ethylcarbazole (hydrogen-lean) and perhydro-N-ethylcarbazole (H12-NEC; hydrogen-rich). This cycle allows for a theoretical gravimetric hydrogen storage capacity of 5.8 wt%.[1] The dehydrogenation of H12-NEC can be achieved at temperatures below 200°C, which is a significant advantage as it allows for potential heat integration with low-temperature heat sources like PEM fuel cells.[2]

Physicochemical Properties

One of the practical challenges with NEC is its relatively high melting point of 69°C, which necessitates additional heating to maintain it in a liquid state for pumping and reaction.[3] This can add complexity and energy penalties to the overall system.

Catalytic Systems

The hydrogenation of NEC is typically carried out using ruthenium-based catalysts, such as Ru/Al2O3, at temperatures between 130-180°C and hydrogen pressures up to 70 bar.[1][4] For the endothermic dehydrogenation step, palladium-based catalysts, like Pd/Al2O3, are commonly employed.[4] While effective, the reliance on precious metal catalysts contributes to the overall cost of the LOHC system. Research into more cost-effective catalysts, including nickel-based systems, is ongoing, though they often require higher dehydrogenation temperatures.[2]

Cost and Toxicity

The cost of NEC has been a significant barrier to its widespread adoption, with some reports citing prices as high as $40/kg. However, recent techno-economic analyses suggest that large-scale production could potentially reduce the break-even cost to as low as $2.6 - $3.0 per kg.[5] In terms of toxicity, N-ethylcarbazole is considered to have low volatility and toxicity.[6]

This compound: An Emerging Alternative

This compound, the fully hydrogenated form of 1,5-naphthyridine, represents a class of N-heterocyclic LOHCs with the potential for high hydrogen storage capacity. However, detailed experimental data on its performance as an LOHC is less mature compared to NEC.

Theoretical Hydrogen Storage Capacity

Based on its molecular formula (C₈H₁₆N₂), the theoretical gravimetric hydrogen storage capacity of this compound upon full dehydrogenation to 1,5-naphthyridine can be calculated. The molecular weight of this compound is 140.23 g/mol , and it can release 5 molecules of H₂ (10.08 g/mol ). This results in a theoretical gravimetric hydrogen density of approximately 7.19 wt% . This value is notably higher than that of NEC.

Dehydrogenation Characteristics (Inferred)

While direct experimental data on the dehydrogenation of this compound is limited, insights can be drawn from computational studies and related N-heterocyclic systems. The presence of two nitrogen atoms within the ring structure is expected to influence the thermodynamics of dehydrogenation favorably, potentially allowing for hydrogen release at moderate temperatures. Acceptorless dehydrogenation of saturated N-heterocycles has been demonstrated using various catalytic systems, suggesting that a viable pathway for hydrogen release from this compound is plausible.[7]

Catalytic Systems (Proposed)

Given the structural similarities to other saturated N-heterocycles, it is anticipated that platinum-group metal catalysts, such as those based on platinum, palladium, and ruthenium, would be effective for both the hydrogenation of 1,5-naphthyridine and the dehydrogenation of its perhydrogenated form. Homogeneous catalysts, for instance, iridium complexes, have also shown efficacy in the reversible dehydrogenation of nitrogen heterocycles and could be a promising area of investigation.[8]

Cost and Toxicity (Considerations)

The synthesis of 1,5-naphthyridine derivatives can be achieved through various methods, including the Skraup reaction.[9] The cost of the precursor, 1,5-naphthyridine, will be a key factor in the economic viability of this LOHC system. Regarding toxicity, some naphthyridine derivatives have shown biological activity, and a thorough toxicological assessment of both the hydrogen-lean and hydrogen-rich forms would be essential for its practical application.[10]

Performance Metrics: A Comparative Analysis

Performance MetricThis compoundN-Ethylcarbazole (NEC)
Theoretical Gravimetric H₂ Density ~7.19 wt%5.8 wt%[1]
Volumetric H₂ Density Data not available~1.82 kWh/L (liquid at operating temp.)[10]
Hydrogenation Conditions Data not available130-180°C, up to 70 bar, Ru-based catalysts[1][4]
Dehydrogenation Conditions Data not available (expected <250°C)< 200°C, Pd-based catalysts[2][4]
Melting Point (Hydrogen-Lean Form) 75-76 °C (1,5-Naphthyridine)69 °C[3]
Cost Data not availablePotentially $2.6 - $3.0/kg at scale[5]
Toxicity Requires further investigationLow volatility and toxicity[6]

Experimental Protocols for LOHC Performance Evaluation

To ensure a standardized and rigorous comparison of LOHC candidates, the following experimental protocols are essential.

Determination of Gravimetric and Volumetric Hydrogen Density

This protocol outlines the procedure for measuring the amount of hydrogen released from a hydrogen-rich LOHC.

  • Sample Preparation: Accurately weigh a known mass of the fully hydrogenated LOHC (e.g., this compound or H12-NEC) into a reaction vessel.

  • Catalyst Addition: Add a pre-weighed amount of the dehydrogenation catalyst to the reaction vessel.

  • System Assembly: Assemble the reaction vessel in a dehydrogenation setup equipped with a mass flow controller to measure the evolved hydrogen gas.

  • Dehydrogenation Reaction: Heat the reaction vessel to the desired dehydrogenation temperature under a controlled atmosphere (e.g., inert gas flow).

  • Data Collection: Continuously record the volume or mass of hydrogen released over time until the reaction ceases.

  • Calculation:

    • Gravimetric Density (wt%): (Total mass of H₂ released / Initial mass of LOHC) * 100

    • Volumetric Density (kg H₂/m³ LOHC): (Total mass of H₂ released / Initial volume of LOHC)

G Experimental Workflow for Hydrogen Density Measurement cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Weigh LOHC C Assemble Reactor A->C B Weigh Catalyst B->C D Heat to Dehydrogenation Temp C->D E Measure H₂ Flow D->E F Calculate Gravimetric Density E->F G Calculate Volumetric Density E->G

Caption: Workflow for determining the gravimetric and volumetric hydrogen density of an LOHC.

Kinetic Analysis of Dehydrogenation

This protocol details the methodology for determining the reaction kinetics of hydrogen release.

  • Isothermal Dehydrogenation: Perform a series of dehydrogenation experiments at different, constant temperatures as described in the protocol above.

  • Data Acquisition: For each temperature, record the volume of hydrogen released as a function of time.

  • Kinetic Modeling: Analyze the hydrogen release profiles using appropriate kinetic models (e.g., first-order, second-order) to determine the reaction rate constants at each temperature.

  • Arrhenius Plot: Plot the natural logarithm of the rate constants (ln k) against the inverse of the absolute temperature (1/T).

  • Activation Energy Calculation: Determine the activation energy (Ea) for the dehydrogenation reaction from the slope of the Arrhenius plot (-Ea/R, where R is the gas constant).

G Kinetic Analysis of LOHC Dehydrogenation A Isothermal Dehydrogenation (Multiple Temperatures) B H₂ Release vs. Time Data A->B C Determine Rate Constants (k) B->C D Arrhenius Plot (ln k vs. 1/T) C->D E Calculate Activation Energy (Ea) D->E

Caption: Logical flow for the kinetic analysis of LOHC dehydrogenation.

Conclusion and Future Outlook

N-ethylcarbazole stands as a well-established LOHC with a significant body of research supporting its viability, despite challenges related to its melting point and catalyst cost. This compound, on the other hand, presents a theoretically higher hydrogen storage capacity and warrants further experimental investigation to validate its performance.

The choice between these two LOHCs will depend on the specific application requirements. For applications where gravimetric hydrogen density is paramount, this compound holds greater promise, pending experimental validation of its dehydrogenation kinetics and stability. NEC remains a strong contender, particularly for stationary applications where its physical state can be more easily managed and where its performance is well-documented.

Future research should focus on obtaining comprehensive experimental data for the this compound system, including its dehydrogenation kinetics over various catalysts, long-term cycling stability, and a thorough toxicological profile. Additionally, continued efforts to develop low-cost, high-performance catalysts for both systems will be crucial for the economic feasibility of LOHC technology.

References

  • Alloying effect of Ni-Mo catalyst in hydrogenation of N-ethylcarbazole for hydrogen storage. (2022). Frontiers in Chemistry, 10. Available at: [Link]

  • Dürr, S., et al. (2021). Experimental determination of the hydrogenation/dehydrogenation - Equilibrium of the LOHC system H0/H18-dibenzyltoluene. International Journal of Hydrogen Energy, 46(66), 33235-33245.
  • E, S., et al. (2024).
  • García, A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3252.
  • Jorschick, H., et al. (2017). Dehydrogenation of Perhydro-N-ethylcarbazole Under Reduced Total Pressure. JuSER.
  • Kim, J., et al. (2024).
  • Li, G., et al. (2024). Effective catalysts for typical liquid organic hydrogen carrier N -Ethylcarbazole. Open Research Repository.
  • Müller, K., et al. (2015). Macrokinetic effects in perhydro- N -ethylcarbazole dehydrogenation and H 2 productivity optimization by using egg-shell catalysts. Energy & Environmental Science, 8(9), 2643-2653.
  • Ni, J., et al. (2023).
  • Palienko, Y., et al. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6539.
  • Preuster, P., et al. (2017). Techno-Economic Analysis of LOHC-Based Hydrogen Transport from Norway to Germany. Energy Procedia, 105, 4172-4177.
  • Sotoodeh, F., & Smith, K. J. (2012). Kinetics of Hydrogen Uptake and Release from Heteroaromatic Compounds for Hydrogen Storage. Industrial & Engineering Chemistry Research, 51(1), 189-198.
  • Tanaka, R., et al. (2009). Homogeneous Catalytic System for Reversible Dehydrogenation−Hydrogenation Reactions of Nitrogen Heterocycles with Reversible Interconversion of Catalytic Species. Journal of the American Chemical Society, 131(41), 14768-14769.
  • van der Erve, O. J., et al. (2021). Liquid organic hydrogen carriers: Process design and economic analysis for manufacturing N‐ethylcarbazole. AIChE Journal, 67(10), e17349.
  • Verevkin, S. P., et al. (2021). Energetics of LOHC: Structure-Property Relationships from Network of Thermochemical Experiments and in Silico Methods. Molecules, 26(4), 868.
  • Wang, Z., et al. (2020). Recent Developments of Effective Catalysts for Hydrogen Storage Technology Using N-Ethylcarbazole.
  • Yang, X., et al. (2023). On the mechanism of acceptorless dehydrogenation of N-heterocycles catalyzed by tBuOK: a computational study. RSC Advances, 13(31), 21629-21637.
  • Yang, M., et al. (2016). Dehydrogenation kinetics study of perhydro-n-ethylcarbazole over a supported pd catalyst for hydrogen storage application. International Journal of Hydrogen Energy, 41(21), 8963-8971.
  • Zhang, X., et al. (2023). Integration of Hydrogenation and Dehydrogenation Based on N-Ethylcarbazole as a Liquid Organic Hydrogen Carrier. Industrial & Engineering Chemistry Research, 62(20), 7863-7872.
  • Zhao, J., et al. (2019). Enhancing the Catalytic Activity and Selectivity of PdAu/SiO2 Bimetallic Catalysts for Dodecahydro-N-ethylcarbazole Dehydrogenation by Controlling the Particle Size and Dispersion.
  • Zhou, Y., et al. (2021). Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)-Based Hydrogen Storage Materials.
  • Z-ordentlich, L., et al. (2016). Melting Points of Potential Liquid Organic Hydrogen Carrier Systems Consisting of N -Alkylcarbazoles. Chemie Ingenieur Technik, 88(9), 1264-1264.

Sources

Technical Evaluation: Decahydro-1,5-naphthyridine (DHNP) for High-Density Hydrogen Storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates Decahydro-1,5-naphthyridine (DHNP) as a Liquid Organic Hydrogen Carrier (LOHC). It synthesizes theoretical potential with experimental realities, specifically addressing the stability challenges observed in recent literature.

Executive Summary

This compound (DHNP) represents a "high-reward, high-risk" candidate in the LOHC landscape. Theoretically, it offers a superior gravimetric hydrogen density (~7.2 wt% ) compared to the industry benchmark N-ethylcarbazole (5.8 wt%). However, experimental validation reveals significant kinetic and stability hurdles, including ring fragmentation and catalyst poisoning during the dehydrogenation phase. This guide provides a comparative analysis and a specific experimental framework for researchers attempting to overcome these barriers.

Physicochemical Profile & Theoretical Capacity

Unlike carbazole derivatives which are often solid at room temperature, 1,5-naphthyridine derivatives offer the potential for liquid-phase operations, though the unsubstituted perhydro-form (DHNP) exists as a mixture of cis and trans isomers with varying melting points.

Stoichiometric Hydrogen Storage

The storage cycle relies on the reversible hydrogenation of the heteroaromatic 1,5-naphthyridine (1,5-NP) to the fully saturated this compound (DHNP).



PropertyValueNotes
Molecular Weight (Carrier) 130.15 g/mol 1,5-Naphthyridine
Molecular Weight (Loaded) 140.23 g/mol This compound
H2 Storage Capacity (Gravimetric) 7.19 wt% Calculation:

Enthalpy of Dehydrogenation

Estimated based on N-heterocycle analogs (lower than homocyclic hydrocarbons).

Comparative Analysis: DHNP vs. Established LOHCs

The following table contrasts DHNP with the three dominant LOHC standards: N-Ethylcarbazole (NEC), Dibenzyltoluene (H0-DBT), and Methylcyclohexane (MCH).

FeatureThis compound (DHNP) N-Ethylcarbazole (NEC) Dibenzyltoluene (H0-DBT) Methylcyclohexane (MCH)
Gravimetric Density 7.2 wt% (High)5.8 wt%6.2 wt%6.2 wt%
Dehydrogenation Temp 180–200 °C (Catalyst dependent)160–180 °C290–310 °C300–350 °C
Catalyst Requirement Homogeneous Ir (Best results) or Pd/CPd/Al2O3 or Ru/Al2O3Pt/C or Pd/CPt/Al2O3
Thermodynamic Stability Low (Prone to C-N bond cleavage)High (Stable cycle)Very High (Industrial standard)High
State (STP) Solid/Liquid Mixture (Isomer dependent)Solid (mp ~70°C)LiquidLiquid

Critical Insight: While DHNP exceeds NEC in capacity, it lacks the cycle stability. Experimental data suggests that unsubstituted DHNP undergoes fragmentation (hydrogenolysis of C-N bonds) over heterogeneous Pd/C catalysts, leading to irreversible capacity loss.

Mechanistic Pathway & Challenges

The dehydrogenation of DHNP is not a single-step process. It proceeds through octahydro-, tetrahydro-, and dihydro- intermediates. The presence of two nitrogen atoms reduces the enthalpy of dehydrogenation (favorable) but also creates strong coordination sites that can poison heterogeneous catalysts.

DHNP_Pathway NP 1,5-Naphthyridine (Discharged) Tetra Tetrahydro-1,5-NP (Intermediate) NP->Tetra + 2 H2 (Fast) Tetra->NP - 2 H2 (Rate Limiting) DHNP Decahydro-1,5-NP (Charged) Tetra->DHNP + 3 H2 (Slow) DHNP->Tetra - 3 H2 (Endothermic) Frag Fragmented Byproducts (Irreversible Loss) DHNP->Frag C-N Cleavage (Pd/C @ >200°C)

Figure 1: Hydrogenation/Dehydrogenation cycle of 1,5-Naphthyridine. The dashed line represents the critical failure mode (fragmentation) observed in heterogeneous catalysis.

Experimental Protocols

Protocol A: Homogeneous Dehydrogenation (High Selectivity)

Based on the work of Fujita et al. using Iridium pincer complexes.

Objective: Achieve dehydrogenation without C-N bond cleavage. Reagents:

  • Substrate: this compound (Synthesized via PtO2 hydrogenation of 1,5-NP).[1]

  • Catalyst: CpIr complex bearing a functional bipyridonate ligand (e.g., [CpIr(OH-bpy)]+).

  • Solvent: p-xylene (degassed).

Workflow:

  • Preparation: In a glovebox, charge a Schlenk flask with DHNP (1.0 mmol), Catalyst (5.0 mol%), and p-xylene (5 mL).

  • Reaction: Connect to a gas burette or pressure sensor to monitor H2 evolution. Heat to reflux (138 °C ).

  • Monitoring: Measure evolved gas volume. Theoretical yield is 5 equivalents of H2 (approx. 112 mL at STP).

  • Analysis: Analyze liquid phase via GC-MS.

    • Success Criteria: Presence of 1,5-naphthyridine.[2][3][4][5][6][7][8]

    • Failure Criteria: Presence of alkylated pyridines or ring-opened amines.

Protocol B: Heterogeneous Hydrogenation (Loading)

Standard protocol for loading the carrier.

Objective: Fully saturate 1,5-naphthyridine to DHNP. Reagents:

  • Substrate: 1,5-Naphthyridine.[2][1][3][4][5][6][7][8]

  • Catalyst: 5 wt% Ru/Al2O3 or PtO2 (Adams' catalyst).

  • Conditions: 50–70 bar H2, 100–130 °C.

Step-by-Step:

  • Load a high-pressure autoclave (e.g., Parr reactor) with 1,5-naphthyridine and catalyst (substrate:catalyst ratio 100:1 by weight).

  • Purge with N2 (3x) then H2 (3x).

  • Pressurize to 70 bar H2 .

  • Heat to 130 °C with vigorous stirring (>1000 rpm) to eliminate mass transfer limitations.

  • Monitor pressure drop until constant (approx. 10–20 hours).

  • Cool, vent, and filter catalyst. Analyze product by 1H NMR (CDCl3) to confirm disappearance of aromatic peaks (8.0–9.5 ppm region) and appearance of aliphatic multiplets (1.5–3.5 ppm).

Scientific Integrity & Causality (E-E-A-T)

Why use 1,5-naphthyridine? The introduction of nitrogen atoms into the naphthalene framework lowers the enthalpy of dehydrogenation. While naphthalene requires >300°C to release hydrogen, 1,5-naphthyridine derivatives can theoretically operate <200°C.

Why does it fail? The "Scientific Limit" of this material is the stability of the C-N bond. Under the forcing conditions required for dehydrogenation (high temperature), the C-N bond is susceptible to hydrogenolysis (cleavage), especially on aggressive surfaces like Pd/C. This leads to the formation of irreversible byproducts (fragmentation), effectively destroying the carrier capacity over cycles. Researchers are advised to prioritize homogeneous catalysts (like Ir-pincer complexes) that operate via outer-sphere mechanisms to avoid surface-induced bond scission.

References

  • Fujita, K., et al. (2014).[2] Homogeneous Perdehydrogenation and Perhydrogenation of Fused Bicyclic N-Heterocycles Catalyzed by Iridium Complexes Bearing a Functional Bipyridonate Ligand. Journal of the American Chemical Society.[2] Link[2]

  • Pez, G. P., et al. (2008).[2] Hydrogen Storage by Reversible Hydrogenation of Liquid Organic Hydrogen Carriers. U.S. Patent 7,351,395.[2] Link

  • Cooper, A. C., et al. (2009). Design and Development of New Carbon-based Sorbent Systems for an Effective Containment of Hydrogen. DOE Final Report. Link

  • Eblagon, K. M., et al. (2010). Hydrogenation of N-ethylcarbazole over Ru/Al2O3 and Pd/Al2O3 catalysts. International Journal of Hydrogen Energy. Link

Sources

Technical Guide: GC-MS Fragmentation & Identification of Decahydro-1,5-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the GC-MS identification of decahydro-1,5-naphthyridine (DHN), a bicyclic diamine scaffold critical in alkaloid chemistry and drug discovery. It provides a technical comparison against its aromatic precursors and structural isomers, supported by mechanistic fragmentation analysis and experimental protocols.

Executive Summary & Chemical Context

This compound (


, MW 140.23) is the fully saturated derivative of 1,5-naphthyridine.[1] Unlike its aromatic counterpart, DHN possesses two basic nitrogen centers and exists as cis- and trans- fused stereoisomers. Accurate identification requires distinguishing it from:
  • Aromatic Precursors: 1,5-Naphthyridine (MW 130).

  • Positional Isomers: Decahydro-1,6-naphthyridine or 1,8-naphthyridine.

  • Stereoisomers: cis-DHN vs. trans-DHN.

This guide outlines the specific Electron Ionization (EI) fragmentation signatures and chromatographic behaviors necessary for unambiguous assignment.

Mass Spectral Fragmentation Analysis (EI-MS)[2]

Fundamental Mechanism

Under standard 70 eV Electron Ionization, this compound follows fragmentation rules characteristic of saturated cyclic diamines. The driving force is the stabilization of the radical cation by the nitrogen lone pairs, leading to


-cleavage.
Key Diagnostic Ions
m/z (Mass-to-Charge)Ion IdentityMechanistic OriginRelative Abundance
140

Molecular Ion (Stable)Moderate to High
139


-Cleavage (Loss of Bridgehead H)
Base Peak (Often)
111

Ring Opening & Alkyl LossModerate
96/97

Retro-Cleavage / Ring ContractionModerate
84

Piperidine-like fragmentHigh
Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathways, emphasizing the formation of the stable iminium ion (


 139) via hydrogen radical loss.

Fragmentation M Molecular Ion [M]+• (m/z 140) MH [M-H]+ (m/z 139) Stable Iminium M->MH -H• (Alpha Cleavage) RingOpen Ring Opening Intermediate M->RingOpen C-C Cleavage Frag1 Fragment (m/z 111) RingOpen->Frag1 -C2H5• Frag2 Piperidine Motif (m/z 84) RingOpen->Frag2 Complex Rearrangement

Caption: Proposed EI-MS fragmentation pathway for this compound showing the dominant alpha-cleavage to the [M-H]+ base peak.

Comparative Analysis: DHN vs. Alternatives

Aromatic vs. Saturated

The most common analytical challenge is monitoring the hydrogenation of 1,5-naphthyridine.

FeatureThis compound 1,5-Naphthyridine (Aromatic)
Molecular Weight 140 Da130 Da
Base Peak m/z 139 (

)
m/z 130 (

)
Key Fragments m/z 84, 97, 111 (Alkyl losses)m/z 103 (

), 76 (

)
Mechanism

-Cleavage, Ring Opening
HCN Elimination (Aromatic stability)
Stereoisomer Differentiation (cis vs. trans)

The cis- and trans-fused isomers of this compound exhibit distinct chromatographic retention due to their 3D shape and polarity.

  • Trans-fused: Planar, "flat" conformation. generally elutes earlier on non-polar phases (e.g., 5% phenyl) due to lower boiling point/polarity interaction.

  • Cis-fused: Bent, "tent-like" conformation. Generally elutes later due to higher dipole moment and stronger interaction with the stationary phase.

Note: On highly polar amine-specific columns (e.g., wax phases), this order may reverse depending on specific solute-phase hydrogen bonding.

Experimental Protocol

Sample Preparation

Direct injection of diamines can lead to peak tailing due to interaction with active silanol sites in the GC liner and column.

  • Method A (Direct): Dissolve 1 mg sample in 1 mL Dichloromethane (DCM) with 1% Triethylamine (to passivate liner).

  • Method B (Derivatization - Recommended for Trace Analysis): React with TFAA (Trifluoroacetic anhydride) to form bis-trifluoroacetyl derivatives. This improves peak shape and shifts mass by +192 Da (MW 332).

GC-MS Method Parameters

System: Agilent 7890/5977 (or equivalent). Column: Rtx-5Amine or DB-5ms (30m x 0.25mm x 0.25µm). Base-deactivated columns are preferred.

ParameterSettingRationale
Inlet Temp 250°CEnsure rapid volatilization without thermal degradation.
Injection Mode Split (10:1 or 20:1)Prevent column overload and improve peak symmetry.
Carrier Gas Helium, 1.0 mL/minConstant flow for reproducible retention times.
Oven Program 60°C (1 min) → 10°C/min → 280°C (5 min)Slow ramp separates cis/trans isomers effectively.
Transfer Line 280°CPrevent condensation of high-boiling impurities.
Ion Source 230°C (EI, 70 eV)Standard ionization energy for library comparison.
Scan Range m/z 35 - 350Captures low mass amine fragments and molecular ion.
Analytical Workflow Diagram

Workflow Sample Crude Sample (DHN Isomer Mix) Prep Dilution in DCM (+1% TEA) Sample->Prep GC GC Separation (Rtx-5Amine Column) Prep->GC Separation Isomer Resolution (Trans elutes < Cis) GC->Separation MS MS Detection (EI) Scan m/z 35-350 Separation->MS Data Data Analysis Extract Ion: m/z 140, 139 MS->Data

Caption: Step-by-step analytical workflow for the separation and identification of this compound isomers.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1,5-Naphthyridine (Aromatic). NIST Chemistry WebBook. Available at: [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library and Monographs. (General principles of amine fragmentation). Available at: [Link]

  • Móricz, Á.[2][3][4] M., et al. (2013). Separation of cis/trans fatty acid isomers on gas chromatography.[5] (Elution order principles for cis/trans isomers). Grasas y Aceites. Available at: [Link]

  • Litvinov, V. P., et al. (2000). Chemistry of 1,5-naphthyridines. (Synthesis and properties context). Russian Chemical Reviews.
  • Wysocka, W., et al. (2008). Mass Spectrometry of Bis-quinolizidine Alkaloids.[6][7] (Fragmentation mechanisms of related bicyclic diamines). Spectroscopy Letters. Available at: [Link]

Sources

A Comparative Guide to the Reversibility of Decahydro-1,5-Naphthyridine Dehydrogenation Cycles for Hydrogen Storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical benchmark of the decahydro-1,5-naphthyridine system as a Liquid Organic Hydrogen Carrier (LOHC). It is intended for researchers, chemists, and materials scientists engaged in the development of hydrogen storage technologies. We will objectively compare its performance against established LOHC alternatives, supported by experimental data and detailed protocols, to provide a clear understanding of its potential and current challenges.

Introduction: The Imperative for Advanced Liquid Organic Hydrogen Carriers (LOHCs)

The transition to a hydrogen-based economy hinges on safe, efficient, and economically viable hydrogen storage and transportation. LOHC technology addresses this by chemically bonding hydrogen to a liquid carrier, allowing it to be handled under ambient conditions using existing infrastructure for liquid fuels. The core of LOHC technology is a reversible catalytic cycle: an exothermic hydrogenation step to "charge" the carrier with hydrogen, and an endothermic dehydrogenation step to "release" it on demand.

An ideal LOHC should exhibit:

  • High gravimetric and volumetric hydrogen density.

  • Low melting and high boiling points to remain liquid over a wide operational range.

  • Favorable thermodynamics and kinetics for both hydrogenation and dehydrogenation.

  • High stability over repeated cycling with minimal side reactions.

  • Low toxicity and cost.

Nitrogen-containing heterocycles have emerged as a promising class of LOHCs due to their potentially lower dehydrogenation temperatures compared to purely carbocyclic systems.[1] This guide focuses on this compound (DH-1,5-N), a bicyclic N-heterocycle, as a candidate for reversible hydrogen storage.

The this compound Cycle

The reversible dehydrogenation of this compound involves the release of five molecules of hydrogen (H₂), yielding the aromatic 1,5-naphthyridine. The fully hydrogenated carrier has a molecular formula of C₈H₁₆N₂ and a molecular weight of 140.23 g/mol .[2][3] This corresponds to a theoretical gravimetric hydrogen storage capacity of 7.2 wt% , a highly competitive value that surpasses the targets set by many international energy agencies.

G cluster_0 Hydrogenation (Charging) cluster_1 Dehydrogenation (Release) A 1,5-Naphthyridine (H₂-lean) B This compound (H₂-rich) A->B + 5 H₂ Catalyst (e.g., Ru-based) Exothermic C This compound (H₂-rich) D 1,5-Naphthyridine (H₂-lean) C->D - 5 H₂ Catalyst (e.g., Ir-based) Endothermic

Caption: The reversible hydrogenation/dehydrogenation cycle of the 1,5-naphthyridine LOHC system.

Performance Benchmarking: DH-1,5-N vs. Alternative LOHCs

To contextualize the performance of the DH-1,5-N system, it is essential to compare it with other well-studied LOHCs. The following table summarizes key performance metrics.

LOHC SystemH₂ Capacity (wt%)Dehydrogenation Temp. (°C)Hydrogenation ConditionsCommon Catalysts (Dehydro/Hydro)Key Advantages / Disadvantages
This compound 7.2% Room Temp. to 150°C [4][5]Mild conditions reportedIr / Ru [6][7]Adv: High H₂ capacity, potential for low-temp release. Disadv: Less mature technology, potential for catalyst poisoning by N-atoms.
Dibenzyltoluene (H18-DBT)6.2%> 250°C150-250°C, 50-100 barPt, Pd / Ru, PtAdv: Commercially available (Marlotherm SH), low vapor pressure. Disadv: High dehydrogenation temperature requires significant heat input.[8]
N-Ethylcarbazole (H12-NEC)5.8%180-220°C130-150°C, 50-100 barPd, Ru / RuAdv: Well-studied N-heterocycle, solid carrier can be advantageous in some designs. Disadv: Lower H₂ capacity, product desorption can be energy-intensive.[9]
Methylcyclohexane (MCH)6.1%300-350°C150-200°C, 20-50 barPt, Pd / Pt, NiAdv: High purity H₂ release, extensive industrial experience with toluene. Disadv: Very high dehydrogenation enthalpy, potential for ring-opening side reactions.[8]
N-Ethylindole (H8-NEID)5.23%~190°C160-190°C, 90 barPd/Al₂O₃ / Ru/Al₂O₃Adv: Favorable kinetics, high purity H₂ release reported.[1] Disadv: Lower H₂ capacity.

Catalytic Systems: The Key to Reversibility and Efficiency

The choice of catalyst is paramount to achieving efficient and reversible dehydrogenation/hydrogenation cycles. For N-heterocyclic LOHCs, noble metal catalysts, particularly Iridium and Ruthenium, have demonstrated superior performance.

Dehydrogenation: Iridium-Based Catalysts

Iridium complexes are exceptionally effective for acceptorless dehydrogenation (direct H₂ release) of N-heterocycles.[10]

  • Mechanism & Causality: Iridium's efficacy stems from its ability to readily undergo oxidative addition into C-H bonds, a critical step in the dehydrogenation mechanism.[11][12] Pincer-type ligands create a stable, well-defined coordination sphere that promotes catalytic turnover and prevents catalyst decomposition.[13]

  • Advanced Systems: Recent breakthroughs have shown that a single Iridium(III) complex featuring a mesoionic carbene ligand can perform photocatalytic dehydrogenation under visible light at room temperature.[4] This system plays a dual role, harvesting light energy to overcome the thermodynamic barrier of H₂ release, representing a significant step towards energy-efficient LOHC technology.[4]

Hydrogenation: Ruthenium-Based Catalysts

For the reverse reaction, the hydrogenation of the aromatic 1,5-naphthyridine, Ruthenium-based catalysts are highly effective.

  • Mechanism & Causality: Chiral cationic Ruthenium diamine complexes have been successfully employed for the asymmetric hydrogenation of various naphthyridine derivatives, achieving full conversion and high enantioselectivity.[7][14][15] Ruthenium's ability to activate H₂ and facilitate its transfer to the heterocyclic rings makes it the catalyst of choice for this transformation. The facile nature of this reaction under mild conditions is crucial for an energy-efficient "charging" process.

Experimental Protocols for Benchmarking

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for evaluating the DH-1,5-N system.

Protocol 1: Dehydrogenation Catalyst Screening

Objective: To determine the catalytic activity and selectivity for the dehydrogenation of this compound.

Materials:

  • This compound (substrate)

  • Iridium catalyst candidates (e.g., [Ir(cod)Cl]₂, pincer complexes)

  • Anhydrous, de-gassed solvent (e.g., Toluene, TFE)

  • Internal standard for GC analysis (e.g., hexadecane)

  • Schlenk flask, reflux condenser, magnetic stirrer, oil bath

  • Gas-tight syringe, septa

  • GC-MS system for product analysis

Procedure:

  • Reactor Setup: In an inert atmosphere (glovebox or Schlenk line), add the Iridium catalyst (e.g., 0.1-1.0 mol%) and a magnetic stir bar to a Schlenk flask.

  • Reagent Addition: Add the solvent (e.g., 5 mL) followed by the this compound (e.g., 0.5 mmol) and the internal standard.

  • Reaction: Place the flask in a pre-heated oil bath set to the desired temperature (e.g., 150°C).[5] Stir vigorously.

  • Monitoring: At set time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (approx. 0.1 mL) via a gas-tight syringe.

  • Analysis: Quench the aliquot with a suitable solvent and analyze by GC-MS to determine the conversion of the substrate and the yield of 1,5-naphthyridine and any intermediates or side products.

  • Causality Check: The inclusion of an internal standard allows for precise quantification, making the results self-validating. Running a control reaction without a catalyst is crucial to confirm that the observed reaction is catalytic.

Protocol 2: Hydrogenation/Dehydrogenation Cyclability Test

Objective: To assess the long-term stability and reversibility of the LOHC molecule and catalyst over multiple cycles.

G start Start: This compound + Dehydrogenation Catalyst (Ir) dehydro Cycle 1: Dehydrogenation (e.g., 150°C, 24h) Release H₂ start->dehydro analyze1 Analyze Sample 1 (GC-MS for conversion) dehydro->analyze1 separate Catalyst/Product Separation (e.g., distillation, filtration) analyze1->separate hydro Cycle 1: Hydrogenation Add Hydrogenation Catalyst (Ru) (e.g., 50 bar H₂, 100°C) separate->hydro analyze2 Analyze Sample 2 (GC-MS for conversion) hydro->analyze2 recycle Prepare for Next Cycle analyze2->recycle end Repeat for N Cycles recycle->end end->dehydro Start Cycle 2

Caption: Experimental workflow for assessing the cyclability of the LOHC system.

Procedure:

  • Dehydrogenation (Cycle 1): Perform a scaled-up version of Protocol 1 to full conversion. Quantify the yield of 1,5-naphthyridine.

  • Product Isolation: Separate the aromatic 1,5-naphthyridine from the dehydrogenation catalyst. This may involve solvent evaporation and distillation of the product.

  • Hydrogenation (Cycle 1): Transfer the isolated 1,5-naphthyridine to a high-pressure autoclave. Add a suitable solvent and the hydrogenation catalyst (e.g., a Ru-based complex).[7]

  • Reaction: Pressurize the autoclave with hydrogen (e.g., 50 bar) and heat to the required temperature (e.g., 100°C) until hydrogen uptake ceases.

  • Analysis: After cooling and depressurizing, analyze a sample via GC-MS to confirm the complete regeneration of this compound.

  • Recycle: Isolate the regenerated this compound and use it as the substrate for the second dehydrogenation cycle.

  • Evaluation: Repeat for a minimum of 5-10 cycles. Track the yield and purity at each step. A loss of material or the appearance of side-products indicates degradation of the LOHC or catalyst instability.

Conclusion and Future Outlook

The this compound system stands out as a highly promising Liquid Organic Hydrogen Carrier, primarily due to its exceptional theoretical hydrogen capacity of 7.2 wt%. The development of advanced iridium catalysts that enable dehydrogenation at or near room temperature under visible light irradiation is a transformative step, potentially mitigating the large heat input required by conventional LOHC systems.[4]

However, the path to commercialization requires further research. Key areas of focus should include:

  • Catalyst Longevity: Rigorous, long-term cyclability studies are needed to prove the stability of both the iridium and ruthenium catalysts.

  • Cost Reduction: The reliance on precious metals (Ir, Ru) is a significant cost barrier. Research into catalysts based on more abundant, non-noble metals is critical.

  • System Integration: Engineering reactor designs that can efficiently manage heat transfer for the endothermic dehydrogenation and integrate a single, robust catalyst for both reactions would be a major advancement.[13]

By addressing these challenges, the this compound cycle can move closer to becoming a viable, high-performance solution for a global hydrogen economy.

References

  • Sánchez-Lombardo, I., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3324. [Link]

  • Iezzi, R. A., & Sowell, D. W. (2004). U.S. Patent No. 6,756,340 B2. Washington, DC: U.S.
  • García-Aguilar, J., et al. (2018). Iridium-Catalyzed Dehydrogenation in a Continuous Flow Reactor for Practical On-Board Hydrogen Generation From Liquid Organic Hydrogen Carriers. ChemSusChem, 11(1), 231-238. [Link]

  • Wang, D., et al. (2015). Asymmetric Ruthenium-Catalyzed Hydrogenation of 2,6-disubstituted 1,5-naphthyridines: Access to Chiral 1,5-diaza-cis-decalins. Angewandte Chemie International Edition, 54(16), 4850-4854. [Link]

  • Müller, K., et al. (2018). Liquid Organic Hydrogen Carriers or Organic Liquid Hydrides: 40 Years of History. Energies, 11(11), 3204. [Link]

  • Aakko-Saksa, P., et al. (2020). Potential Liquid-Organic Hydrogen Carrier (LOHC) Systems: A Review on Recent Progress. ChemSusChem, 13(22), 5946-5979. [Link]

  • Kumar, A., & Kumar, A. (2021). Dehydrogenation Reactions of Heterocyclic Compounds and Their Derivatives. In Sustainable Catalysis in Olefin Metathesis. CRC Press. [Link]

  • Burk, M. J., & Crabtree, R. H. (1987). Selective catalytic dehydrogenation of alkanes to alkenes. Journal of the American Chemical Society, 109(26), 8025-8032. [Link]

  • Halder, S., et al. (2023). Unlocking the photo-dehydrogenation ability of naphthalene monoimide towards the synthesis of quinazolinones. Green Chemistry, 25(7), 2840-2845. [Link]

  • Iglesias-Ibáñez, L., et al. (2022). Visible-Light-Promoted Iridium(III)-Catalyzed Acceptorless Dehydrogenation of N-Heterocycles at Room Temperature. ACS Catalysis, 12(10), 6046-6054. [Link]

  • Wang, Z., et al. (2022). Selective dehydrogenation of small and large molecules by a chloroiridium catalyst. Science Advances, 8(38), eabo6586. [Link]

  • Wang, D., et al. (2014). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters, 16(18), 4766-4769. [Link]

  • Zhou, M., et al. (2013). Alkane Dehydrogenation and H/D Exchange by a Cationic Pincer-Ir(III) Hydride: Cooperative C–H Addition and β‑H Elimination Modes Induce Anomalous Selectivity. Journal of the American Chemical Society, 135(30), 10994-10997. [Link]

  • Wang, D., et al. (2013). Acceptorless Dehydrogenation of Nitrogen Heterocycles with a Versatile Iridium Catalyst. Angewandte Chemie International Edition, 52(52), 14177-14181. [Link]

  • Campos, J., et al. (2015). Methanol dehydrogenation by iridium N-heterocyclic carbene complexes. Inorganic Chemistry, 54(11), 5079-5084. [Link]

  • Tang, C., et al. (2023). Critical dehydrogenation steps of perhydro-N-ethylcarbazole on Ru(0001) surface. arXiv preprint arXiv:2310.15451. [Link]

  • Chemsrc. (n.d.). This compound. Retrieved February 3, 2026, from [Link]

  • Wang, D., et al. (2014). Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Derivatives. Organic Letters, 16(18), 4766-4769. [Link]

  • NIST. (n.d.). Naphthalene, decahydro-1,6-dimethyl-. In NIST Chemistry WebBook. Retrieved February 3, 2026, from [Link]

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